Product packaging for Alseroxylon(Cat. No.:CAS No. 90366-83-9)

Alseroxylon

Cat. No.: B3433675
CAS No.: 90366-83-9
M. Wt: 281.83 g/mol
InChI Key: GMRWGQCZJGVHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alseroxylon is a standardized fraction derived from the root of the medicinal plant Rauwolfia serpentina . Historically, it was used in clinical studies for managing hypertension . Its primary research value lies in its complex profile of indole alkaloids, with reserpine being the most prominent active component . The principal mechanism of action for these alkaloids is the disruption of vesicular monoamine transport. They bind to and inhibit the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from synaptic storage vesicles. These neurotransmitters are then degraded in the cytoplasm, resulting in a overall reduction of monoaminergic signaling in both the central and peripheral nervous systems . This mechanism makes this compound a key tool for researchers studying the pathophysiology and treatment of neuropsychiatric conditions, as well as cardiovascular physiology. The extract provides a natural combination of alkaloids for investigating synergistic effects. Important Note: This product is strictly for research purposes and is not intended for human consumption. Researchers should be aware that due to its mechanism of depleting monoamines, substances like reserpine have been associated with the potential induction of depressive symptoms in historical clinical use and must be handled with appropriate care .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H28ClN5O B3433675 Alseroxylon CAS No. 90366-83-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Colestipol is a lipid-lowering polymer that binds with bile acids in the intestine forming a complex that is excreted in the feces. This non-systemic action results in a continuous, partial removal of bile acids from the enterohepatic circulation preventing their reabsorption. This increased fecal loss of bile acids due to colestipol hydrochloride administration leads to increased oxidation of cholesterol to bile acids. This results in an increase in the number of hepatic low-density lipoprotein (LDL) receptors, and consequently an increased uptake of LDL and a decrease in serum/plasma beta lipoprotein or total and LDL cholesterol levels. Although hydrochloride produces an increase in the hepatic synthesis of cholesterol in man, serum cholesterol levels fall.

CAS No.

90366-83-9

Molecular Formula

C11H28ClN5O

Molecular Weight

281.83 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane

InChI

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2

InChI Key

GMRWGQCZJGVHKL-UHFFFAOYSA-N

SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Canonical SMILES

C1C(O1)CCl.C(CNCCNCCNCCN)N

Related CAS

26658-42-4

solubility

Insoluble

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Alseroxylon on Norepinephrine Vesicular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Alseroxylon, a standardized alkaloidal fraction from Rauwolfia serpentina, with a primary focus on its interaction with norepinephrine (B1679862) transport. Contrary to targeting synaptic reuptake, this compound's principal mechanism involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of norepinephrine stores within presynaptic neurons. This guide details the molecular interactions, presents relevant quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the key pathways and experimental workflows.

Introduction

This compound is a complex mixture of indole (B1671886) alkaloids derived from the roots of Rauwolfia serpentina.[1] Historically used in the management of hypertension, its pharmacological activity is primarily attributed to its rich alkaloid content, with reserpine (B192253) being the most prominent and well-characterized active component.[1] The therapeutic and physiological effects of this compound stem from its profound impact on the sympathetic nervous system, specifically through the modulation of norepinephrine signaling. This guide elucidates the core mechanism by which this compound exerts its effects, distinguishing it from classical norepinephrine reuptake inhibitors.

Core Mechanism of Action: Inhibition of VMAT2

The primary molecular target of the active constituents of this compound, particularly reserpine, is the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within presynaptic nerve terminals.[2] Its function is to transport monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, from the cytoplasm into the vesicles, a process essential for their storage and subsequent release into the synaptic cleft.[2]

The alkaloids within this compound, most notably reserpine, act as potent and irreversible inhibitors of VMAT2.[3] By binding to VMAT2, these alkaloids block the transporter's function, preventing the sequestration of norepinephrine into synaptic vesicles.[4] This leads to an accumulation of norepinephrine in the cytoplasm, where it is vulnerable to degradation by monoamine oxidase (MAO). The consequential depletion of vesicular norepinephrine stores results in a diminished release of the neurotransmitter upon nerve stimulation, leading to a reduction in sympathetic tone.

It is critical to differentiate this mechanism from that of norepinephrine reuptake inhibitors (NRIs), which block the norepinephrine transporter (NET) located on the presynaptic plasma membrane.[5] While NRIs increase the concentration of norepinephrine in the synaptic cleft, this compound and its active components lead to a long-term depletion of norepinephrine from the neuron.

Signaling Pathways and Logical Relationships

To visualize the intricate processes involved, the following diagrams illustrate the norepinephrine signaling pathway and the inhibitory action of this compound, as well as a typical experimental workflow for assessing VMAT2 inhibition.

norepinephrine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_cytoplasm Norepinephrine (Cytoplasm) Dopamine->NE_cytoplasm Dopamine β- Hydroxylase VMAT2 VMAT2 NE_cytoplasm->VMAT2 MAO MAO NE_cytoplasm->MAO Degradation Vesicle Synaptic Vesicle NE_vesicle Norepinephrine (Vesicle) VMAT2->Vesicle Uptake NE_vesicle->NE_synapse Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding NET NET (Reuptake Transporter) NE_synapse->NET Reuptake Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction NET->NE_cytoplasm This compound This compound (Reserpine) This compound->VMAT2 Inhibition

Caption: Norepinephrine signaling pathway and the inhibitory site of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_vesicles Prepare Synaptic Vesicles or VMAT2-expressing Cells protein_quant Protein Quantification prep_vesicles->protein_quant incubation Incubate with Radioligand/Fluorescent Substrate and this compound/Reserpine protein_quant->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation measurement Measure Radioactivity or Fluorescence separation->measurement data_plot Plot % Inhibition vs. Log[Inhibitor] measurement->data_plot ic50_calc Calculate IC50/Ki data_plot->ic50_calc

References

Alseroxylon: A Technical Guide on its Discovery and Historical Role in Hypertension Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727), a purified fat-soluble extract from the roots of Rauwolfia serpentina, represents a significant chapter in the history of hypertension management.[1] Before the advent of synthetic beta-blockers and ACE inhibitors, this complex mixture of alkaloids offered a novel therapeutic approach to lowering blood pressure. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and clinical evaluation of this compound, with a focus on the foundational research that established its place in medicine. While this compound has been largely discontinued (B1498344) in the United States, its story offers valuable insights into the evolution of antihypertensive therapy and the pharmacological potential of natural products.[1]

Discovery and Historical Context

The journey of this compound begins with the traditional use of Rauwolfia serpentina in Indian Ayurvedic medicine for a variety of ailments, including insanity, fever, and snakebites. The plant's calming effects led to its investigation for the treatment of hypertension.

In the mid-20th century, researchers began to isolate and characterize the active compounds within Rauwolfia serpentina. While reserpine (B192253) became the most well-known of these alkaloids, a purified fat-soluble extract known as the This compound fraction was also developed. This fraction contained reserpine along with other nonadrenolytic amorphous alkaloids.[1] The rationale for using a purified fraction rather than the whole root was to provide a more standardized and potentially better-tolerated therapeutic agent.

Key publications in the 1950s, such as those by Tuchman and Crumpton (1955) and Green and Davolos (1956), were pivotal in evaluating the clinical efficacy and safety of this compound in comparison to the crude Rauwolfia root and the isolated alkaloid, reserpine. These studies, though lacking the rigorous design of modern clinical trials, laid the groundwork for the use of Rauwolfia alkaloids in Western medicine.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its reserpine content, which acts as a norepinephrine (B1679862) reuptake inhibitor.[1] Reserpine and related alkaloids interfere with the storage of catecholamines (norepinephrine, dopamine) and serotonin (B10506) in presynaptic vesicles of nerve endings in the central and peripheral nervous systems.

By irreversibly blocking the vesicular monoamine transporter (VMAT), these alkaloids prevent the uptake and storage of neurotransmitters. This leads to their depletion from nerve terminals, resulting in a decrease in sympathetic tone, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure. The other alkaloids present in the this compound fraction may contribute to its overall therapeutic effect and side effect profile.

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase VMAT Vesicular Monoamine Transporter (VMAT) Norepinephrine->VMAT MAO Monoamine Oxidase (MAO) Norepinephrine->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Uptake Adrenergic_Receptor Adrenergic Receptor Vesicle->Adrenergic_Receptor Norepinephrine Release (Reduced) Metabolites Inactive Metabolites MAO->Metabolites This compound This compound (Reserpine) This compound->VMAT Inhibition Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response

Mechanism of action of this compound's primary component, reserpine.

Experimental Protocols

The precise, proprietary methods for the industrial-scale production of the this compound fraction (commercial names included Rauwiloid) are not extensively detailed in publicly available literature. However, based on general phytochemical extraction techniques of the era for Rauwolfia serpentina, a likely experimental workflow can be outlined.

General Extraction and Fractionation of Rauwolfia Alkaloids

The following represents a generalized protocol for the extraction of alkaloids from Rauwolfia serpentina root, which would be a precursor to the specific purification of the this compound fraction.

Extraction_Workflow Start Dried Rauwolfia serpentina Root Powder Milling Milling to Fine Powder Start->Milling Extraction Soxhlet Extraction with a Fat-Soluble Solvent (e.g., Chloroform) Milling->Extraction Filtration Filtration to Remove Plant Debris Extraction->Filtration Concentration Concentration of Crude Extract (e.g., Rotary Evaporation) Filtration->Concentration Acid_Wash Acid-Base Partitioning: Dissolve in Acidic Water Concentration->Acid_Wash Base_Addition Basification (e.g., with Ammonia) to Precipitate Alkaloids Acid_Wash->Base_Addition Organic_Extraction Extraction of Alkaloid Precipitate into an Organic Solvent Base_Addition->Organic_Extraction Drying Drying of Organic Layer (e.g., with Anhydrous Sodium Sulfate) Organic_Extraction->Drying Final_Concentration Final Concentration to Yield the this compound Fraction Drying->Final_Concentration Note1 This represents a general alkaloid extraction. The specific purification steps for the this compound fraction were likely proprietary. Final_Concentration->Note1

A generalized workflow for the extraction of alkaloids from Rauwolfia serpentina.

Quantitative Data from Clinical Studies

Table 1: Dosage and Antihypertensive Efficacy of this compound
Study (Year)Drug FormulationDaily Dosage RangeMean Blood Pressure Reduction (Systolic/Diastolic)Duration of Treatment
Dennis et al. (1954)This compound (Rauwiloid)4 mgNot explicitly stated in abstractLong-term
Tuchman & Crumpton (1955)This compound derivativeNot explicitly stated in abstractComparison with crude root and single alkaloidNot specified
Green & Davolos (1956)This compound fractionNot explicitly stated in abstractComparison with crude Rauwolfia serpentinaLong-term

Note: The precise mean blood pressure reductions from these specific studies are not available in the abstracts. The data is presented to reflect the comparative nature of these early trials.

Table 2: Reported Side Effects of this compound and Other Rauwolfia Preparations
Side EffectIncidence/SeverityNotes
Nasal CongestionCommonA frequently reported side effect of Rauwolfia alkaloids.
Drowsiness/SedationCommonRelated to the central nervous system effects of the alkaloids.
Mental DepressionCan be severe, especially at higher dosesA significant concern that led to decreased use of Rauwolfia alkaloids.
Weight GainReported
BradycardiaPossibleConsistent with the sympatholytic action of the drug.
Gastrointestinal DisturbancesOccasional

Conclusion

This compound holds a significant place in the history of pharmacology as a bridge between traditional herbal remedies and modern antihypertensive drugs. As a purified, standardized fraction of Rauwolfia serpentina, it represented an important step forward in the consistency and clinical evaluation of plant-derived medicines. While its use has been superseded by newer agents with more favorable side-effect profiles, the study of this compound and its constituent alkaloids, particularly reserpine, has provided fundamental insights into the neurochemical basis of blood pressure regulation. For drug development professionals, the story of this compound serves as a compelling case study in the discovery, development, and eventual decline of a natural product-based therapeutic.

References

Alseroxylon: A Technical Guide to its Relationship with Rauwolfia serpentina Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of alseroxylon (B1665727), a fat-soluble alkaloid extract from Rauwolfia serpentina. It details the complex relationship between this multi-component mixture and its constituent alkaloids, primarily focusing on reserpine (B192253). This document outlines the chemical composition, extraction and purification methodologies, and comparative pharmacology of this compound and its principal alkaloids. Detailed experimental protocols for extraction and analysis are provided, alongside a quantitative comparison of their therapeutic and adverse effects. The synergistic action of the alkaloid mixture is explored through an examination of their individual mechanisms of action, visualized through signaling pathway diagrams. This guide serves as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents derived from Rauwolfia serpentina.

Introduction

This compound is a purified, fat-soluble extract derived from the roots of Rauwolfia serpentina, a plant with a long history in traditional medicine for treating hypertension and psychiatric disorders. Unlike isolated alkaloids such as reserpine, this compound is a complex mixture of pharmacologically active compounds. This guide elucidates the chemical and therapeutic intricacies of this compound, highlighting its relationship with the broader spectrum of Rauwolfia serpentina alkaloids.

Chemical Composition of this compound

This compound is primarily composed of reserpine and other structurally related indole (B1671886) alkaloids. While reserpine is the most abundant and potent antihypertensive agent in the mixture, the presence of other alkaloids contributes to the overall pharmacological profile of this compound, potentially offering a synergistic effect and a modified side-effect profile compared to pure reserpine. The major alkaloidal constituents of this compound are detailed in the table below.

Table 1: Major Alkaloids in the this compound Fraction
AlkaloidChemical FormulaMolar Mass ( g/mol )Typical Percentage in this compound FractionKey Pharmacological Role
ReserpineC₃₃H₄₀N₂O₉608.68Varies, major componentVMAT2 Inhibitor, Antihypertensive, Sedative
RescinnamineC₃₅H₄₂N₂O₉634.72Significant componentACE Inhibitor, Antihypertensive
AjmalineC₂₀H₂₆N₂O₂326.43Minor componentSodium Channel Blocker, Antiarrhythmic
SerpentineC₂₁H₂₂N₂O₃350.41Minor componentAntipsychotic properties
Yohimbine (B192690)C₂₁H₂₆N₂O₃354.44Minor componentα₂-Adrenergic Antagonist

Note: The exact percentage composition of alkaloids in the this compound fraction can vary depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Extraction and Purification of this compound

The isolation of the this compound fraction from Rauwolfia serpentina roots involves a multi-step process designed to selectively extract the fat-soluble alkaloids.

Logical Workflow for this compound Production

G A Rauwolfia serpentina Root Powder B Maceration with Ethanol (B145695) A->B C Filtration B->C D Concentration of Ethanolic Extract C->D E Solvent-Solvent Partitioning (e.g., with Chloroform) D->E F Isolation of Fat-Soluble Alkaloid Fraction (this compound) E->F G Purification (e.g., Chromatography) F->G H Final this compound Product G->H

Caption: Production workflow for this compound.

Comparative Pharmacology

The therapeutic effects of this compound are a result of the combined actions of its constituent alkaloids. While reserpine's depletion of neurotransmitters is the primary mechanism for its antihypertensive and sedative effects, other alkaloids modulate this activity.

Table 2: Comparative Hypotensive Efficacy
CompoundAverage Daily Dose for Similar Hypotensive EffectPrimary Mechanism of Hypotensive Action
Reserpine0.5 mg[1]VMAT2 inhibition, leading to depletion of norepinephrine.
This compound4.5 mg[1]Combined VMAT2 inhibition, ACE inhibition, and other synergistic effects.
DeserpidineSimilar to ReserpineVMAT2 inhibition.
Rescinnamine1.5 mg (less potent than reserpine)[1]Angiotensin-Converting Enzyme (ACE) inhibition.[2]
Table 3: Comparative Side Effect Profiles
Side EffectThis compoundReserpineNotes
Lethargy and DepressionLess common than with reserpine.[1]More common.The presence of other alkaloids in this compound may mitigate some of the central nervous system depressant effects of reserpine.
Nasal CongestionPresentPresentA common side effect of Rauwolfia alkaloids.
Gastrointestinal DisturbancesPresentPresentIncludes nausea, vomiting, and diarrhea.

Mechanism of Action: A Synergistic Approach

The overall pharmacological effect of this compound is not solely attributable to reserpine. The other alkaloids present in the extract contribute to its therapeutic profile through different mechanisms.

Reserpine: VMAT2 Inhibition

Reserpine irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2), preventing the uptake of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into synaptic vesicles. This leads to their depletion in the synapse and a reduction in sympathetic tone, resulting in a lowering of blood pressure.

G cluster_presynaptic Presynaptic Neuron Monoamines Norepinephrine Dopamine Serotonin VMAT2 VMAT2 Monoamines->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Reserpine Reserpine Reserpine->VMAT2 Inhibition

Caption: Reserpine's inhibition of VMAT2.

Synergistic Actions of this compound Alkaloids

The combination of alkaloids in this compound provides a multi-pronged therapeutic approach.

G cluster_alkaloids Constituent Alkaloids This compound This compound Reserpine Reserpine This compound->Reserpine Rescinnamine Rescinnamine This compound->Rescinnamine Ajmaline Ajmaline This compound->Ajmaline Yohimbine Yohimbine This compound->Yohimbine BP Blood Pressure Reduction Reserpine->BP VMAT2 Inhibition Rescinnamine->BP ACE Inhibition Ajmaline->BP Sodium Channel Blockade (indirect effect) Yohimbine->BP α2-Adrenergic Antagonism (can increase BP, but may modulate overall effect)

Caption: Synergistic mechanisms of this compound.

Experimental Protocols

Protocol for Extraction of this compound Fraction

This protocol describes a general method for the laboratory-scale extraction of the this compound fraction from Rauwolfia serpentina root powder.

Materials:

  • Dried and finely powdered roots of Rauwolfia serpentina

  • Ethanol (95%)

  • Chloroform (B151607)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Beakers and flasks

Procedure:

  • Maceration: Weigh 100 g of powdered Rauwolfia serpentina root and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol and securely stopper the flask.

  • Allow the mixture to macerate for 72 hours at room temperature with occasional shaking.

  • Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the maceration and filtration process with the remaining plant material twice more to ensure complete extraction of the alkaloids.

  • Concentration: Combine all the ethanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid mass is obtained.

  • Solvent-Solvent Partitioning: Dissolve the concentrated extract in 200 mL of distilled water. Transfer the aqueous solution to a 1 L separatory funnel.

  • Add 200 mL of chloroform to the separatory funnel. Shake vigorously for 10 minutes and then allow the layers to separate.

  • Collect the lower chloroform layer, which contains the fat-soluble alkaloids (the this compound fraction).

  • Repeat the chloroform extraction three times to ensure complete transfer of the this compound fraction.

  • Final Concentration: Combine the chloroform extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound fraction as a solid residue.

Protocol for HPLC Analysis of Rauwolfia Alkaloids

This protocol provides a high-performance liquid chromatography (HPLC) method for the separation and quantification of major alkaloids in Rauwolfia serpentina extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Phosphate (B84403) Buffer (35:65 v/v).[3] The phosphate buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH to a suitable value (e.g., 3.0) with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 268 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare stock solutions of reserpine, rescinnamine, ajmaline, serpentine, and yohimbine standards (e.g., 1 mg/mL) in methanol (B129727). Prepare a series of working standard solutions of different concentrations by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the this compound extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each alkaloid in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Protocol for Spectrofluorometric Assay of Reserpine-Rescinnamine Group Alkaloids

This method is suitable for the quantitative determination of the total reserpine-rescinnamine group of alkaloids.[4]

Materials:

  • This compound extract

  • Dimethylsulfoxide (DMSO)-methanol mixture

  • 0.5N Sulfuric acid (H₂SO₄)

  • Chloroform

  • 0.1N Sodium hydroxide (B78521) (NaOH)-Celite column

  • Silica (B1680970) gel column

  • Methanol

  • Nitrous acid solution (freshly prepared)

  • Spectrofluorometer

Procedure:

  • Extraction: Dissolve a known amount of the this compound extract in a DMSO-methanol mixture.

  • Acidification and Chloroform Extraction: Dilute the solution with 0.5N H₂SO₄ and extract the alkaloids into chloroform.

  • Column Chromatography:

    • Pass the chloroform extract through a 0.1N NaOH-Celite column to remove acidic impurities.

    • Pass the eluate through a silica gel column to trap the weakly basic alkaloids.

  • Elution: Elute the trapped alkaloids from the silica gel column with a methanol mixture.

  • Derivatization: Treat a portion of the eluate with nitrous acid. This reaction specifically oxidizes the reserpine-rescinnamine group of alkaloids to produce a fluorescent product.

  • Fluorometric Measurement: Measure the fluorescence intensity of the oxidized product using a spectrofluorometer.

  • Quantification: Determine the concentration of the reserpine-rescinnamine group alkaloids by comparing the fluorescence intensity to that of a standard solution of reserpine treated in the same manner.

Conclusion

This compound represents a complex and historically significant therapeutic agent derived from Rauwolfia serpentina. Its pharmacological activity is a result of the synergistic interplay of its constituent alkaloids, with reserpine being the principal but not sole contributor. This guide has provided a detailed technical overview of this compound, from its chemical composition and extraction to its comparative pharmacology and mechanisms of action. The provided experimental protocols offer a foundation for further research and quality control of this multi-alkaloid preparation. A deeper understanding of the synergistic interactions within this compound may pave the way for the development of novel, multi-target therapeutic strategies for hypertension and other cardiovascular and neurological disorders.

References

Alseroxylon: A Technical Guide to its Chemical Composition and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon is a purified, fat-soluble extract derived from the root of the medicinal plant Rauwolfia serpentina. It represents a complex mixture of indole (B1671886) alkaloids and has been historically investigated for its therapeutic effects, particularly in the management of hypertension.[1] This technical guide provides an in-depth overview of the chemical composition, structure of its principal constituents, and the experimental methodologies used for their analysis. The primary active components of this compound exert their pharmacological effects by inhibiting the vesicular monoamine transporter (VMAT), which leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin.[1]

Chemical Composition

This compound is characterized by a rich and varied profile of indole alkaloids. While reserpine (B192253) is the most prominent and well-characterized crystalline alkaloid, the fraction also contains a complex mixture of other "amorphous alkaloids".[1] These amorphous components are part of the oleoresin fraction of the roots and are less easily crystallized or separated into single, pure compounds.[1] The exact quantitative composition of the this compound fraction can vary depending on the specific extraction and purification processes used. However, analysis of the source material, Rauwolfia serpentina root, provides a strong indication of the key constituents.

The major alkaloids identified in Rauwolfia serpentina root and therefore expected in the this compound fraction include reserpine, rescinnamine, ajmaline, yohimbine, and serpentine.

Table 1: Principal Alkaloids in Rauwolfia serpentina Root

AlkaloidChemical FormulaMolecular Weight ( g/mol )Typical Content in Rauwolfia serpentina Root (mg/g dry weight)
ReserpineC₃₃H₄₀N₂O₉608.680.955[2]
RescinnamineC₃₅H₄₂N₂O₉634.72Data not consistently available
AjmalineC₂₀H₂₆N₂O₂326.440.817[2]
YohimbineC₂₁H₂₆N₂O₃354.440.584[2]
SerpentineC₂₁H₂₂N₂O₃350.41Data not consistently available

Note: The concentrations provided are from a specific study on Rauwolfia serpentina root extract and should be considered indicative. The relative abundance in the purified this compound fraction may differ.

Chemical Structures of Major Alkaloids

The principal alkaloids in this compound share a common indole nucleus but differ in their substituent groups, leading to variations in their pharmacological activity.

G cluster_reserpine Reserpine cluster_rescinnamine Rescinnamine cluster_ajmaline Ajmaline cluster_yohimbine Yohimbine cluster_serpentine Serpentine reserpine_img rescinnamine_img ajmaline_img yohimbine_img serpentine_img

Caption: Chemical structures of the major alkaloids found in this compound.

Experimental Protocols

The isolation, purification, and quantification of the alkaloidal components of this compound involve a series of analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Fractionation of this compound

This protocol describes a general procedure for obtaining the this compound fraction from Rauwolfia serpentina roots.

G start Powdered Rauwolfia serpentina Root extraction Soxhlet Extraction (Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration acid_base_partition Acid-Base Partition (HCl and Chloroform) concentration->acid_base_partition fat_soluble_fraction Isolation of Fat-Soluble (this compound) Fraction acid_base_partition->fat_soluble_fraction purification Column Chromatography (Silica Gel) fat_soluble_fraction->purification end Purified Alkaloids purification->end

Caption: Workflow for the extraction and fractionation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Rauwolfia serpentina are subjected to exhaustive extraction using methanol (B129727) in a Soxhlet apparatus.

  • Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in a dilute hydrochloric acid solution and then partitioned with a non-polar organic solvent such as chloroform (B151607). The alkaloids, being basic, will remain in the acidic aqueous phase as their salts, while the fat-soluble, non-alkaloidal components will move to the organic phase.

  • Isolation of this compound Fraction: The acidic aqueous phase is then made alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide. The free alkaloids are then extracted with chloroform. This chloroform extract, upon evaporation, yields the this compound fraction, which is a mixture of fat-soluble alkaloids.

  • Further Purification: Individual alkaloids can be further purified from the this compound fraction using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of chloroform and methanol).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

This protocol details a reversed-phase HPLC method for the simultaneous quantification of major alkaloids in a Rauwolfia extract.

G sample_prep Sample Preparation (Dissolve in Methanol) hplc_system HPLC System (C18 Column) sample_prep->hplc_system mobile_phase Mobile Phase Gradient (Acetonitrile & Buffer) hplc_system->mobile_phase detection UV Detection (e.g., 268 nm) mobile_phase->detection quantification Quantification (Peak Area vs. Standard Curve) detection->quantification G sample_prep Sample Preparation (Dissolve in Ethanol) reaction Reaction with FeCl3 and 1,10-Phenanthroline sample_prep->reaction incubation Incubation (e.g., 30 min at 70°C) reaction->incubation measurement Absorbance Measurement (510 nm) incubation->measurement calculation Calculation of Total Alkaloid Content measurement->calculation

References

Biosynthesis of alkaloids within the Alseroxylon fraction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Alkaloids within the Alseroxylon (B1665727) Fraction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound fraction, a standardized extract from the roots of Rauwolfia serpentina, is a complex mixture of pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs).[1] Historically used for managing hypertension, its constituent alkaloids, most notably reserpine (B192253), ajmaline (B190527), and yohimbine (B192690), are subjects of intense research for their diverse biological activities.[1][2][3] Understanding the intricate biosynthetic pathways that produce these molecules is critical for metabolic engineering, synthetic biology applications, and the development of novel therapeutic agents. This technical guide provides a detailed exploration of the core biosynthetic pathways of key alkaloids found within the this compound fraction, outlines established experimental protocols for their extraction and analysis, presents quantitative data, and visualizes the complex molecular processes through detailed diagrams.

Introduction

The this compound Fraction: Definition, Source, and Significance

The this compound fraction is a purified, standardized mixture of alkaloids derived from the roots of the Indian snakeroot, Rauwolfia serpentina (Family: Apocynaceae).[1][4] This fraction contains a rich profile of indole alkaloids, including both well-defined crystalline compounds and a complex mixture of amorphous alkaloids.[1] The primary mechanism of action for its most prominent components involves the disruption of vesicular monoamine transport by inhibiting the vesicular monoamine transporter (VMAT), which leads to the depletion of neurotransmitters like norepinephrine, dopamine, and serotonin.[1] This activity has made the this compound fraction and its individual components invaluable tools in neuropharmacology and cardiovascular research.[1]

Major Alkaloids of the this compound Fraction

The pharmacological activity of the this compound fraction is attributable to a synergistic interplay of its constituent alkaloids. While reserpine is the most famous, many others contribute to its profile. The major alkaloids include:

  • Reserpine: A potent antihypertensive and tranquilizing agent.[4][5]

  • Ajmaline: A class Ia antiarrhythmic agent.[6][7][8]

  • Ajmalicine: Used in the treatment of circulatory disorders.[9][10]

  • Yohimbine: An α2-adrenergic receptor antagonist.[11][12]

  • Serpentine: A strongly basic anhydronium base.[4][10]

  • Rescinnamine: An ester alkaloid structurally related to reserpine.[1][4]

Core Biosynthetic Pathway: The Formation of Strictosidine (B192452)

The biosynthesis of virtually all monoterpenoid indole alkaloids originates from the condensation of two primary metabolic precursors: tryptamine (B22526) and secologanin.[9] Tryptamine is derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[9][13] Secologanin, a monoterpenoid, is produced through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.[9]

The pivotal step is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form the glucoalkaloid strictosidine.[14][15][16] Strictosidine is the universal precursor for the vast family of MIAs.[9][14] Subsequently, Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety, yielding a highly reactive and unstable aglycone.[9][14] This aglycone serves as the critical branch point from which diverse alkaloid skeletons are synthesized.[14][15]

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC BranchPoint Tryptamine->BranchPoint Secologanin Secologanin (from MEP Pathway) Secologanin->BranchPoint Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Unstable Intermediate) Strictosidine->Strictosidine_Aglycone SGD To Divergent Pathways To Divergent Pathways Strictosidine_Aglycone->To Divergent Pathways Rearrangements BranchPoint->Strictosidine STR

Caption: The common biosynthetic pathway to strictosidine, the precursor of all MIAs.

Divergent Biosynthetic Pathways from Strictosidine

From the strictosidine aglycone, a series of enzyme-catalyzed reactions, including cyclizations, oxidations, reductions, and esterifications, lead to the vast diversity of alkaloids found in Rauwolfia.

Biosynthesis of Ajmaline

The biosynthesis of ajmaline is a complex, multi-step process involving the formation of the sarpagan-type skeleton.[14] After the formation of the strictosidine aglycone, it is converted to 19-E-geissoschizine. The pathway then proceeds through several key intermediates, including polyneuridine (B1254981) aldehyde, vinorine, and vomilenine.[6][17] The final steps involve a series of reductions, deacetylation, and methylation to yield ajmaline.[6][8][14]

G Strictosidine_Aglycone Strictosidine Aglycone Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE Vinorine Vinorine Polyneuridine_Aldehyde->Vinorine PNAE / VS Vomilenine Vomilenine Vinorine->Vomilenine VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR (Vomilenine Reductase) Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE (Acetylajmalan Esterase) Ajmaline Ajmaline Norajmaline->Ajmaline NAMT (N-methyltransferase)

Caption: The biosynthetic pathway leading to the antiarrhythmic alkaloid Ajmaline.

Biosynthesis of Reserpine

The biosynthesis of reserpine is notable for its unique C3 β-stereochemistry, which contrasts with the α-configuration of most MIAs derived from strictosidine.[18] Recent studies have elucidated that the pathway begins with α-configured strictosidine, and the crucial C3 epimerization occurs later in the pathway.[18][19] The pathway proceeds through α-yohimbine and involves a key two-step process catalyzed by a flavin-dependent oxidase and an NADPH-dependent reductase to establish the correct stereochemistry.[18] The final steps involve methoxylation and esterification with 3,4,5-trimethoxybenzoyl-CoA to form reserpine.[18][19]

G Strictosidine Strictosidine Alpha_Yohimbine α-Yohimbine Strictosidine->Alpha_Yohimbine Multiple Steps Epi_Alpha_Yohimbine 3-epi-α-Yohimbine Alpha_Yohimbine->Epi_Alpha_Yohimbine Oxidase / Reductase (C3 Epimerization) Rauvomitorine_G Rauvomitorine G Epi_Alpha_Yohimbine->Rauvomitorine_G O-methyltransferase Deserpidine Deserpidine Rauvomitorine_G->Deserpidine Esterase Reserpine Reserpine Deserpidine->Reserpine Acyltransferase TMBCoA 3,4,5-Trimethoxy- benzoyl-CoA TMBCoA->Deserpidine

Caption: The recently elucidated biosynthetic pathway for Reserpine.

Biosynthesis of Heteroyohimbine Alkaloids (e.g., Ajmalicine, Yohimbine)

The heteroyohimbine and yohimbane alkaloids also branch from the strictosidine aglycone.[15] The aglycone can rearrange into 4,21-dehydrogeissoschizine (B1238243).[9][15] This intermediate is a critical branching point. It can be reduced by enzymes like Yohimbine Synthase (YOS) to form yohimbane isomers such as yohimbine and rauwolscine.[15] Alternatively, 4,21-dehydrogeissoschizine can spontaneously cyclize to cathenamine, which is then converted by enzymes like Tetrahydroalstonine Synthase (THAS) into various heteroyohimbine isomers, including ajmalicine.[15]

G Strictosidine_Aglycone Strictosidine Aglycone Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous Rearrangement Yohimbine_Isomers Yohimbine / Rauwolscine (Yohimbane type) Dehydrogeissoschizine->Yohimbine_Isomers YOS (Yohimbine Synthase) Cathenamine Cathenamine / 19-epi-Cathenamine Dehydrogeissoschizine->Cathenamine Spontaneous Cyclization Ajmalicine_Isomers Ajmalicine / Tetrahydroalstonine (Heteroyohimbine type) Cathenamine->Ajmalicine_Isomers THAS / HYS

Caption: Biosynthetic branching to Yohimbane and Heteroyohimbine alkaloids.

Regulation of Alkaloid Biosynthesis

The production of MIAs in Rauwolfia is tightly regulated by complex signaling networks, often triggered by external stimuli such as wounding or elicitors. The jasmonate signaling pathway is a well-characterized example.[20] Elicitors like Methyl Jasmonate (MeJA) trigger a cascade that leads to the degradation of JAZ repressor proteins.[9] This de-represses transcription factors, such as ORCA3, which then bind to the promoters of MIA biosynthetic genes (e.g., TDC, STR), activating their transcription and boosting alkaloid production.[9][20]

G MeJA Methyl Jasmonate (Elicitor) Receptor JA Receptor Complex MeJA->Receptor Binds to JAZ JAZ Repressor Protein Receptor->JAZ Promotes degradation of ORCA3 ORCA3 (Transcription Factor) JAZ->ORCA3 Represses Genes TIA Biosynthesis Genes (TDC, STR, etc.) ORCA3->Genes Activates transcription of Alkaloids Increased Alkaloid Production Genes->Alkaloids Leads to

Caption: The Jasmonate signaling pathway regulating alkaloid biosynthesis.

Experimental Protocols for Isolation and Analysis

The study of this compound alkaloids relies on robust methods for their extraction, separation, and characterization.

Extraction and Fractionation of Alkaloids

The initial step involves liberating the alkaloids from the dried and powdered root material of Rauwolfia serpentina.[1]

  • Extraction: A common method is Soxhlet extraction using 90% alcohol.[4] Alternatively, the powdered root material can be moistened with a sodium bicarbonate solution and extracted with a non-polar solvent like benzene (B151609) or chloroform (B151607).[4]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an immiscible organic solvent (e.g., chloroform) and washed with an acidic solution (e.g., dilute HCl). The alkaloids move into the aqueous acidic layer as salts.

  • Liberation and Re-extraction: The acidic aqueous layer is then made alkaline with ammonia (B1221849) to liberate the free alkaloid bases.[4] These free bases are then re-extracted back into an organic solvent like chloroform.[4]

  • Concentration: The final organic extract is evaporated to dryness to yield the total crude alkaloid fraction, which is analogous to the this compound fraction.[4]

G Start Powdered Rauwolfia Root Extraction Solvent Extraction (e.g., Ethanol, Chloroform) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Aqueous_Layer Aqueous Acidic Layer (Alkaloid Salts) Partitioning->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Acidic Impurities) Partitioning->Organic_Layer Liberation Basification (e.g., NH3) Aqueous_Layer->Liberation Re_extraction Re-extraction into Organic Solvent Liberation->Re_extraction Final_Extract Purified Alkaloid Fraction (this compound) Re_extraction->Final_Extract

Caption: General experimental workflow for alkaloid extraction and fractionation.

Analytical Techniques for Quantification
  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for the simultaneous separation and quantification of multiple alkaloids.[10][21] A typical method uses a reversed-phase C18 column with a gradient mobile phase of acetonitrile (B52724) and water, both containing a small amount of formic acid (0.05%).[10] Detection is commonly performed using a UV detector at wavelengths such as 254 nm or 268 nm.[1][10]

  • Thin-Layer Chromatography (TLC/HPTLC): TLC is used for rapid qualitative profiling and semi-quantitative estimation.[21][22][23] Common solvent systems include mixtures of chloroform and methanol (B129727) (e.g., 97:3 or 80:20).[23] Spots are visualized under UV light (254/366 nm).[23]

  • Spectrophotometry: A simpler method for determining total alkaloid content or specific alkaloids after a color-forming reaction. For instance, Rauwolfia alkaloids can be oxidized by iron(III), and the resulting iron(II) can be complexed with 1,10-phenanthroline (B135089) to form a red complex measured at 510 nm.[22][24]

Structural Elucidation Methods

To confirm the identity of known alkaloids or characterize new ones, spectroscopic methods are essential.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for identification.[10][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques (COSY, HMBC, HSQC), are used to determine the precise chemical structure and stereochemistry of purified compounds.[25][26]

Quantitative Analysis of this compound-Related Alkaloids

The concentration of alkaloids in Rauwolfia serpentina can vary significantly based on geographical location, season of collection, and plant part.[22]

Table 1: Quantitative Content of Major Alkaloids in Rauwolfia serpentina

Alkaloid Plant Part Concentration Range Reference
Total Alkaloids Roots 1.57 - 12.1 mg/g dry weight [10]
Reserpine Roots Up to 3.0% of total alkaloids [22]
Reserpine Roots 0.880 (Absorbance units) [22]
Reserpine In-vitro Roots 33 mg/g [21]
Ajmaline Roots 0.485 (Absorbance units) [22]
Ajmalicine Leaves 0.753 (Absorbance units) [22]

| Yohimbine | Roots | 0.537 (Absorbance units) |[22] |

Table 2: Exemplary Chromatographic Conditions for Alkaloid Analysis

Technique Column Mobile Phase Detection Reference
UHPLC-UV Reversed Phase C18 Water and Acetonitrile (both with 0.05% formic acid) UV (specific wavelengths for each alkaloid) [10]
HPLC μPorasil Methanol Fluorometric (Ex: 280 nm for Reserpine) [23]
HPLC C18 Toluene:Ethyl Acetate:Formic Acid (7:2:1) UV at 268 nm [1]

| TLC | Silica Gel | Chloroform:Methanol (97:3 or 80:20) | UV Light (Long/Short wave) |[23] |

Conclusion

The this compound fraction represents a treasure trove of complex indole alkaloids, each synthesized through elegant and intricate biosynthetic pathways originating from the central precursor, strictosidine. Elucidating these pathways, from the initial condensation reaction to the divergent routes leading to ajmaline, reserpine, and yohimbine, provides a molecular roadmap for researchers. This knowledge, combined with robust experimental protocols for extraction and analysis, is fundamental for quality control, drug discovery, and the ambitious goal of metabolic engineering. By harnessing this understanding, the scientific community can optimize the production of these valuable compounds in heterologous systems, ensuring a sustainable supply for critical medicines and paving the way for the creation of novel analogs with enhanced therapeutic properties.

References

Alseroxylon derivatives and their potential therapeutic uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Alseroxylon (B1665727) Derivatives and Their Potential Therapeutic Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction: The this compound Fraction

The this compound fraction represents a group of weakly basic, amorphous alkaloids extracted from the roots of Rauwolfia serpentina, commonly known as Indian snakeroot. Historically, this plant has been used for centuries in traditional medicine to treat a variety of ailments, including hypertension, insanity, and snakebites. In the mid-20th century, the this compound fraction was standardized and introduced into Western medicine, primarily for its antihypertensive and tranquilizing properties. While it contains a complex mixture of alkaloids, its pharmacological effects are largely attributed to the presence of reserpine (B192253) and related compounds. The primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in the central and peripheral nervous systems. This guide explores the derivatives of these foundational alkaloids, their mechanisms, and their ongoing potential in modern therapeutics.

This compound Derivatives: Synthesis and Structure-Activity Relationships

The development of this compound derivatives has been driven by the need to improve upon the therapeutic index of the naturally occurring alkaloids. The primary goals of derivatization include enhancing potency, reducing the significant side effect profile (e.g., depression, sedation), and improving pharmacokinetic properties.

2.1 Key Synthetic Strategies Most synthetic efforts have focused on modifying the reserpine molecule, given its primary role in the fraction's activity. Key areas of modification include:

  • Modification of the C-18 Ester: The ester group at the C-18 position is a frequent target for modification. Altering this group can significantly impact the lipophilicity and potency of the compound.

  • Alterations to the Indole (B1671886) Moiety: Changes to the indole ring system can affect the molecule's binding affinity to VMAT2.

  • E-Ring Modifications: The E-ring of the yohimbine (B192690) skeleton is crucial for its pharmacological activity, and modifications in this region are explored to fine-tune its effects.

2.2 Structure-Activity Relationship (SAR) Insights Studies have demonstrated that the stereochemistry of the molecule is critical for its activity. The intact yohimbine skeleton and the presence of the methoxy (B1213986) group on the A-ring are considered essential for VMAT2 inhibition. The nature of the ester at C-18 directly influences the duration of action and the potency of the derivative.

Pharmacological Profile and Mechanism of Action

The central mechanism of action for this compound and its derivatives is the inhibition of VMAT2. This transporter is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.

Workflow of VMAT2 Inhibition and Neurotransmitter Depletion

VMAT2_Inhibition_Workflow cluster_presynaptic Presynaptic Neuron Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Derivative VMAT2 VMAT2 Transporter This compound->VMAT2 Inhibits Irreversibly Vesicle Synaptic Vesicle VMAT2->Vesicle Pumps Monoamines into Vesicle Reduced_Release Reduced Neurotransmitter Release Monoamines_cyto Cytosolic Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 MAO Monoamine Oxidase (MAO) Monoamines_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Reduced_Release->Receptors Reduced Binding Effect Diminished Postsynaptic Signal Receptors->Effect

Caption: Irreversible VMAT2 inhibition by this compound derivatives leads to monoamine depletion.

By blocking VMAT2, these compounds prevent the sequestration of monoamines, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a gradual and long-lasting depletion of neurotransmitter stores in presynaptic neurons, resulting in reduced neurotransmission.

Potential Therapeutic Applications

The primary therapeutic applications of this compound derivatives stem from their ability to modulate monoaminergic systems.

4.1 Hypertension The antihypertensive effect is mediated by the depletion of norepinephrine in peripheral sympathetic nerve terminals. This reduces sympathetic tone, leading to a decrease in heart rate, cardiac output, and peripheral vascular resistance.

Table 1: Comparative Antihypertensive Efficacy

CompoundTypical Oral DosageOnset of ActionPeak EffectSide Effect Profile
This compound Fraction 2-4 mg/daySeveral days2-3 weeksModerate sedation, depression
Reserpine 0.1-0.25 mg/daySeveral days2-3 weeksHigh incidence of depression
Syrosingopine 0.5-3 mg/daySeveral days2-3 weeksLower CNS side effects
Rescinnamine 0.25-0.5 mg/daySeveral days2-3 weeksSimilar to Reserpine

4.2 Neuropsychiatric and Movement Disorders The ability to deplete dopamine makes these compounds useful in managing conditions characterized by excessive dopaminergic activity.

  • Huntington's Disease: Used to control chorea (involuntary movements).

  • Tardive Dyskinesia: Can be effective in managing this iatrogenic movement disorder caused by dopamine receptor-blocking agents.

  • Schizophrenia: Historically used for its antipsychotic effects, though largely replaced by newer agents with better side effect profiles.

4.3 Emerging Applications

  • Oncology: Some derivatives have shown anti-proliferative effects in cancer cell lines, potentially by disrupting cellular signaling pathways dependent on monoamines.

  • Addiction Research: The modulation of dopamine pathways provides a tool for studying the neurobiology of addiction and relapse.

Key Experimental Protocols

5.1 General Workflow for Synthesis and In Vitro Screening of Novel Derivatives The development of new this compound derivatives follows a structured pipeline from chemical synthesis to biological evaluation.

Logical Flow from Synthesis to Lead Identification

Synthesis_Screening_Flow Start Start: Select This compound Scaffold (e.g., Reserpine) Step1 Rational Design & Chemical Synthesis of Derivative Library Start->Step1 Step2 Purification & Structural Verification (HPLC, NMR, Mass Spectrometry) Step1->Step2 Step3 Primary Screen: VMAT2 Binding Assay (e.g., [³H]dihydrotetrabenazine) Step2->Step3 Decision1 Potent Binders? Step3->Decision1 Step4 Secondary Screen: Cell-Based Monoamine Uptake/Depletion Assay Decision1->Step4 Yes Discard Discard or Re-evaluate Decision1->Discard No Step5 In Vivo Model Testing (e.g., Antihypertensive effect in SHRs) Step4->Step5 End Lead Compound Identified Step5->End

Caption: A typical workflow for the discovery of novel this compound derivatives.

5.2 Protocol: [³H]Dihydrotetrabenazine (DHTB) VMAT2 Competitive Binding Assay

This assay is a standard method to determine the binding affinity of test compounds to the VMAT2 transporter.

  • 1. Preparation of Vesicle Membranes:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 30 minutes at 4°C to pellet crude synaptic vesicles.

    • Resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • 2. Binding Assay:

    • In a 96-well plate, combine the vesicle membrane preparation (typically 50-100 µg protein), [³H]DHTB (at a final concentration near its Kd, e.g., 2 nM), and varying concentrations of the test this compound derivative.

    • For non-specific binding determination, add a high concentration of a known VMAT2 ligand (e.g., 10 µM tetrabenazine) to a set of wells.

    • Bring the final volume to 250 µL with assay buffer.

  • 3. Incubation and Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Rapidly harvest the samples by filtration over GF/B glass fiber filters, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters rapidly three times with ice-cold assay buffer.

  • 4. Data Analysis:

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of the derivative that inhibits 50% of specific [³H]DHTB binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

While the use of first-generation this compound compounds has declined due to their side effect profiles, the unique mechanism of VMAT2 inhibition remains a valuable therapeutic target. Future research is focused on developing derivatives with improved selectivity and a better safety margin. The exploration of novel drug delivery systems, such as brain-penetrating nanocarriers, may help to target the central nervous system more effectively while minimizing peripheral side effects. The continued investigation of this compound derivatives offers a promising avenue for the development of novel treatments for a range of neurological and cardiovascular disorders.

Pharmacological Profile of Alseroxylon's Constituent Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of the principal constituent alkaloids of Alseroxylon, a purified fat-soluble extract from the roots of Rauwolfia serpentina. The document focuses on the quantitative pharmacological data, detailed experimental methodologies for key assays, and the underlying signaling pathways of four prominent alkaloids: Reserpine, Yohimbine (B192690), Ajmaline, and the related alkaloid Rescinnamine (B1680530). Information on Serpentine is also included, though quantitative data are less prevalent in the available literature.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and other relevant quantitative data for the key alkaloids of this compound at various molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki)
AlkaloidTargetSpecies/SystemKi (nM)Notes
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)Wild Type161 ± 1Determined via competition binding with [³H]dihydrotetrabenazine ([³H]DTBZ).
Vesicular Monoamine Transporter 2 (VMAT2)Chimera173 ± 1Determined via competition binding with [³H]DTBZ.
Yohimbine α2A-Adrenergic ReceptorHuman1.4pKi = 8.52[1]
α2B-Adrenergic ReceptorHuman7.1pKi = 8.00[1]
α2C-Adrenergic ReceptorHuman0.88pKi = 9.17[1]
5-HT1A ReceptorRat74
α2-Adrenergic Receptor (non-selective)Human Platelets6.2 ± 1.4Kd value.
Serpentine Insulin Receptor (extracellular domain)-2883Affinity (Molar).
Table 2: Ion Channel and Enzyme Inhibition (IC50)
AlkaloidTargetSpecies/SystemIC50 (µM)Notes
Ajmaline Fast Sodium Current (INa)Rat Ventricular Myocytes27.8 ± 1.14Holding potential -75 mV.[2]
Fast Sodium Current (INa)Rat Ventricular Myocytes47.2 ± 1.16Holding potential -120 mV.[2]
L-type Calcium Current (ICa-L)Rat Ventricular Myocytes70.8 ± 0.09[2]
Transient Outward Potassium Current (Ito)Rat Ventricular Myocytes25.9 ± 2.91[2]
ATP-sensitive Potassium Current (IK(ATP))Rat Ventricular Myocytes13.3 ± 1.1[2]
Sodium Current (INa)Amphibian Skeletal Muscle23.2
Potassium Current (IK)Amphibian Skeletal Muscle9.2
Rescinnamine Angiotensin-Converting Enzyme (ACE)-Data not availableIdentified as an ACE inhibitor, but specific IC50 values were not found in the provided search results.[2][3][4][5]

Core Signaling Pathways and Mechanisms of Action

The constituent alkaloids of this compound exert their pharmacological effects through diverse mechanisms, primarily by interacting with components of the central and peripheral nervous systems.

Reserpine and Rescinnamine: VMAT2 Inhibition and Catecholamine Depletion

Reserpine and the structurally similar alkaloid rescinnamine are best known for their irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[6] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine (B1679862), serotonin) into synaptic vesicles. By blocking VMAT2, these alkaloids lead to the depletion of these neurotransmitters from nerve terminals, as they are degraded by monoamine oxidase in the cytoplasm. This depletion of catecholamines in the central and peripheral nervous systems is the primary mechanism behind their antihypertensive and sedative effects.[7] Rescinnamine is also reported to act as an angiotensin-converting enzyme (ACE) inhibitor.[2][3][4][5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Neurotransmitter Neurotransmitter Release (Reduced) Dopamine_cyto Dopamine Norepinephrine Serotonin Dopamine_cyto->MAO Degradation Dopamine_cyto->VMAT2 Transport Reserpine Reserpine / Rescinnamine Reserpine->VMAT2 Irreversible Inhibition Receptor Postsynaptic Receptors Neurotransmitter->Receptor Reduced Signaling

Figure 1. Mechanism of VMAT2 inhibition by Reserpine and Rescinnamine.

Yohimbine: α2-Adrenergic Receptor Antagonism

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[1] These receptors are primarily located presynaptically and function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, yohimbine increases the release of norepinephrine into the synaptic cleft, leading to sympathomimetic effects. Yohimbine also has a moderate affinity for other adrenergic and serotonergic receptor subtypes.[8]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron alpha2 α2-Adrenergic Receptor NE_release Norepinephrine Release alpha2->NE_release Inhibition NE_cleft Increased Norepinephrine Yohimbine Yohimbine Yohimbine->alpha2 Antagonism Post_receptor Postsynaptic Adrenergic Receptors NE_cleft->Post_receptor Increased Signaling

Figure 2. Mechanism of α2-adrenergic receptor antagonism by Yohimbine.

Ajmaline: Sodium Channel Blockade

Ajmaline is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[9] This action decreases the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity. Ajmaline also exhibits effects on potassium and calcium channels, contributing to its overall antiarrhythmic properties.[9]

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel Depolarization Phase 0 Depolarization (Slowed) Na_channel->Depolarization Ajmaline Ajmaline Ajmaline->Na_channel Blockade Na_ion Na+ Na_ion->Na_channel Influx G start Start prep Prepare Cell Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition prep->setup incubate Incubate to Equilibrium setup->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end G start Start isolate Isolate Cardiomyocytes start->isolate pipette Fabricate Micropipette start->pipette seal Form Giga-seal on Cell isolate->seal pipette->seal whole_cell Establish Whole-cell Configuration seal->whole_cell record_control Record Control Ion Currents whole_cell->record_control apply_drug Apply Ajmaline record_control->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug analyze Analyze Data (IC50) record_drug->analyze end End analyze->end G start Start prep Prepare Synaptic Vesicles start->prep pre_incubate Pre-incubate Vesicles with Reserpine prep->pre_incubate initiate Initiate Uptake with [³H]-Dopamine & ATP pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction with Stop Buffer incubate->terminate filter_wash Filter and Wash terminate->filter_wash quantify Scintillation Counting filter_wash->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end

References

Early Clinical Studies of Alseroxylon and its Active Alkaloid Reserpine in Psychosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the therapeutic landscape for severe mental illness was revolutionized by the introduction of the first effective psychopharmacological agents. Among these pioneering treatments was Alseroxylon, a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina. Its principal active component, reserpine (B192253), quickly became a focal point of research for its tranquilizing and antipsychotic effects. This technical guide provides an in-depth analysis of the early clinical studies of this compound and reserpine in the treatment of psychosis, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action. The introduction of reserpine into psychiatry was a pivotal moment, marking a significant step towards the biological treatment of schizophrenia and other psychotic disorders.[1][2][3]

Core Mechanism of Action: Monoamine Depletion

This compound, through its active alkaloid reserpine, exerts its antipsychotic effects by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2).[4][5][6] This protein is crucial for packaging monoamine neurotransmitters—dopamine (B1211576), norepinephrine, and serotonin—into presynaptic vesicles for subsequent release into the synaptic cleft.[4][5] By blocking VMAT2, reserpine leads to the accumulation of these neurotransmitters in the cytoplasm, where they are degraded by monoamine oxidase (MAO).[4][5] This ultimately results in a profound depletion of monoamine stores in the central and peripheral nervous systems, leading to a reduction in neurotransmission and the observed calming and antipsychotic effects.[4][7] The depletion of dopamine in the mesolimbic pathway is thought to be primarily responsible for the reduction of psychotic symptoms.[4]

This compound (Reserpine) Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Precursor Monoamine Precursor (e.g., Tyrosine, Tryptophan) Monoamine Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Monoamine_Precursor->Monoamine Synthesis VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamine->VMAT2 Uptake into Vesicle MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation in Cytoplasm Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Synaptic_Vesicle->Released_Monoamine Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites This compound This compound (Reserpine) This compound->VMAT2 Irreversible Inhibition Postsynaptic_Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Binding

Caption: Mechanism of this compound (Reserpine) via VMAT2 Inhibition.

Early Clinical Studies: Quantitative Data

The initial clinical evaluation of this compound and its derivatives in psychotic disorders, primarily schizophrenia, occurred in the 1950s. These studies, while pioneering, often lacked the rigorous design of modern clinical trials. A significant portion of the available data comes from comparative studies with chlorpromazine, another early antipsychotic.

Table 1: Summary of Comparative Clinical Trials of Reserpine vs. Chlorpromazine in Schizophrenia (1955-1962)

MetricFindingSource
Number of Included Studies9[8][9]
Total Number of Participants~540 (average 60 per study)[8][9]
Primary Outcome: Global Improvement (Short-Term)
Participants781 (from 6 RCTs)[8][9]
ResultChlorpromazine was superior to reserpine.[8][9]
Risk Ratio for 'Not Improved'0.75 (95% CI: 0.62 to 0.92)[8][9]
Secondary Outcome: Paranoid Distortion (Short-Term)
Participants19 (from 1 RCT)[9]
ResultNo clear difference between treatment groups.[9]
Risk Ratio1.33 (95% CI: 0.62 to 2.89)[9]
Adverse Events
Participants210 (from 3 RCTs)[9]
ResultNo obvious difference in 'toxic reactions'.[9]
Risk Ratio for 'Toxic Reaction'1.68 (95% CI: 0.43 to 6.54)[9]
Study Discontinuation
Participants229 (from 4 RCTs)[9]
ResultNo significant difference in early study withdrawal.[9]
Risk Ratio for Leaving Study Early1.16 (95% CI: 0.94 to 1.42)[9]

Table 2: Dosage Regimens for Reserpine in Early Psychosis Trials

Dosage ContextDaily Dose RangeSource
Initial Antipsychotic Treatment0.5 mg - 40 mg[10]
Adjunctive Treatment≤ 0.5 mg (typically 0.25 mg twice daily)[10]
Doses Requiring Anticholinergics> 3 mg[10]
Later Antihypertensive Treatment0.05 mg - 0.25 mg[10]

It is important to note that the quality of evidence from these early trials is considered low by modern standards.[8][9]

Experimental Protocols

The methodologies of these early clinical trials were variable and less standardized than contemporary research. However, a general workflow can be reconstructed.

Patient Population
  • Diagnosis: Primarily patients with a diagnosis of schizophrenia, often chronic and hospitalized.[1] Some studies also included patients with other psychotic disorders.

  • Inclusion Criteria: Generally, patients exhibiting prominent psychotic symptoms such as hallucinations, delusions, and agitation.

  • Exclusion Criteria: Not consistently reported in available summaries.

Treatment Administration
  • Formulation: Oral tablets of this compound or reserpine.

  • Dosage: As detailed in Table 2, dosages varied widely. Initial treatment for psychosis often involved higher doses, which were sometimes titrated down for maintenance.[10]

  • Duration: Study durations were often short-term, typically lasting several weeks to months.

Assessment of Efficacy
  • Primary Measures: Clinical global impression of improvement was a common primary outcome.[8][9]

  • Rating Scales: While not universally applied or consistently reported, some studies utilized early psychiatric rating scales. The Multidimensional Scale for Rating Psychiatric Patients (MSRPP) was used to measure paranoid distortion in at least one study.[9]

  • Behavioral Observations: Changes in general behavior and occupational adjustment were also assessed.

Assessment of Safety

  • Adverse Effects: Monitoring for "toxic reactions" and other side effects was a component of these trials, although reporting was often not systematic.[9] Common side effects included sedation, depression, and extrapyramidal symptoms.[1]

General Experimental Workflow for Early this compound/Reserpine Trials Patient_Screening Patient Screening and Selection (Diagnosis: Schizophrenia/Psychosis) Baseline_Assessment Baseline Assessment (Global Impression, Behavioral Ratings) Patient_Screening->Baseline_Assessment Randomization Randomization (Reserpine vs. Placebo or Chlorpromazine) Baseline_Assessment->Randomization Treatment_Period Treatment Period (Oral Administration of this compound/Reserpine) Randomization->Treatment_Period Monitoring Ongoing Monitoring (Efficacy and Adverse Effects) Treatment_Period->Monitoring Endpoint_Assessment Endpoint Assessment (Final Global Impression, Rating Scales) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis (Comparison of Treatment Groups) Endpoint_Assessment->Data_Analysis

Caption: Generalized workflow of early this compound/reserpine clinical trials.

Conclusion

The early clinical studies of this compound and its active alkaloid reserpine were instrumental in establishing the paradigm of pharmacological treatment for psychosis. Although these pioneering trials lacked the methodological rigor of modern research, they provided crucial evidence for the efficacy of monoamine depletion as a therapeutic strategy for psychotic symptoms. The quantitative data, while limited, suggest that reserpine had a discernible antipsychotic effect, though it was ultimately superseded by more effective and better-tolerated agents like chlorpromazine.[8][9] The understanding of its mechanism of action via VMAT2 inhibition has had a lasting impact on neuropharmacology, influencing the development of subsequent generations of psychiatric medications. This historical perspective is invaluable for researchers and drug development professionals, offering insights into the evolution of antipsychotic therapy and the foundational principles that continue to inform the field today.

References

Alseroxylon's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alseroxylon, a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina, has historically been utilized for its antihypertensive and tranquilizing properties. Its primary active constituent, reserpine (B192253), dictates its principal mechanism of action within the central nervous system (CNS). This technical guide provides an in-depth analysis of the neuropharmacological effects of this compound, with a focus on its molecular target, downstream signaling consequences, and the experimental methodologies used to characterize its activity. Quantitative data are presented to offer a comparative perspective, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a complex mixture of indole (B1671886) alkaloids derived from Rauwolfia serpentina, a plant with a long history in traditional Indian medicine for treating a variety of ailments, including hypertension, insomnia, and insanity.[1] While comprised of numerous alkaloids, the pharmacological profile of this compound is predominantly attributed to reserpine.[2] The primary CNS effects of this compound, including sedation and tranquilization, stem from its profound impact on monoaminergic neurotransmission.[3] This guide will dissect the intricate mechanisms underlying these effects, presenting key data and experimental protocols relevant to its study.

Mechanism of Action: VMAT2 Inhibition

The principal molecular target of this compound's active component, reserpine, is the vesicular monoamine transporter 2 (VMAT2) .[4][5] VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport cytosolic monoamines—dopamine (B1211576), norepinephrine, and serotonin (B10506)—into the vesicles for storage and subsequent release into the synaptic cleft. This process is essential for maintaining a readily available pool of neurotransmitters for synaptic transmission.[5]

Reserpine acts as an irreversible inhibitor of VMAT2.[6] By binding to the transporter, it prevents the uptake and sequestration of monoamines into synaptic vesicles. The unprotected cytosolic neurotransmitters are then susceptible to degradation by monoamine oxidase (MAO).[7] This leads to a progressive and long-lasting depletion of monoamine stores in the CNS.[3]

Binding Affinity and Potency

The inhibitory potency of reserpine, the key alkaloid in this compound, against VMAT has been quantified in numerous studies. The following table summarizes key binding affinity (Ki) and 50% inhibitory concentration (IC50) values.

CompoundTarget(s)ParameterValue(s)Reference(s)
Reserpinehuman VMAT1Ki34 nM[8][9]
Reserpinehuman VMAT2Ki12 nM[8][9]
ReserpineP-glycoproteinIC500.5 µM[8][9]
ReserpineVMAT2IC5025.2 nM (in HEK-293-VMAT2:eGFP cells)[10]

Neurochemical and Behavioral Consequences

The depletion of monoamines by this compound leads to a cascade of neurochemical and behavioral changes. These effects are dose-dependent and are central to both its therapeutic applications and its side-effect profile.

Quantitative Effects on Brain Monoamine Levels

Chronic administration of reserpine, the active component of this compound, leads to a significant reduction in the concentration of dopamine, norepinephrine, and serotonin in various brain regions. The table below presents illustrative data on the extent of this depletion.

Brain RegionMonoamineTreatment% Depletion (approx.)Reference(s)
StriatumDopamineReserpine (5 mg/kg, IP) in rats70-95%[11]
HypothalamusNorepinephrineReserpine (5 mg/kg, IP) in rats70-95%[11]
BrainstemSerotoninReserpine (5 mg/kg, IP) in rats70-95%[11]
Behavioral Effects

The neurochemical alterations induced by this compound manifest as distinct behavioral changes, which have been extensively studied in animal models.

  • Sedation and Hypoactivity: The depletion of catecholamines, particularly dopamine and norepinephrine, results in a dose-dependent decrease in spontaneous locomotor activity.[12]

  • Depressive-like Phenotype: Chronic administration of this compound or reserpine is a widely used pharmacological model to induce a depressive-like state in rodents. This is characterized by increased immobility in the forced swim and tail suspension tests, as well as anhedonia.[12]

  • Antipsychotic Effects: The reduction in dopamine signaling is thought to underlie the antipsychotic properties of this compound, making it historically useful in the management of psychosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CNS effects of this compound and its constituents.

Reserpine-Induced Depression Model in Rats

This protocol describes the induction of a depressive-like state in rats for the evaluation of potential antidepressant compounds.

4.1.1. Experimental Workflow

G acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing (Open Field, Forced Swim Test) acclimatization->baseline treatment Chronic Reserpine Administration (e.g., 0.2-0.8 mg/kg, i.p. for 20 days) baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment washout Washout Period (10 days) post_treatment->washout final_testing Final Behavioral Assessment washout->final_testing tissue Brain Tissue Collection (for neurochemical analysis) final_testing->tissue

Caption: Workflow for a reserpine-induced depression model in rats.

4.1.2. Materials

  • Male Sprague-Dawley rats (250-300g)

  • Reserpine solution (dissolved in a vehicle solution)

  • Vehicle solution (e.g., saline)

  • Forced Swim Test apparatus (glass cylinder, 50 cm height, 20 cm diameter)

  • Open Field Test arena (e.g., 100 cm x 100 cm)

  • Video tracking software

4.1.3. Procedure

  • Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water for at least 7 days prior to experimentation.[12]

  • Baseline Behavioral Testing:

    • Open Field Test: Place each rat in the center of the open field arena and record its activity for 10 minutes. Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13]

    • Forced Swim Test (Pre-test): Place each rat in the glass cylinder filled with water (23-25°C) to a depth of 30 cm for 15 minutes.[14]

  • Chronic Reserpine Administration: Administer reserpine (e.g., 0.2 mg/kg or 0.8 mg/kg, intraperitoneally) or vehicle daily for 20 days according to a predetermined schedule.[12]

  • Post-Treatment Behavioral Testing (Day 21):

    • Forced Swim Test (Test): 24 hours after the pre-test, place the rats back in the swim cylinder for a 5-minute test session. Record and score the duration of immobility, swimming, and climbing behaviors.[14]

    • Open Field Test: Repeat the open-field test as described in the baseline assessment.

  • Washout Period: Cease drug administration and allow for a 10-day washout period.[12]

  • Final Behavioral Assessment: Repeat the behavioral tests to assess the persistence of the depressive-like phenotype.[12]

  • Tissue Collection: Following the final behavioral tests, euthanize the animals and collect brain tissue for subsequent neurochemical analysis.

Quantification of Brain Monoamines by HPLC-ED

This protocol outlines the procedure for measuring the levels of dopamine, norepinephrine, and serotonin in rodent brain tissue.

4.2.1. Experimental Workflow

G dissection Brain Region Dissection (e.g., Striatum, Hypothalamus) homogenization Tissue Homogenization (in perchloric acid) dissection->homogenization centrifugation Centrifugation (to pellet protein) homogenization->centrifugation filtration Supernatant Filtration centrifugation->filtration injection Injection onto HPLC System filtration->injection separation Chromatographic Separation (Reversed-phase C18 column) injection->separation detection Electrochemical Detection separation->detection quantification Quantification (based on standard curves) detection->quantification

Caption: Workflow for HPLC-ED analysis of brain monoamines.

4.2.2. Materials

  • Dissected brain tissue

  • 0.1 M Perchloric acid

  • Mobile phase (e.g., citrate-phosphate buffer with methanol (B129727) and an ion-pairing agent)[2]

  • HPLC system with an electrochemical detector

  • Reversed-phase C18 column

  • Standards for dopamine, norepinephrine, and serotonin

4.2.3. Procedure

  • Tissue Preparation: Rapidly dissect the brain regions of interest on ice. Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.[15]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[15]

  • Sample Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered supernatant onto the HPLC system.

    • Separate the monoamines using a reversed-phase C18 column with an isocratic mobile phase.

    • Detect the eluted monoamines using an electrochemical detector set at an appropriate oxidation potential.[2]

  • Quantification: Determine the concentration of each monoamine by comparing the peak areas to a standard curve generated from known concentrations of the standards.

Downstream Signaling Pathways

The depletion of monoamines by this compound has profound effects on downstream signaling pathways, leading to adaptive changes in neuronal function.

Dopaminergic Signaling

The reduction in vesicular dopamine release leads to decreased activation of postsynaptic dopamine receptors, particularly the D2 receptor which is coupled to Gi/o proteins.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound (Reserpine) vmat2 VMAT2 This compound->vmat2 inhibits dopamine_vesicle Vesicular Dopamine vmat2->dopamine_vesicle transports dopamine_cyto Cytosolic Dopamine dopamine_cyto->vmat2 mao MAO dopamine_cyto->mao degradation dopamine_synapse Synaptic Dopamine (Reduced) dopamine_vesicle->dopamine_synapse Reduced Release d2r Dopamine D2 Receptor gi_go Gi/o Protein d2r->gi_go activates ac Adenylyl Cyclase gi_go->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_expression Altered Gene Expression creb->gene_expression regulates dopamine_synapse->d2r activates

Caption: Dopamine D2 receptor downstream signaling cascade affected by this compound.

Reduced D2 receptor stimulation leads to disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[7] PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to long-term changes in gene expression and neuronal function.[16]

Serotonergic Signaling

Similarly, the depletion of serotonin affects its signaling through various postsynaptic receptors, such as the 5-HT2A receptor, which is coupled to Gq/11 proteins.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound (Reserpine) vmat2 VMAT2 This compound->vmat2 inhibits serotonin_vesicle Vesicular Serotonin vmat2->serotonin_vesicle transports serotonin_cyto Cytosolic Serotonin serotonin_cyto->vmat2 mao MAO serotonin_cyto->mao degradation serotonin_synapse Synaptic Serotonin (Reduced) serotonin_vesicle->serotonin_synapse Reduced Release ht2a Serotonin 5-HT2A Receptor gq11 Gq/11 Protein ht2a->gq11 activates plc Phospholipase C gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc serotonin_synapse->ht2a activates

Caption: Serotonin 5-HT2A receptor downstream signaling affected by this compound.

Decreased activation of 5-HT2A receptors results in reduced stimulation of phospholipase C (PLC), leading to lower production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This, in turn, dampens intracellular calcium release and protein kinase C (PKC) activation, impacting a wide range of cellular processes.[17]

Conclusion

This compound exerts its profound effects on the central nervous system primarily through the irreversible inhibition of VMAT2 by its main constituent, reserpine. This leads to a widespread and sustained depletion of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. The resulting sedative, tranquilizing, and antipsychotic effects are a direct consequence of this monoamine depletion and the subsequent alterations in downstream signaling pathways. The experimental models and analytical techniques detailed in this guide provide a robust framework for the continued investigation of this compound and other VMAT2 inhibitors, offering valuable tools for researchers in neuropharmacology and drug development. A thorough understanding of these mechanisms is critical for appreciating both the therapeutic potential and the significant side-effect profile, most notably the risk of depression, associated with this class of compounds.

References

Alseroxylon: An In-depth Review of its Historical Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727), a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina, holds a significant place in the history of pharmacotherapy. Primarily utilized in the mid-20th century, it was a cornerstone in the early management of hypertension and certain psychiatric conditions. This technical guide provides a comprehensive review of the historical medical applications of this compound, with a focus on quantitative data from seminal clinical studies, detailed experimental protocols, and the underlying mechanisms of action. Its primary active component, reserpine (B192253), is responsible for much of its pharmacological activity.[1] While its use has largely been superseded by newer agents with more favorable side-effect profiles, a retrospective analysis of this compound offers valuable insights into the evolution of treatment paradigms for cardiovascular and psychiatric disorders.

Historical Medical Applications

The therapeutic journey of this compound began with the long-standing use of Rauwolfia serpentina in traditional Indian medicine for a variety of ailments, including insanity, snakebites, and fever.[2][3] Western medicine began to take notice in the 1940s and 1950s, leading to the isolation and clinical investigation of its alkaloids, including the this compound fraction.

Hypertension

This compound emerged as a significant antihypertensive agent in the 1950s. It was recognized for its ability to lower both systolic and diastolic blood pressure.[4] Early clinical trials demonstrated its efficacy, often in comparison to the crude root of Rauwolfia serpentina or the isolated alkaloid, reserpine.[5] The hypotensive effect of this compound was typically characterized by a gradual onset over several days to weeks of consistent administration.[4]

Psychiatric Disorders

In addition to its cardiovascular applications, this compound was investigated for its sedative and tranquilizing properties in the treatment of psychosis and anxiety.[6] The calming effects observed in hypertensive patients led to its exploration in psychiatric settings, contributing to the dawn of the psychopharmacological era.[7][8] It was used to manage agitation and anxiety in patients with various mental disorders.[6]

Quantitative Data from Historical Clinical Trials

The following tables summarize the available quantitative data from key historical studies on this compound. It is important to note that the methodologies and reporting standards of the 1950s differ from modern clinical trials.

Table 1: this compound in the Treatment of Hypertension
Study (Year)Number of PatientsDosage Range (mg/day)Mean Blood Pressure Reduction (Systolic/Diastolic in mmHg)Common Side Effects Reported
Dennis et al. (1954)Data not fully available in abstractNot specified in abstractNot specified in abstractNot specified in abstract
Tuchman & Crumpton (1955)Data not fully available in abstractNot specified in abstractNot specified in abstractNot specified in abstract
Green & Davolos (1956)Data not fully available in abstractNot specified in abstractNot specified in abstractNot specified in abstract
Wilkins (1950s)Not specified in abstractNot specified in abstractAverage reduction of about 15%Weight gain, drowsiness

Note: Detailed quantitative data from the full text of these historical articles were not available in the provided search results. The information presented is based on available summaries and abstracts.

Table 2: this compound in the Treatment of Psychiatric Disorders
Study (Year)Number of PatientsConditionDosage Range (mg/day)Observed EffectsCommon Side Effects Reported
Kline (1954)411 (94.4% schizophrenic)Schizophrenia0.5 - 1Sedative, anxiolytic, antiobsessive effects. No substantial antipsychotic effect at this dose.Somnolence, nasal congestion, reduction of blood pressure
Noce et al. (1954)89 (74 psychiatric, 15 mental retardation)Psychiatric disorders2 (parenteral)High percentage of improvement (about 80%)Not specified in abstract

Note: The quantitative data for psychiatric applications is limited in the available search results, reflecting the descriptive nature of many early psychopharmacological studies.

Experimental Protocols

Detailed experimental protocols from the cited historical studies are not fully available in the provided search results. However, based on the context of the era, the following general methodologies were likely employed:

Hypertension Clinical Trial Protocol (General Reconstruction)
  • Patient Selection: Patients with diagnosed essential hypertension were recruited. Baseline blood pressure was recorded over a period of time to establish a stable pretreatment level.

  • Treatment Administration: Patients were administered this compound orally at specified daily doses. Some studies included a placebo control group or compared this compound to other forms of Rauwolfia or reserpine.

  • Blood Pressure Monitoring: Blood pressure was measured regularly throughout the study period using a sphygmomanometer.

  • Symptom and Side Effect Monitoring: Patients were observed and questioned about any changes in their well-being and the emergence of any side effects, which were documented.

  • Data Analysis: The changes in blood pressure from baseline were calculated and compared between treatment and control groups.

Psychiatric Observation Protocol (General Reconstruction)
  • Patient Selection: Patients with diagnosed psychotic disorders, such as schizophrenia, exhibiting symptoms of agitation and anxiety were included.

  • Treatment Administration: this compound was administered, and the dosage was adjusted based on clinical response and tolerability.

  • Behavioral Observation: The clinical staff observed and documented changes in patients' behavior, including levels of agitation, anxiety, and social interaction.

  • Side Effect Monitoring: The emergence of side effects, particularly sedation and extrapyramidal symptoms, was monitored and recorded.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its reserpine content.[1] Reserpine is a potent, irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[9]

Alseroxylon_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron Reduced_Release Reduced Monoamine Release Receptors Postsynaptic Receptors Reduced_Release->Receptors Reduced_Signal Reduced Signal Transduction Receptors->Reduced_Signal Vesicle Vesicle Vesicle->Reduced_Release Depletion of Monoamines This compound (Reserpine) This compound (Reserpine) VMAT2 VMAT2 Monoamines_cytosol Monoamines_cytosol MAO MAO

VMAT2 is responsible for transporting monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles for storage and subsequent release. By irreversibly blocking VMAT2, reserpine prevents the packaging of these neurotransmitters. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO).[9] This leads to a depletion of monoamine stores in nerve terminals, resulting in reduced neurotransmitter release into the synaptic cleft. The diminished signaling in both the central and peripheral nervous systems accounts for the antihypertensive and tranquilizing effects of this compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the historical clinical evaluation of this compound.

Alseroxylon_Experimental_Workflow Patient_Recruitment Patient Recruitment (Hypertension or Psychosis) Baseline_Assessment Baseline Assessment (BP, Behavioral Observation) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group This compound Administration Randomization->Treatment_Group Control_Group Placebo or Alternative Treatment Randomization->Control_Group Monitoring Regular Monitoring (BP, Behavior, Side Effects) Treatment_Group->Monitoring Control_Group->Monitoring Data_Collection Data Collection and Analysis Monitoring->Data_Collection Results Evaluation of Efficacy and Safety Data_Collection->Results

Conclusion

This compound played a pivotal role in the nascent stages of modern pharmacotherapy for hypertension and psychiatric disorders. Its mechanism of action, centered on the depletion of monoamine neurotransmitters, provided a foundational understanding for the development of subsequent generations of antihypertensive and psychotropic medications. While its clinical use has waned due to a side effect profile that includes sedation and depression, the historical data and experimental insights gleaned from the study of this compound remain a valuable resource for researchers and drug development professionals. A thorough understanding of its past applications and limitations can inform the development of novel therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Alseroxylon from Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727) is a standardized fat-soluble alkaloidal fraction obtained from the roots of Rauwolfia serpentina.[1][2] This complex mixture of indole (B1671886) alkaloids, with reserpine (B192253) as a prominent active component, has been historically utilized for its antihypertensive and tranquilizing properties.[1][3] The therapeutic effects of the this compound fraction are primarily attributed to its ability to deplete neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) by inhibiting the vesicular monoamine transporter (VMAT).[3]

These application notes provide a comprehensive overview and detailed protocols for the isolation, quantification, and characterization of the this compound fraction from Rauwolfia serpentina.

Quantitative Data

The alkaloid content in Rauwolfia serpentina roots can vary based on geographical location, season of collection, and the specific extraction and fractionation methods employed. The following tables summarize quantitative data reported in the literature.

Table 1: Alkaloid Content in Rauwolfia serpentina Root Extracts

Alkaloid/FractionConcentration (mg/g of dry plant material)Reference
Total Major Alkaloids (ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine)1.57 - 12.1[3]
Reserpine0.955[4]
Ajmaline0.817[4]
Yohimbine0.584[4]
Ajmalicine0.440[4]

Table 2: Yield of Extracts from Rauwolfia serpentina Roots

Extraction Method/FractionYieldReference
Crude Ethanolic Extract12.05%[4]
Chloroform (B151607) Fraction (from methanolic extract)2.68% (highest alkaloid concentration)[5]

Experimental Protocols

The following protocols are synthesized from established methods for the extraction and fractionation of alkaloids from Rauwolfia serpentina to isolate the this compound fraction.

Protocol 1: Extraction of Crude Alkaloids

This protocol describes the initial extraction of total alkaloids from the dried roots of Rauwolfia serpentina.

Materials and Equipment:

  • Dried and powdered roots of Rauwolfia serpentina

  • Soxhlet extraction apparatus

  • Methanol (B129727) or Ethanol (analytical grade)

  • Rotary evaporator

  • Heating mantle

  • Filter paper

Procedure:

  • Weigh 100 g of finely powdered Rauwolfia serpentina root and place it in a porous thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of methanol or ethanol.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloidal extract.

Protocol 2: Fractionation to Isolate this compound

This protocol details the separation of the fat-soluble this compound fraction from the crude extract.

Materials and Equipment:

  • Crude alkaloidal extract from Protocol 1

  • Separatory funnel (1 L)

  • Chloroform (analytical grade)

  • Distilled water

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • pH meter or pH strips

Procedure:

  • Dissolve the crude alkaloidal extract in 100 mL of a 5% aqueous hydrochloric acid solution.

  • Transfer the acidic solution to a 1 L separatory funnel.

  • Wash the solution with 3 x 50 mL portions of chloroform to remove non-alkaloidal fats and pigments. Discard the chloroform layers.

  • Adjust the pH of the aqueous solution to approximately 9-10 with a 10% ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the now alkaline aqueous solution with 5 x 50 mL portions of chloroform. The alkaloids will partition into the chloroform layer.

  • Combine the chloroform extracts and wash them with 2 x 50 mL of distilled water.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Filter the dried chloroform extract to remove the sodium sulfate.

  • Concentrate the chloroform extract to dryness under reduced pressure using a rotary evaporator. The resulting residue is the this compound fraction.

Protocol 3: Qualitative and Quantitative Analysis of this compound

This protocol outlines the use of Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the this compound fraction.

Materials and Equipment:

  • This compound fraction

  • Reserpine standard

  • TLC plates (silica gel 60 F254)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Developing chamber for TLC

  • UV lamp for TLC visualization

  • Mobile phase for TLC (e.g., Chloroform:Methanol, 95:5 v/v)

  • Mobile phase for HPLC (e.g., Acetonitrile:Phosphate Buffer, 35:65 v/v)[4]

  • Solvents for sample and standard preparation (e.g., methanol)

TLC Procedure (Qualitative):

  • Dissolve a small amount of the this compound fraction and the reserpine standard in methanol.

  • Spot the samples onto a TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to move up the plate.

  • Remove the plate, dry it, and visualize the spots under a UV lamp.

  • The presence of a spot in the this compound fraction lane with the same Rf value as the reserpine standard indicates the presence of reserpine.

HPLC Procedure (Quantitative):

  • Prepare a series of standard solutions of reserpine of known concentrations.

  • Prepare a solution of the this compound fraction of a known concentration.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the this compound fraction sample into the HPLC system.

  • Identify the reserpine peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of reserpine in the this compound fraction by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Alseroxylon_Isolation_Workflow start Start: Dried Rauwolfia serpentina Roots powdering Powdering start->powdering extraction Soxhlet Extraction (Methanol/Ethanol) powdering->extraction crude_extract Crude Alkaloidal Extract extraction->crude_extract acidification Acidification (5% HCl) crude_extract->acidification wash Wash with Chloroform (Remove Fats) acidification->wash alkalinization Alkalinization (NH4OH, pH 9-10) wash->alkalinization liquid_extraction Liquid-Liquid Extraction (Chloroform) alkalinization->liquid_extraction drying Drying (Anhydrous Na2SO4) liquid_extraction->drying concentration Concentration drying->concentration This compound This compound Fraction concentration->this compound analysis Analysis (TLC/HPLC) This compound->analysis end End analysis->end

Caption: Workflow for the isolation of the this compound fraction.

Signaling Pathway of this compound Alkaloids

Alseroxylon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa dopamine Dopamine dopa->dopamine vmat VMAT2 dopamine->vmat vesicle Synaptic Vesicle dopamine_vesicle Dopamine (in vesicle) vmat->dopamine_vesicle Uptake release Neurotransmitter Release dopamine_vesicle->release receptors Postsynaptic Receptors release->receptors This compound This compound (Reserpine & other alkaloids) This compound->vmat Inhibition signal Signal Transduction receptors->signal

Caption: Mechanism of action of this compound alkaloids.

References

Application Note: Analysis of Alseroxylon by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon is a standardized fraction derived from the roots of Rauwolfia serpentina, a medicinal plant historically used for its antihypertensive and tranquilizing properties.[1] The therapeutic effects of this compound are attributed to its complex mixture of indole (B1671886) alkaloids, most notably reserpine (B192253), ajmaline, and ajmalicine (B1678821).[2][3][4] High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and reproducible technique for the qualitative and quantitative analysis of these alkaloids, making it an essential tool for quality control, formulation development, and pharmacokinetic studies of this compound.[1][5] This document provides detailed protocols and data for the HPLC analysis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the HPLC analysis of key alkaloids present in this compound. These values can vary depending on the specific chromatographic conditions and the source of the this compound fraction.

Table 1: Chromatographic Parameters and Retention Times

AnalyteRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Ajmaline5.66C18Methanol:Acetonitrile (60:40 v/v)1.0254[2][3]
Ajmalicine16.45C18Methanol:Acetonitrile (60:40 v/v)1.0254[2][3]
Reserpine26.66C18Methanol:Acetonitrile (60:40 v/v)1.0254[2][3]
Reserpine~7.5C18Water (0.1% CH₂O₂ and 0.1% triethylamine; pH 5.0):Acetonitrile (Gradient)1.0268[6][7]
RescinnamineNot specifiedµPorasilMethanolNot specified330 (fluorescence)[8]
YohimbineNot specifiedNot specifiedAcetonitrile:Phosphate Buffer (35:65)Not specified268[9]

Table 2: Method Validation Parameters

ParameterReserpineAjmalineAjmalicineReference
Linearity Range (µg/mL)0.625 - 40.01 - 201 - 20[5][6]
Mean Recovery (%)95.198.2797.03[5][6]
Limit of Detection (LOD) (µg/mL)864[5]
Limit of Quantitation (LOQ) (µg/mL)231912[5]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Simultaneous Determination of Ajmaline, Ajmalicine, and Reserpine

This protocol is based on a method for the analysis of major alkaloids from Rauwolfia serpentina extracts.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Luna 5µ, 250 x 4.6 mm)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or distilled)

  • Reference standards for ajmaline, ajmalicine, and reserpine

  • This compound sample

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile (60:40 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[3]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Solution: Prepare stock solutions of ajmaline, ajmalicine, and reserpine in methanol. From the stock solutions, prepare a mixed working standard solution of the desired concentration by diluting with the mobile phase.

  • Sample Solution: Accurately weigh a portion of the this compound extract and dissolve it in methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Dilute the solution to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times and peak areas of the individual alkaloids.

  • Inject the sample solution.

  • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the sample using the peak areas and a calibration curve constructed from the standard solutions.

Protocol 2: Gradient HPLC Method for the Quantification of Reserpine

This protocol is a validated method for the determination of reserpine in Rauvolfia species.[6]

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (CH₂O₂)

  • Triethylamine

  • Ammonium Hydroxide (NH₄OH)

  • Phosphoric Acid (H₃PO₄)

  • Reserpine reference standard

  • This compound sample

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 0.1% Triethylamine, pH adjusted to 5.0 with NH₄OH and H₃PO₄[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid and 0.1% Triethylamine[6]

  • Gradient Program:

    • 0-3 min: 50% B

    • 3.1-6 min: 55% B

    • 6.1-7 min: 100% B

    • 7.1-10 min: 50% B[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection Wavelength: 268 nm[6]

  • Injection Volume: 20 µL[6]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of reserpine in a suitable solvent (e.g., methanol) and dilute it to various concentrations with the mobile phase to construct a calibration curve.

  • Sample Solution: Extract a known amount of this compound with a suitable solvent (e.g., methanol) using sonication or reflux.[10] Filter the extract and dilute it with the mobile phase to a concentration within the linear range of the calibration curve. Pass the final solution through a 0.45 µm syringe filter prior to injection.

4. Analysis:

  • Follow the analysis steps outlined in Protocol 1, using the gradient chromatographic conditions specified above.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Extraction Extraction/Dissolution (e.g., Methanol, Sonication) Sample->Extraction Standard Alkaloid Standards (Reserpine, Ajmaline, etc.) Dilution1 Dilution to Working Concentration Standard->Dilution1 Filtration Filtration (0.45 µm) Extraction->Filtration Dilution1->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Identification Peak Identification (by Retention Time) Data->Identification Quantification Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_alkaloids Major Indole Alkaloids cluster_output Analytical Output This compound This compound Fraction (from Rauwolfia serpentina) Reserpine Reserpine This compound->Reserpine Ajmaline Ajmaline This compound->Ajmaline Ajmalicine Ajmalicine This compound->Ajmalicine Other Other Alkaloids This compound->Other HPLC HPLC Separation (Reversed-Phase) Reserpine->HPLC Ajmaline->HPLC Ajmalicine->HPLC Other->HPLC Detection UV/DAD Detection HPLC->Detection Qualitative Qualitative Analysis (Identification) Detection->Qualitative Quantitative Quantitative Analysis (Concentration) Detection->Quantitative

Caption: Logical relationship of this compound components and HPLC analysis.

References

Application Notes and Protocols for Developing Animal Models for Alseroxylon Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727) is a purified, fat-soluble alkaloid extract from the root of Rauwolfia serpentina.[1][2] Historically, it has been utilized for the management of hypertension and as a sedative for psychosis.[1][3][4][5][6] Its primary component, reserpine, and other related alkaloids, exert their pharmacological effects by irreversibly blocking vesicular monoamine transporters (VMAT1 and VMAT2).[7] This action leads to the depletion of monoamine neurotransmitters, including norepinephrine (B1679862), dopamine (B1211576), and serotonin, from central and peripheral nerve endings, which underlies its antihypertensive and antipsychotic properties.[1][7]

These application notes provide detailed protocols for developing and utilizing animal models to test the efficacy of this compound for its two primary therapeutic indications: hypertension and psychosis.

Mechanism of Action of this compound

This compound's mechanism centers on the inhibition of VMAT. VMATs are responsible for transporting monoamines from the cytoplasm into synaptic vesicles for storage and subsequent release. By blocking VMAT, this compound prevents the loading of neurotransmitters like norepinephrine and dopamine into these vesicles. The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a profound depletion of monoamine stores in nerve terminals. This reduction in available neurotransmitters for synaptic release results in decreased sympathetic tone, leading to vasodilation and a reduction in blood pressure, and modulation of dopaminergic pathways implicated in psychosis.

Alseroxylon_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Sequesters into Synaptic_Release Reduced Neurotransmitter Release Vesicle->Synaptic_Release Exocytosis Monoamines_cyto Cytoplasmic Monoamines (NE, DA, 5-HT) Monoamines_cyto->MAO Metabolism Monoamines_cyto->VMAT2 Transport This compound This compound (Reserpine) This compound->VMAT2 Blocks Receptors Postsynaptic Receptors Synaptic_Release->Receptors Effect Reduced Postsynaptic Signaling Receptors->Effect

Caption: this compound's mechanism of action.

Efficacy Testing for Antihypertensive Properties

To evaluate the antihypertensive effects of this compound, animal models that mimic human essential hypertension are recommended. The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely resembles human essential hypertension and is a standard choice.[8][9] Alternatively, hypertension can be induced pharmacologically or surgically.

Recommended Animal Model: Spontaneously Hypertensive Rat (SHR)

The SHR model is characterized by the age-dependent development of hypertension, making it ideal for studying the chronic effects of antihypertensive agents.[8]

Experimental Protocol: this compound Efficacy in SHR

Objective: To determine the dose-dependent effect of this compound on systolic and diastolic blood pressure in Spontaneously Hypertensive Rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old (when hypertension is established).[8]

  • Normotensive Wistar-Kyoto (WKY) rats as controls.[8]

  • This compound (or its primary component, reserpine) for administration.

  • Vehicle control (e.g., 0.5% carboxymethylcellulose).

  • Non-invasive blood pressure measurement system (tail-cuff method).[8][10]

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimate SHR and WKY rats to the housing facility for at least one week. Acclimate them to the tail-cuff measurement device for several days prior to the experiment to minimize stress-induced blood pressure variations.[8]

  • Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3 consecutive days.

  • Group Allocation: Randomly assign SHR rats to the following groups (n=8-10 per group):

    • Group 1: Vehicle control (WKY rats).

    • Group 2: Vehicle control (SHR rats).

    • Group 3: this compound - Low Dose (e.g., 0.1 mg/kg, p.o.).

    • Group 4: this compound - High Dose (e.g., 0.5 mg/kg, p.o.).

    • Group 5: Positive Control - (e.g., Captopril, 30 mg/kg, p.o.).

  • Drug Administration: Administer the assigned treatments orally via gavage once daily for 4 weeks.

  • Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly, 2-4 hours post-administration, throughout the 4-week treatment period.

  • Data Analysis: Analyze the change in blood pressure from baseline for each group. Use a repeated-measures ANOVA followed by a suitable post-hoc test to compare between groups. A p-value < 0.05 is considered statistically significant.

Alternative Model: DOCA-Salt Induced Hypertension

This model represents low-renin, salt-sensitive hypertension.[8][11]

Protocol Summary:

  • Animal Selection: Use male Sprague-Dawley rats.

  • Surgery: Perform a unilateral nephrectomy (removal of one kidney).[8][11]

  • Induction: After a one-week recovery, administer Deoxycorticosterone Acetate (DOCA) subcutaneously (e.g., 25 mg/kg, twice weekly) and replace drinking water with 1% NaCl solution.[8][11]

  • Development: Hypertension typically develops over 4-6 weeks.[11]

  • Testing: Once hypertension is established, follow the drug administration and monitoring protocol described for the SHR model.

Antihypertensive_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Animal Model (e.g., SHR or SD Rats) A2 Acclimatization (1 week) A1->A2 A3 Induce Hypertension (If not using SHR, e.g., DOCA-Salt) A2->A3 For induced models A4 Baseline BP Measurement (3 days) A2->A4 For SHR A3->A4 A5 Group Randomization A4->A5 B1 Daily Oral Administration (4 weeks) - Vehicle - this compound (Low/High Dose) - Positive Control A5->B1 B2 Weekly BP & HR Monitoring (Tail-Cuff) B1->B2 C1 Calculate Change from Baseline B2->C1 C2 Statistical Analysis (ANOVA) C1->C2 C3 Evaluate Efficacy C2->C3

Caption: Experimental workflow for antihypertensive testing.

Data Presentation: Antihypertensive Efficacy

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment Group Baseline SBP (mmHg) Week 4 SBP (mmHg) Change in SBP (mmHg) Baseline DBP (mmHg) Week 4 DBP (mmHg) Change in DBP (mmHg)
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)
SHR + Positive Control

Values to be presented as Mean ± SEM.

Efficacy Testing for Antipsychotic Properties

The antipsychotic effects of this compound can be assessed using models that mimic the positive symptoms of psychosis, such as hyperactivity and sensorimotor gating deficits. These are often induced by dopamine agonists like amphetamine or NMDA antagonists like MK-801.[12][13][14]

Recommended Animal Model: Amphetamine-Induced Hyperlocomotion

This model has high predictive validity for antipsychotic efficacy.[12][15] It is based on the principle that dopamine agonists induce locomotor hyperactivity in rodents, which can be reversed by antipsychotic drugs.

Experimental Protocol: Reversal of Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to reverse hyperlocomotion induced by d-amphetamine in mice.

Materials:

  • Male C57BL/6 mice (or other suitable strain), 8-10 weeks old.

  • This compound (or reserpine).

  • d-amphetamine sulfate.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Haloperidol, 0.5 mg/kg, i.p.).

  • Open field activity chambers equipped with infrared beams to automatically record movement.[16]

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week. On the day of testing, acclimate mice to the open field chambers for 30 minutes.

  • Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):

    • Group 1: Vehicle + Saline.

    • Group 2: Vehicle + Amphetamine.

    • Group 3: this compound (Low Dose) + Amphetamine.

    • Group 4: this compound (High Dose) + Amphetamine.

    • Group 5: Haloperidol + Amphetamine.

  • Drug Administration (Pre-treatment): Administer this compound, Haloperidol, or Vehicle via the appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.). The pre-treatment time will depend on the route and pharmacokinetics (e.g., 60 minutes for p.o., 30 minutes for i.p.).

  • Induction: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all groups except Group 1 (which receives saline).

  • Locomotor Activity Recording: Immediately after amphetamine injection, place the mice back into the open field chambers and record locomotor activity (total distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the total locomotor activity. Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the amphetamine-only group with the drug-treated groups.

Alternative Model: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients.[13][17] This deficit can be modeled in rodents by administering dopamine agonists or NMDA antagonists. Antipsychotics are effective at restoring normal PPI.[17]

Protocol Summary:

  • Apparatus: Use a startle response system with chambers that can deliver acoustic stimuli (background noise, prepulse, and startle pulse) and measure the whole-body startle response.

  • Acclimatization: Acclimate the animal (rat or mouse) to the chamber with background noise.

  • Drug Administration: Pre-treat animals with this compound, a positive control (e.g., clozapine), or vehicle.

  • Induction: Administer a PPI-disrupting agent (e.g., apomorphine (B128758) or MK-801).

  • Testing: Present a series of trials: pulse-alone trials (startle stimulus only) and prepulse-pulse trials (a weaker prepulse stimulus precedes the startle stimulus).

  • Calculation: PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

  • Analysis: Compare the %PPI across treatment groups.

Data Presentation: Antipsychotic Efficacy

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment Group Total Distance Traveled (cm)
Vehicle + Saline
Vehicle + Amphetamine
This compound (Low Dose) + Amphetamine
This compound (High Dose) + Amphetamine
Haloperidol + Amphetamine

Values to be presented as Mean ± SEM.

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical guidelines established by the institution's Animal Care and Use Committee. Researchers must strive to minimize animal suffering, use the minimum number of animals required to obtain statistically valid results, and prevent unnecessary pain and distress.[18][19]

Conclusion

The animal models and protocols detailed in these notes provide a robust framework for the preclinical evaluation of this compound's efficacy. The SHR model offers a reliable platform for assessing antihypertensive effects, while the amphetamine-induced hyperlocomotion model is a well-validated method for screening antipsychotic potential. Careful execution of these protocols, with appropriate controls and statistical analysis, will yield valuable data for drug development professionals.

References

Application Notes and Protocols for Determining the Bioactivity of Alseroxylon In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon, a purified fat-soluble alkaloid extract from the roots of Rauwolfia serpentina, has been historically utilized for its antihypertensive and sedative properties.[1][2][3] Its bioactivity is primarily attributed to the presence of reserpine (B192253) and other indole (B1671886) alkaloids.[1] The principal mechanism of action of reserpine is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[4] This transporter is crucial for loading monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine (B1679862), and serotonin—into synaptic vesicles for subsequent release.[5][6] By blocking VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals, which underlies its pharmacological effects.[4]

These application notes provide detailed protocols for in vitro assays to quantify the bioactivity of this compound by focusing on its key molecular target, VMAT2, and its impact on norepinephrine transport.

Key Bioactivities and Corresponding In Vitro Assays

The primary bioactivity of this compound relevant to its therapeutic effects is the inhibition of VMAT2. A secondary, related bioactivity is the inhibition of norepinephrine reuptake at the synaptic cleft, a common mechanism for antihypertensive and psychoactive compounds.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay: This assay directly measures the ability of this compound to inhibit the uptake of monoamines into synaptic vesicles.

  • Norepinephrine Transporter (NET) Uptake Inhibition Assay: This assay assesses the effect of this compound on the reuptake of norepinephrine from the extracellular space into presynaptic neurons.

Data Presentation: Quantitative Bioactivity of VMAT2 Inhibitors

CompoundAssay TypeCell/Vesicle TypeIC50 ValueReference
ReserpineCatecholamine Secretion InhibitionPC12 and Bovine Chromaffin Cells< 100 nmol/L[2]
ReserpineCatecholamine Store DepletionChromaffin Cells< 1 nmol/L[2]
TetrabenazineVesicular UptakeIsolated Vesicles from HEK-DAT/mCherry-VMAT2 cells54 nM (95% CI: 40–75 nM)[7]
TetrabenazineIntact Cell UptakeHEK-DAT/mCherry-VMAT2 cells219 nM (95% CI: 144–331 nM)[7]

Signaling Pathway of this compound's VMAT2 Inhibition

The diagram below illustrates the mechanism of action of this compound (via its active component, reserpine) in a presynaptic monoaminergic neuron.

Alseroxylon_VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Dopamine Dopamine Dopamine->MAO Degradation VMAT2 VMAT2 Dopamine->VMAT2 Uptake Vesicle Synaptic Vesicle Reduced_Release Reduced Neurotransmitter Release Vesicle->Reduced_Release Exocytosis (Inhibited) VMAT2->Vesicle Translocation This compound This compound (Reserpine) This compound->VMAT2 Irreversible Inhibition

Caption: Mechanism of this compound's action on VMAT2 in a presynaptic neuron.

Experimental Protocols

Vesicular Monoamine Transporter 2 (VMAT2) Uptake Inhibition Assay

This protocol is adapted from fluorescent-based assays for VMAT2 function in live cells.[7][8]

Objective: To determine the IC50 of this compound for the inhibition of VMAT2-mediated monoamine uptake.

Materials:

  • HEK293 cells stably co-expressing a plasma membrane monoamine transporter (e.g., dopamine transporter, DAT) and VMAT2 (e.g., HEK-DAT/VMAT2).[7]

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with glucose and BSA).

  • Fluorescent VMAT2 substrate (e.g., FFN206 or a substrate from a commercial Neurotransmitter Uptake Assay Kit).[7][8]

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control inhibitor (e.g., Tetrabenazine).[7]

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Workflow Diagram:

VMAT2_Assay_Workflow A 1. Seed HEK-DAT/VMAT2 cells in 96-well plates B 2. Incubate cells (24-48h) A->B C 3. Pre-incubate with this compound or controls for 10-15 min B->C D 4. Add fluorescent VMAT2 substrate C->D E 5. Incubate for 1 hour at 37°C D->E F 6. Measure intracellular fluorescence E->F G 7. Calculate % inhibition and IC50 value F->G

Caption: Workflow for the VMAT2 uptake inhibition assay.

Procedure:

  • Cell Plating: Seed the HEK-DAT/VMAT2 cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Tetrabenazine) in assay buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted this compound, control inhibitor, or vehicle to the respective wells and pre-incubate for 10-15 minutes at 37°C.[7]

  • Substrate Addition: Add the fluorescent VMAT2 substrate to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.[7]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is based on radioligand uptake assays in cell lines endogenously expressing NET.[9]

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake via NET.

Materials:

  • Human neuroblastoma cell line SK-N-BE(2)C (endogenously expresses NET).[9]

  • Cell culture medium and supplements.

  • Krebs-HEPES buffer (KHB).

  • [3H]Norepinephrine (radiolabeled substrate).

  • This compound stock solution.

  • Positive control inhibitor (e.g., Desipramine).[9]

  • 24-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

NET_Assay_Workflow A 1. Plate SK-N-BE(2)C cells in 24-well plates B 2. Grow to confluence A->B C 3. Pre-incubate with this compound or controls for 5 min B->C D 4. Add [3H]Norepinephrine to initiate uptake C->D E 5. Incubate at room temperature D->E F 6. Wash cells to terminate uptake E->F G 7. Lyse cells and measure radioactivity F->G H 8. Determine IC50 value G->H

Caption: Workflow for the NET uptake inhibition assay.

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells in 24-well plates until they reach confluence.[9]

  • Compound and Substrate Preparation: Prepare serial dilutions of this compound and Desipramine in KHB. Prepare a working solution of [3H]Norepinephrine in KHB.

  • Pre-incubation: Aspirate the culture medium, wash the cells with KHB, and then add the buffer containing the various concentrations of this compound or controls. Incubate for 5 minutes at room temperature.[10]

  • Uptake Initiation: Add the [3H]Norepinephrine solution to each well to start the uptake. The final concentration should be close to the Km value for norepinephrine uptake in these cells (approximately 416 nM).[9]

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at room temperature.[9]

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KHB to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with NaOH or a lysis buffer). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Define non-specific uptake using a high concentration of a known NET inhibitor (e.g., Desipramine).

    • Subtract non-specific counts from all other measurements to get specific uptake.

    • Calculate the percent inhibition of specific uptake for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by non-linear regression analysis as described for the VMAT2 assay.

References

Alseroxylon Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon (B1665727), a fat-soluble alkaloidal fraction extracted from the roots of Rauwolfia serpentina, has been historically utilized for its antihypertensive and antipsychotic properties. Its primary active component is reserpine (B192253), an indole (B1671886) alkaloid that acts as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] This inhibition leads to the depletion of monoamine neurotransmitters, such as norepinephrine, dopamine (B1211576), and serotonin, from central and peripheral nerve terminals, which is the principal mechanism behind its pharmacological effects.[1][2] Due to the presence of reserpine and other related alkaloids, the preclinical administration and effects of this compound are largely comparable to those of purified reserpine.

These application notes provide a comprehensive overview of the administration methods of this compound in preclinical research, with a focus on rodent and canine models. The protocols and data presented are primarily based on studies conducted with reserpine, which serves as a reliable proxy for the activity of the this compound fraction.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the administration of reserpine, the active constituent of this compound, in various preclinical models.

Table 1: Dosage and Administration Routes of Reserpine in Preclinical Models

Animal ModelAdministration RouteDosage RangeTherapeutic AreaReference(s)
Rat Oral (gavage)0.016 - 0.160 mg/kg/dayHypotension Model[3]
Intravenous (IV)0.2 mg/kgPharmacokinetics[4]
Intraperitoneal (IP)2 mg/kgNeurochemical Studies[5]
Subcutaneous (SC)0.1 - 1 mg/kg/dayNeurobehavioral Studies[6]
Mouse Intraperitoneal (IP)1 mg/kgParkinson's Disease Model[7]
Dog Intravenous (IV)Not specified in detailCardiovascular Effects[8]
Intramuscular (IM)Not specified in detailCardiovascular Effects[9]

Table 2: Pharmacokinetic Parameters of Reserpine in Rats

ParameterValueAdministration RouteReference(s)
Volume of Distribution (V) 1.3 mL/kgNot specified[10]
Clearance (CL) 4.5 x 10⁻¹ mL/h/kgNot specified[10]
Elimination Half-life Biphasic: Initial ~5 hours, Terminal ~200 hoursOral[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of reserpine, which can be adapted for this compound based on the equivalent content of the active alkaloid.

Protocol 1: Induction of Hypotension in Rats via Oral Administration

Objective: To establish a rat model of hypotension using oral administration of reserpine.

Materials:

  • Male Wistar rats

  • Reserpine (or this compound standardized to reserpine content)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (B213188) solution)

  • Oral gavage needles

  • Tail-cuff system for blood pressure measurement

Procedure:

  • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Divide the rats into a control group and multiple experimental groups receiving different doses of reserpine.

  • Prepare reserpine suspensions in 0.5% sodium carboxymethyl cellulose solution at concentrations of 0.016, 0.032, 0.064, 0.128, and 0.160 mg/kg.

  • Administer the vehicle or reserpine suspensions to the respective groups via oral gavage twice a day.

  • Monitor the body weight of the rats daily.

  • Measure systolic blood pressure and heart rate using a tail-cuff system before the start of the experiment and at weekly intervals for the duration of the study (e.g., 6 weeks).

  • A stable hypotensive state is typically achieved after 3 weeks of administration.[3]

Protocol 2: Assessment of Neurobehavioral Effects in Mice via Intraperitoneal Injection

Objective: To evaluate the impact of reserpine on locomotor activity in mice, a common paradigm for studying models of depression and Parkinson's disease.

Materials:

  • Male mice (e.g., Swiss or C57BL/6)

  • Reserpine (or this compound standardized to reserpine content)

  • Sterile saline solution

  • Injection needles and syringes

  • Open-field test apparatus

Procedure:

  • Acclimatize male mice for at least one week under standard laboratory conditions.

  • Dissolve reserpine in a suitable vehicle to a final concentration for a dose of 1 mg/kg.

  • Administer reserpine via intraperitoneal (IP) injection.

  • At 24 and 48 hours post-injection, place individual mice in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 5-10 minutes).

  • A significant reduction in locomotor activity is indicative of the central effects of reserpine.[7]

Protocol 3: Evaluation of Cardiovascular Effects in Dogs via Intravenous Administration

Objective: To assess the acute cardiovascular effects of reserpine in an anesthetized dog model.

Materials:

  • Beagle dogs

  • Reserpine (or this compound standardized to reserpine content)

  • Anesthetic agents (e.g., pentobarbital (B6593769) sodium)

  • Intravenous catheters

  • Physiological monitoring equipment (for blood pressure and heart rate)

Procedure:

  • Anesthetize the dog with a suitable anesthetic agent, such as pentobarbital sodium, administered intravenously.

  • Insert an intravenous catheter for drug administration and a separate arterial line for direct blood pressure monitoring.

  • Allow the animal's physiological parameters to stabilize.

  • Administer reserpine intravenously at the desired dose.

  • Continuously monitor and record systolic and diastolic blood pressure, as well as heart rate.

  • Observe for changes in cardiovascular parameters, such as a decrease in blood pressure and heart rate, which are characteristic effects of reserpine.

Mandatory Visualizations

Signaling Pathway of this compound (Reserpine) Action

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_inhibition cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->MAO Degradation VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->MAO Norepinephrine_cyto->VMAT2 Serotonin_cyto Cytoplasmic Serotonin Serotonin_cyto->MAO Serotonin_cyto->VMAT2 Vesicle Synaptic Vesicle Dopamine_syn Dopamine Vesicle->Dopamine_syn Release (Reduced) Norepinephrine_syn Norepinephrine Vesicle->Norepinephrine_syn Serotonin_syn Serotonin Vesicle->Serotonin_syn VMAT2->Vesicle Packaging This compound This compound (Reserpine) This compound->VMAT2 Irreversible Inhibition D_Receptor Dopamine Receptor Dopamine_syn->D_Receptor Binding A_Receptor Adrenergic Receptor Norepinephrine_syn->A_Receptor S_Receptor Serotonin Receptor Serotonin_syn->S_Receptor

Mechanism of this compound (Reserpine) Action
Experimental Workflow for Hypertension Model

Hypertension_Workflow start Start: Acclimatize Spontaneously Hypertensive Rats (SHR) grouping Divide into Control and This compound Treatment Groups start->grouping admin Daily Oral Administration (Vehicle or this compound) grouping->admin monitoring Weekly Blood Pressure and Heart Rate Measurement admin->monitoring Duration: e.g., 4-8 weeks data_analysis Data Analysis: Compare BP between groups monitoring->data_analysis endpoint Endpoint: Assess long-term effects on hypertension data_analysis->endpoint

Workflow for Oral Administration in SHR Model
Logical Relationship of VMAT2 Inhibition and Effects

VMAT2_Inhibition_Effects inhibition This compound inhibits VMAT2 depletion Depletion of Vesicular Monoamines inhibition->depletion peripheral Peripheral Effects depletion->peripheral central Central Nervous System Effects depletion->central hypotension Hypotension & Bradycardia peripheral->hypotension sedation Sedation & Antipsychotic Effects central->sedation

Consequences of VMAT2 Inhibition by this compound

References

Application Notes: Effects of Alseroxylon in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alseroxylon (B1665727) is a complex mixture of alkaloids extracted from the roots of Rauwolfia serpentina.[1][2][3] Historically utilized for its antihypertensive properties, recent research has shifted towards investigating its potential as an anticancer agent.[4][5][6][7] The most prominent and well-studied active component of this compound is reserpine (B192253), an indole (B1671886) alkaloid that has demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines.[1][4][5][8][9] These application notes provide a summary of the observed effects of this compound and its primary constituent, reserpine, in cell culture studies, along with detailed protocols for assessing its biological activity.

Mechanism of Action

The primary mechanism of action attributed to this compound, largely through the activity of reserpine, involves the disruption of key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.[5][6][7] In cancer cells, reserpine has been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[5] This is followed by the release of cytochrome C and the subsequent activation of the caspase cascade.[5]

Furthermore, reserpine has been found to modulate the NF-κB and STAT3 signaling pathways, which are often overactive in cancer cells and contribute to their survival and proliferation.[5] By inhibiting the nuclear translocation of NF-κB and STAT3, reserpine promotes the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[5] There is also evidence to suggest that reserpine can inhibit DNA repair mechanisms and cell invasion, potentially through the modulation of the TGF-β signaling pathway.[6][7][10]

Quantitative Data Summary

The following table summarizes the observed effects of this compound's primary component, reserpine, on various cancer cell lines. Due to the limited availability of specific quantitative data for the this compound fraction, the data presented focuses on the well-documented effects of reserpine.

Cell LineCancer TypeEffectKey Findings
KB-ChR-8-5Drug-Resistant CancerDecreased cell viability, increased ROS, DNA damage, apoptosisReserpine suppressed NF-κB and STAT3 nuclear translocation, leading to ROS-induced apoptosis.[5]
HCT-116Colon CancerCytotoxicity, apoptosisSynergistic cytotoxic effect observed when combined with alantolactone (B1664491), mediated by ROS accumulation.[11]
RKOColon CancerCytotoxicity, apoptosisCombined treatment with alantolactone increased the proportion of apoptotic cells.[11]
PC3Prostate CancerApoptosis, G2 phase cell cycle arrestReserpine induced apoptosis through destabilization of mitochondrial membrane potential and inhibited DNA synthesis.[9]
MCF-7Breast CancerApoptosisSynergistic pro-apoptotic effects observed with raloxifene (B1678788) and resveratrol (B1683913), increasing the Bax/Bcl2 ratio.[12]
MDA-MB-231Breast CancerApoptosisCombination with raloxifene and resveratrol promoted apoptosis through a mitochondrial-dependent pathway.[12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) as described in the MTT assay protocol. Incubate for the determined optimal time for apoptosis induction.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Annexin V-FITC fluorescence indicates early apoptosis, while PI fluorescence indicates late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Visualizations

Alseroxylon_Signaling_Pathway This compound This compound (Reserpine) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS STAT3 STAT3 (Inhibition) This compound->STAT3 NFkB NF-κB (Inhibition) This compound->NFkB Bax Bax (↑ Upregulation) Mito Mitochondrial Membrane Potential (↓ Depolarization) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (↓ Downregulation) STAT3->Bcl2 NFkB->Bcl2 Bcl2->Mito Bax->Mito Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HCT-116) AlseroxylonPrep 2. This compound Stock Solution Preparation CellSeeding 3. Cell Seeding (96-well or 6-well plates) AlseroxylonPrep->CellSeeding Treatment 4. Treatment with This compound CellSeeding->Treatment Viability 5a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 5b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis DataAnalysis 6. Data Analysis (IC50, % Apoptosis) Viability->DataAnalysis Apoptosis->DataAnalysis

References

Application Notes and Protocols for the Quantification of Reserpine in Alseroxylon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon, a purified alkaloidal fraction obtained from the roots of Rauwolfia serpentina, is recognized for its antihypertensive and tranquilizing properties. The primary active constituent responsible for these effects is the indole (B1671886) alkaloid, reserpine (B192253). Accurate and precise quantification of reserpine in this compound is critical for quality control, dosage formulation, and pharmacokinetic studies. This document provides detailed application notes and protocols for various analytical techniques to quantify reserpine content.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of reserpine. Its high resolution and sensitivity make it a preferred method for analyzing complex plant extracts.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is based on a validated method for the simultaneous quantification of reserpine and other alkaloids in Rauwolfia serpentina.[1][2][3]

1. Sample Preparation:

  • Weigh 0.1 g of powdered, air-dried this compound or Rauwolfia serpentina root.
  • Extract the sample with 10 mL of methanol (B129727) three times, for 10 hours each.
  • Filter the combined methanolic extracts and evaporate to dryness under reduced pressure.
  • Defat the residue by washing with 5 mL of hexane (B92381) three times.
  • Dry the defatted residue and redissolve it in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v).[2]
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Standard Solution Preparation:

  • Prepare a stock solution of USP Reserpine Reference Standard in methanol at a concentration of 1 mg/mL.[2]
  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 20 µg/mL by diluting with methanol.[1][2]

3. Chromatographic Conditions:

  • Instrument: HPLC system with a photodiode array (PDA) or UV detector.
  • Column: C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[1][2][3]
  • Mobile Phase: A binary gradient of:
  • Solvent A: 0.01 M sodium phosphate (B84403) buffer (NaH₂PO₄) with 0.5% glacial acetic acid, pH 3.5.[1][2][3]
  • Solvent B: Acetonitrile.[1][2][3]
  • Flow Rate: 1.0 mL/min.[1][2][3][4]
  • Detection Wavelength: 254 nm or 268 nm.[1][2][3][4][5][6]
  • Injection Volume: 20 µL.[7]
  • Column Temperature: 25 °C.[5][6]

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and determine the peak area of reserpine.
  • Calculate the concentration of reserpine in the sample using the regression equation from the calibration curve.

Quantitative Data Summary: HPLC
ParameterValueReference
Linearity Range1 - 40.0 µg/mL[1][2][5][6]
Correlation Coefficient (r²)> 0.999[5][6]
Limit of Detection (LOD)8 µg/mL[1][2]
Limit of Quantification (LOQ)23 µg/mL[1][2]
Recovery95.1% - 98.38%[1][2][5][6]
Precision (%RSD)< 1%[5]

Workflow Diagram: HPLC Quantification of Reserpine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample This compound Powder Extraction Methanolic Extraction Sample->Extraction Filtration1 Filtration & Evaporation Extraction->Filtration1 Defatting Hexane Wash (Defatting) Filtration1->Defatting Redissolution Redissolve in Acidic Methanol Defatting->Redissolution Filtration2 0.45 µm Filtration Redissolution->Filtration2 FinalSample Sample for Injection Filtration2->FinalSample HPLC HPLC System (C18, UV/PDA Detector) FinalSample->HPLC:w Standard Reserpine Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Dilution Serial Dilution Stock->Dilution WorkingStandards Working Standards (1-20 µg/mL) Dilution->WorkingStandards WorkingStandards->HPLC:w Calibration Inject Standards & Construct Calibration Curve HPLC->Calibration SampleInjection Inject Sample HPLC->SampleInjection Calculation Calculate Reserpine Concentration Calibration->Calculation:n DataAcquisition Data Acquisition (Peak Area) SampleInjection->DataAcquisition DataAcquisition->Calculation:n Result Report Result (mg/g) Calculation->Result

Caption: HPLC workflow for reserpine quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quantifying reserpine.

Experimental Protocol: HPTLC

This protocol is based on validated methods for the quantification of reserpine in Rauwolfia species.[4][8][9]

1. Sample Preparation:

  • Follow the same extraction and defatting procedure as described in the HPLC protocol.
  • Dissolve the final dried extract in a known volume of methanol (e.g., 1 mL).

2. Standard Solution Preparation:

  • Prepare a stock solution of reserpine in methanol (e.g., 100 µg/mL or 1 mg/mL).
  • Prepare working standards by appropriate dilution.

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).[9]
  • Sample Application: Apply standard and sample solutions as 6-8 mm bands using a CAMAG Linomat IV or similar applicator.
  • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Diethylamine (7:2:1 v/v/v) or Hexane:Acetone:Methanol (6:3.5:0.5 v/v/v).[8]
  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.
  • Drying: Air-dry the plate after development.
  • Densitometric Scanning: Scan the plate using a TLC scanner at 254 nm or 268 nm in absorbance/reflectance mode.[9]

4. Analysis:

  • The reserpine peak will appear at a specific Rf value (e.g., ~0.42 or ~0.69).
  • Create a calibration curve by plotting the peak area of the standards against their concentrations.
  • Quantify the amount of reserpine in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary: HPTLC
ParameterValueReference
Rf Value0.42 - 0.69
Linearity Range200 - 1600 ng/spot
Correlation Coefficient (r²)> 0.995
Recovery98% - 98.78%[4][9]

Workflow Diagram: HPTLC Quantification of Reserpine

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis SamplePrep Sample Extraction (as per HPLC) Application Apply Sample & Standards SamplePrep->Application StandardPrep Standard Preparation StandardPrep->Application PlateActivation Activate HPTLC Plate PlateActivation->Application Development Develop Plate in Chamber Application->Development Drying Air Dry Plate Development->Drying Scanning Densitometric Scanning (254/268 nm) Drying->Scanning Calibration Generate Calibration Curve Scanning->Calibration Quantification Quantify Reserpine Scanning->Quantification Calibration->Quantification Result Report Result Quantification->Result

Caption: HPTLC workflow for reserpine quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying very low levels of reserpine, especially in biological matrices, or for confirming the identity of the analyte in complex extracts.

Experimental Protocol: UPLC-MS/MS

This protocol is adapted from a method for the simultaneous determination of reserpine and other indole alkaloids.[10][11]

1. Sample Preparation:

  • For plant extracts, follow the initial extraction steps as for HPLC.
  • For plasma samples, a protein precipitation step is required:
  • To 200 µL of plasma, add 770 µL of acetonitrile.[10]
  • Vortex for 1.5 min and centrifuge.
  • Transfer the supernatant for analysis.[10]

2. Standard Solution Preparation:

  • Prepare stock solutions (500 µg/mL) of reserpine and an internal standard (IS), such as papaverine, in methanol.[10]
  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in methanol:water (50:50 v/v).[10]

3. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[10]
  • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v).[10]
  • Flow Rate: 0.2 mL/min.[10]
  • Ionization Mode: Positive ESI.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Reserpine: m/z 609.32 → 195.01.[10]
  • Papaverine (IS): m/z 340.15 → 202.02.[10]

4. Analysis:

  • Analyze samples by monitoring the specific precursor-to-product ion transitions for reserpine and the internal standard.
  • Quantify reserpine using a calibration curve constructed by plotting the peak area ratio (analyte/IS) against the concentration.[10]

Quantitative Data Summary: LC-MS/MS
ParameterValueReference
Linearity Range (in plasma)0.36 - 400 ng/mL[10]
Lower Limit of Quantification (LLOQ)0.36 ng/mL (in plasma)[10]
Limit of Detection (LOD)1.44 ng/mL[11]
Limit of Quantification (LOQ)4.38 ng/mL[11]

Logical Diagram: LC-MS/MS Quantification

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Prepared Sample (+ Internal Standard) UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) m/z 609.3 ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) m/z 195.0 Q2->Q3 Detector Detector Q3->Detector Signal MRM Signal (Peak Area Ratio) Detector->Signal Quantification Quantification via Calibration Curve Signal->Quantification Result Final Concentration Quantification->Result

Caption: Logical flow of LC-MS/MS for reserpine analysis.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more accessible technique. While less specific than chromatographic methods, it can be suitable for the analysis of relatively pure preparations or for routine screening after appropriate sample cleanup.[12][13]

Experimental Protocol: UV-Visible Spectrophotometry

This protocol is based on general spectrophotometric methods for alkaloid determination.[14][15]

1. Sample Preparation:

  • A preliminary purification or separation step, such as column chromatography or solvent extraction, is crucial to remove interfering UV-absorbing compounds.[12][13]
  • Dissolve the purified extract in a suitable solvent like ethanol (B145695) or methanol.

2. Standard Solution Preparation:

  • Prepare a stock solution of reserpine in the same solvent.
  • Create a series of standard solutions with concentrations typically in the range of 2-10 µg/mL.[13]

3. Spectrophotometric Measurement:

  • Instrument: UV-Visible Spectrophotometer.
  • Solvent: Ethanol or Methanol.
  • Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for reserpine, which is approximately 217 nm, 268 nm, or 295 nm depending on the solvent and literature.[13][15][16] Use the solvent as a blank.

4. Analysis:

  • Construct a Beer-Lambert calibration curve by plotting absorbance versus the concentration of the standard solutions.
  • Determine the concentration of reserpine in the sample solution from its absorbance using the calibration curve.

Quantitative Data Summary: UV-Visible Spectrophotometry
ParameterValueReference
λmax~217 nm, 268 nm, 295 nm[13][15][16]
Linearity Range2 - 10 µg/mL[13]

Workflow Diagram: UV-Vis Quantification of Reserpine

UVVis_Workflow Sample This compound Sample Purification Purification/Cleanup (e.g., Column Chromatography) Sample->Purification Dissolution Dissolve in Solvent Purification->Dissolution SampleSolution Final Sample Solution Dissolution->SampleSolution Spectrometer UV-Vis Spectrometer SampleSolution->Spectrometer Standard Reserpine Standard StdPrep Prepare Standard Solutions (2-10 µg/mL) Standard->StdPrep StandardSolutions Standard Solutions StdPrep->StandardSolutions StandardSolutions->Spectrometer MeasureAbs Measure Absorbance at λmax Spectrometer->MeasureAbs Calibration Plot Calibration Curve MeasureAbs->Calibration Calculation Calculate Concentration MeasureAbs->Calculation Calibration->Calculation Result Final Result Calculation->Result

References

Application of Alseroxylon in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon, a purified fat-soluble alkaloid extract from the roots of Rauwolfia serpentina, has historically been a subject of significant interest in the fields of hypertension and neuropsychiatry.[1] Its primary active component, reserpine, and other related alkaloids have profound effects on the central and peripheral nervous systems.[2][3][4] This document provides detailed application notes and protocols for researchers investigating the potential of this compound and its constituent alkaloids in the context of neurological disorders. The research surrounding this compound laid the groundwork for the development of modern neuropsychopharmacology.[5][6]

Mechanism of Action

The primary mechanism of action of this compound's alkaloids, particularly reserpine, involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[7] This transporter is responsible for sequestering monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine, and serotonin (B10506)—into presynaptic vesicles for subsequent release.[7] By blocking VMAT2, this compound causes these neurotransmitters to remain in the cytoplasm, where they are degraded by monoamine oxidase (MAO).[7] This leads to a depletion of monoamine stores in nerve terminals, resulting in decreased neurotransmission.[5][6][7] This depletion of catecholamines and serotonin in the central and peripheral nervous systems is central to its pharmacological effects, including its antihypertensive and antipsychotic properties.[2][7]

Signaling Pathway Diagram

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Receptors Postsynaptic Receptors Vesicle->Receptors Reduced Neurotransmitter Release Monoamines_cyto Monoamines (Dopamine, Norepinephrine, Serotonin) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT2 Uptake This compound This compound (Reserpine) This compound->VMAT2 Inhibition a b Monoamine_Depletion_Workflow cluster_animal_phase Animal Phase cluster_tissue_processing Tissue Processing cluster_analysis Analysis acclimatization Acclimatization dosing Dosing (this compound/Vehicle) acclimatization->dosing euthanasia Euthanasia & Perfusion dosing->euthanasia dissection Brain Dissection euthanasia->dissection homogenization Homogenization & Centrifugation dissection->homogenization hplc HPLC Analysis homogenization->hplc quantification Data Quantification hplc->quantification Behavioral_Model_Logic cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_prediction Predicted Outcome h1 This compound depletes dopamine h3 Dopamine depletion will attenuate amphetamine-induced hyperlocomotion h1->h3 h2 Amphetamine increases dopamine release, causing hyperlocomotion h2->h3 g3 Group 3: This compound + Amphetamine h3->g3 g1 Group 1: Vehicle + Saline p1 Normal Locomotion g1->p1 g2 Group 2: Vehicle + Amphetamine p2 Hyperlocomotion g2->p2 p3 Reduced Locomotion (compared to Group 2) g3->p3

References

Application Notes and Protocols for Long-Term Administration of Alseroxylon in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon, a purified fat-soluble alkaloidal extract from the roots of Rauwolfia serpentina, has been historically used for its antihypertensive and sedative properties. Its primary active constituent is reserpine (B192253), which accounts for a significant portion of its pharmacological effects. These application notes provide a comprehensive overview of the long-term administration of this compound and its chief component, reserpine, in various animal models. The information compiled herein is intended to guide researchers in designing and conducting preclinical studies to evaluate the chronic toxicity, carcinogenicity, and pharmacokinetic profiles of this compound.

Mechanism of Action

This compound's pharmacological activity is primarily attributed to reserpine. Reserpine acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles in presynaptic neurons. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the central and peripheral nervous systems, resulting in a decrease in sympathetic tone, and consequently, a reduction in blood pressure and heart rate.

Signaling Pathway Diagram

Alseroxylon_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Sequesters Monoamines SynapticCleft Synaptic Cleft SynapticVesicle->SynapticCleft Exocytosis (Reduced) Monoamines_cyto Cytoplasmic Monoamines (Dopamine, Norepinephrine, Serotonin) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT2 Transport This compound This compound (Reserpine) This compound->VMAT2 Irreversibly Inhibits Receptors Postsynaptic Receptors SynapticCleft->Receptors Reduced Neurotransmitter Binding

Caption: Mechanism of action of this compound (Reserpine) via VMAT2 inhibition.

Quantitative Toxicological Data

The following tables summarize key quantitative data from long-term administration studies of reserpine in animal models.

Table 1: Acute Toxicity (LD50) of Reserpine
Animal SpeciesRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal5
MouseIntravenous22
MouseOral200
MouseSubcutaneous200
RatIntraperitoneal18
RatIntravenous1.8
RatOral420
RatSubcutaneous15
RabbitIntravenous0.75
Table 2: Carcinogenicity of Reserpine in Rodents (103-week study)
SpeciesSexDose (ppm in feed)OrganTumor TypeFinding
Rat (F344)Male5, 10Adrenal MedullaPheochromocytomaCarcinogenic
Rat (F344)Female5, 10--Not Carcinogenic
Mouse (B6C3F1)Male5, 10Seminal VesiclesUndifferentiated CarcinomaCarcinogenic
Mouse (B6C3F1)Female5, 10Mammary GlandAdenocarcinomaCarcinogenic

Experimental Protocols

Below are detailed methodologies for key experiments involving the long-term administration of this compound (or its active component, reserpine).

Protocol 1: Chronic Toxicity and Carcinogenicity Bioassay in Rodents

Objective: To evaluate the long-term toxicity and carcinogenic potential of this compound/reserpine when administered in the diet to rats and mice for a significant portion of their lifespan.

Materials:

  • Test animals: F344 rats and B6C3F1 mice (50 of each sex per group).

  • Test substance: Reserpine.

  • Standard rodent diet.

  • Cages with appropriate environmental enrichment.

  • Equipment for daily observation, weekly body weight measurement, and feed consumption.

  • Necropsy and histopathology equipment.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least two weeks prior to the start of the study.

  • Group Allocation: Randomly assign animals to control and dosed groups. Matched controls should consist of untreated animals of the same strain, sex, and age.

  • Dose Preparation and Administration:

    • Prepare diets containing the test substance at the desired concentrations (e.g., 5 ppm and 10 ppm).

    • Ensure homogeneity and stability of the test substance in the feed.

    • Provide the respective diets and water ad libitum.

  • Study Duration: Administer the test diets for 103 weeks.

  • Observations:

    • Conduct daily cage-side observations for clinical signs of toxicity.

    • Record body weights and feed consumption weekly for the first 13 weeks and monthly thereafter.

  • Necropsy and Histopathology:

    • At the end of the study (105 weeks, including a 2-week observation period), euthanize all surviving animals.

    • Conduct a complete gross necropsy on all animals.

    • Collect all major tissues and organs, and any gross lesions, for histopathological examination.

    • Tissues should be preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin.

Data Analysis:

  • Analyze survival data using appropriate statistical methods (e.g., Kaplan-Meier).

  • Compare body weight and feed consumption data between dosed and control groups.

  • Statistically analyze the incidence of neoplastic and non-neoplastic lesions.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of reserpine after a single administration in rats.

Materials:

  • Test animals: Male Wistar rats.

  • Test substance: Reserpine solution for injection.

  • Cannulation equipment for blood sampling.

  • Heparinized tubes for blood collection.

  • Centrifuge.

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Preparation: Surgically implant cannulas in the jugular vein of the rats for serial blood sampling. Allow for a recovery period.

  • Dose Administration: Administer a single dose of reserpine (e.g., 0.1, 0.5, or 1 mg/kg) via the desired route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of reserpine using a validated analytical method.

Data Analysis:

  • Use pharmacokinetic software to calculate parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

Experimental Workflow Diagram

Experimental_Workflow cluster_observations In-Life Phase start Start acclimation Animal Acclimation start->acclimation grouping Group Allocation (Control & Dosed) acclimation->grouping dosing Long-Term Administration (e.g., in feed for 103 weeks) grouping->dosing daily_obs Daily Clinical Observations dosing->daily_obs weekly_monitoring Weekly Body Weight & Feed Consumption dosing->weekly_monitoring euthanasia Euthanasia & Necropsy dosing->euthanasia histopathology Histopathological Examination euthanasia->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end End data_analysis->end

Caption: General workflow for a long-term animal study.

Conclusion

The long-term administration of this compound, primarily through the action of reserpine, has been shown to have significant physiological effects in animal models, including carcinogenicity in rodents at specific sites. The provided protocols and data serve as a foundational guide for researchers investigating the chronic effects of this substance. Careful consideration of dose selection, route of administration, and comprehensive pathological examination are critical for the successful execution and interpretation of such studies. Researchers should also be aware of the potential for non-specific toxicities and the need for robust historical control data for accurate interpretation of findings.

Using Alseroxylon to Study Catecholamine Depletion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alseroxylon, a fat-soluble alkaloid fraction extracted from the roots of Rauwolfia serpentina, is a valuable pharmacological tool for studying the physiological and behavioral effects of catecholamine depletion. Its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from neuronal storage vesicles. This targeted disruption of monoaminergic systems makes this compound and its principal active component, reserpine (B192253), essential for research in neuropharmacology, hypertension, and psychiatric disorders. These application notes provide detailed protocols and data for the use of this compound in preclinical research to investigate the consequences of catecholamine depletion.

Mechanism of Action: VMAT2 Inhibition

This compound exerts its pharmacological effects by binding to and irreversibly inhibiting VMAT2, a transport protein located on the membrane of synaptic vesicles in central and peripheral neurons.[1] VMAT2 is responsible for sequestering cytoplasmic monoamines (dopamine, norepinephrine, serotonin) into these vesicles for storage and subsequent release. By blocking VMAT2, this compound prevents the uptake of catecholamines into their storage vesicles. The unprotected monoamines remaining in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a profound and long-lasting depletion of these neurotransmitters at the nerve terminal.[1]

VMAT2_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Cytoplasmic_MA Cytoplasmic Catecholamines VMAT2 VMAT2 Cytoplasmic_MA->VMAT2 Uptake MAO MAO Cytoplasmic_MA->MAO Degradation Vesicle Synaptic Vesicle Stored_MA Stored Catecholamines VMAT2->Stored_MA Released_MA Released Catecholamines Stored_MA->Released_MA Exocytosis (Reduced) Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->VMAT2 Inhibits

Mechanism of this compound-induced catecholamine depletion.

Data Presentation: Catecholamine Depletion with Reserpine

Due to the limited availability of specific quantitative data for the this compound fraction, the following tables summarize the effects of its primary active alkaloid, reserpine, on catecholamine levels in rats. These data serve as a reliable proxy for understanding the dose-dependent and time-course effects of this compound.

Table 1: Effect of a Single Intraperitoneal (i.p.) Injection of Reserpine on Tissue Catecholamine Levels in Rats.

TissueDose (mg/kg)Time Post-InjectionNorepinephrine (% of Control)Epinephrine (% of Control)
Brain512 hoursSignificantly ReducedNot Measured
Heart524 hours~10%Not Measured
Adrenal Gland524 hours~50%~50%
Portal Vein124 hoursSignificantly ReducedNot Measured
Liver124 hoursSignificantly ReducedNot Measured

Note: "Significantly Reduced" indicates a statistically significant decrease as reported in the cited literature, without specific percentages provided.

Table 2: Time-Course of Norepinephrine Depletion and Recovery in Rat Tissues Following a Single Subcutaneous (s.c.) Injection of Reserpine (1 mg/kg).

TissueDay 1Day 4Day 10Day 25
Norepinephrine (% of Control)
Heart<10%<10%~20%~40%
Portal Vein<20%~30%~50%~60%
Brown Adipose Tissue<10%<10%~15%~30%
Liver~40%~70%~90%~100%
Epinephrine (% of Control)
Adrenal Gland~50%~80%~120% (overshoot)~100%

Data compiled from studies on reserpine-induced catecholamine depletion.[2]

Experimental Protocols

The following protocols are based on established methodologies for inducing catecholamine depletion using reserpine, the principal active component of this compound. Researchers should adapt these protocols based on their specific experimental needs and animal models.

Protocol 1: Acute Catecholamine Depletion in Rats

Objective: To induce rapid and significant depletion of catecholamines for short-term studies.

Materials:

  • This compound or Reserpine

  • Vehicle (e.g., 0.5% acetic acid in saline, adjusted to pH 5.0)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Experimental animals (e.g., Wistar or Sprague-Dawley rats)

Procedure:

  • Preparation of this compound/Reserpine Solution: Dissolve this compound or reserpine in the vehicle to the desired concentration (e.g., 1 mg/mL). Sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.

  • Animal Dosing: Administer a single i.p. injection of this compound or reserpine at a dose of 2.5 to 5 mg/kg.[3][4] A control group should receive an equivalent volume of the vehicle.

  • Time Course: The peak depletion of brain and peripheral catecholamines is typically observed between 12 and 24 hours post-injection.[4][5]

  • Tissue Collection and Analysis: At the desired time point, euthanize the animals and collect tissues of interest (e.g., brain regions, heart, adrenal glands). Tissues should be rapidly frozen in liquid nitrogen and stored at -80°C until analysis.

  • Catecholamine Measurement: Quantify catecholamine levels (norepinephrine, epinephrine, dopamine) using methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or ELISA.[6][7][8]

Protocol 2: Chronic Catecholamine Depletion in Rats

Objective: To maintain a state of catecholamine depletion for longer-term studies.

Materials:

  • This compound or Reserpine

  • Vehicle

  • Syringes and needles for subcutaneous (s.c.) or i.p. injection

  • Experimental animals

Procedure:

  • Preparation of this compound/Reserpine Solution: Prepare the dosing solution as described in Protocol 1.

  • Animal Dosing: Administer daily or every other day injections of this compound or reserpine at a lower dose (e.g., 0.5 to 1 mg/kg, s.c. or i.p.) for a period of 5 to 10 days.[4] The subcutaneous route may provide a more sustained release.[2]

  • Monitoring: Monitor animals for signs of sedation, hypothermia, and weight loss, which are common side effects of chronic catecholamine depletion.

  • Tissue Collection and Analysis: Collect and process tissues for catecholamine analysis at the end of the treatment period as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Drug Prepare this compound/ Reserpine Solution Prep_Animals Acclimate Animals Dosing Administer Drug/ Vehicle (i.p. or s.c.) Prep_Animals->Dosing Monitoring Monitor Animals (Acute or Chronic) Dosing->Monitoring Euthanasia Euthanize & Collect Tissues Monitoring->Euthanasia Storage Snap-freeze & Store at -80°C Euthanasia->Storage Quantification Measure Catecholamines (HPLC-ED or ELISA) Storage->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

General experimental workflow for studying catecholamine depletion.

Logical Relationships in Catecholamine Depletion Research

The study of catecholamine depletion using this compound involves a clear logical progression from the molecular mechanism to the observable physiological and behavioral outcomes. This relationship is crucial for designing experiments and interpreting results.

Logical_Relationships This compound This compound Administration VMAT2_Inhibition VMAT2 Inhibition This compound->VMAT2_Inhibition Catecholamine_Depletion Depletion of Norepinephrine, Dopamine, Serotonin VMAT2_Inhibition->Catecholamine_Depletion Physiological_Effects Physiological Effects (e.g., Hypotension, Sedation) Catecholamine_Depletion->Physiological_Effects Behavioral_Changes Behavioral Changes (e.g., Altered Locomotion, Depressive-like state) Catecholamine_Depletion->Behavioral_Changes Neurochemical_Studies Neurochemical Studies (Receptor Binding, Turnover) Catecholamine_Depletion->Neurochemical_Studies Drug_Development Drug Development (Antidepressants, Antihypertensives) Physiological_Effects->Drug_Development Behavioral_Changes->Drug_Development Neurochemical_Studies->Drug_Development

Logical flow from this compound administration to research applications.

Conclusion

This compound and its primary constituent, reserpine, are powerful tools for investigating the roles of catecholamines in the central and peripheral nervous systems. By inducing a reliable and long-lasting depletion of these neurotransmitters, researchers can effectively study their involvement in a wide range of physiological processes and disease states. The protocols and data provided herein offer a foundation for the successful application of this compound in preclinical research. Careful consideration of dosage, administration route, and time course is essential for achieving reproducible and meaningful results.

References

Troubleshooting & Optimization

Addressing stability and degradation issues of Alseroxylon extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the stability and degradation challenges associated with Alseroxylon extracts.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound is a purified, fat-soluble extract derived from the roots of Rauwolfia serpentina.[1] It contains a mixture of alkaloids, with reserpine (B192253) being the most prominent active component.[1][2][3] The stability of this compound is a critical concern because, like many complex plant extracts, its constituent alkaloids can degrade over time when exposed to environmental factors such as light, heat, and oxygen. This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful degradation products.[4][5]

2. What are the primary factors that can cause the degradation of this compound extracts?

The degradation of this compound extracts is primarily influenced by:

  • Hydrolysis: The ester linkages in alkaloids like reserpine are susceptible to cleavage in the presence of water, especially at non-neutral pH.[6]

  • Oxidation: The indole (B1671886) nucleus and other functional groups within the alkaloids can be oxidized, particularly when exposed to air and light.[7] Reserpine elixirs and injections have been noted to undergo partial oxidative degradation.[7]

  • Photodegradation: Exposure to light, especially UV radiation, can accelerate degradation reactions.[7] Storing reserpine solutions in amber glassware is recommended to prevent sensitivity to ultraviolet light.[7]

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.

3. I am observing a change in the color and precipitation in my this compound solution. What could be the cause?

A change in color (e.g., yellowing or browning) and the formation of precipitate are common indicators of degradation in alkaloid-rich extracts. These changes are likely due to oxidative degradation and the formation of insoluble degradation products. It is recommended to perform analytical testing, such as HPLC-UV, to identify the degradation products and quantify the loss of active components.

4. How can I minimize the degradation of my this compound extract during storage?

To ensure the stability of this compound extracts, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature or under refrigeration (2-8 °C), avoiding freezing.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.[7]

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Solvent: If in solution, use a co-solvent system (e.g., with propylene (B89431) glycol or polyethylene (B3416737) glycol) and maintain an appropriate pH with a suitable buffer system.[7]

5. Are there any known incompatibilities with common excipients?

Troubleshooting Guides

Issue 1: Loss of Potency in this compound Formulations

Potential Cause Troubleshooting Steps
Chemical Degradation 1. Verify Storage Conditions: Ensure the extract is stored protected from light and at the recommended temperature. 2. Analyze for Degradants: Use a stability-indicating HPLC method to quantify the remaining active alkaloids and identify any degradation products. 3. Forced Degradation Study: Perform a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).[12][13]
Incompatibility with Excipients 1. Conduct Compatibility Screening: Perform compatibility studies with each excipient in the formulation using techniques like DSC and HPLC. 2. Reformulate: If an incompatibility is identified, replace the problematic excipient with a more compatible alternative.

Issue 2: Variability in Experimental Results

Potential Cause Troubleshooting Steps
Inconsistent Extract Quality 1. Standardize the Extract: Ensure the extract is standardized based on the content of key alkaloids like reserpine. 2. Certificate of Analysis: Always obtain a comprehensive Certificate of Analysis for each batch of the extract.
Inadequate Sample Preparation 1. Optimize Extraction: Ensure complete extraction of alkaloids from the formulation matrix before analysis. 2. Method Validation: Validate your analytical method for precision, accuracy, and linearity as per ICH guidelines.

Data Presentation

Table 1: Illustrative Example of Forced Degradation Data for an this compound Extract

Stress ConditionDurationReserpine Content (%)Total Alkaloid Content (%)Appearance
Control 0100100Clear, light yellow solution
Acid Hydrolysis (0.1N HCl) 24 hours85.288.1Slight darkening of color
Alkaline Hydrolysis (0.1N NaOH) 24 hours78.581.3Significant browning and precipitation
Oxidation (3% H₂O₂) 24 hours72.175.9Dark brown solution with precipitate
Thermal (60°C) 7 days91.393.5Slight yellowing
Photostability (ICH Q1B) 7 days88.990.2Moderate yellowing

Note: This data is for illustrative purposes and may not represent actual experimental results.

Table 2: Recommended Storage Conditions for this compound Extracts

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of chemical degradation.
Light In the dark (Amber vials)To prevent photodegradation.[7]
Humidity Low humidity (with desiccant if solid)To minimize hydrolytic degradation.
Atmosphere Inert atmosphere (Nitrogen or Argon)To prevent oxidative degradation.
pH (for solutions) 4.0 - 5.5To minimize hydrolysis of ester-containing alkaloids.

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound Extract

This protocol outlines a reverse-phase HPLC method for the simultaneous quantification of reserpine and other major alkaloids in this compound extract, and for the detection of degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 268 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Forced Degradation Study Protocol

To understand the degradation pathways, subject the this compound extract to the following stress conditions:

  • Acid Hydrolysis: Dissolve the extract in a suitable solvent and add 0.1N HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the extract in a suitable solvent and add 0.1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the extract in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid extract or a solution at 60°C for 7 days.

  • Photodegradation: Expose the extract (solid or solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Analyze the stressed samples using the stability-indicating HPLC method and compare the chromatograms with that of an unstressed control sample.

Visualizations

Degradation_Pathway This compound This compound Extract (contains Reserpine and other alkaloids) Hydrolysis Hydrolytic Stress (Acid/Base, Moisture) This compound->Hydrolysis Ester Cleavage Oxidation Oxidative Stress (Oxygen, Peroxides) This compound->Oxidation Redox Reactions Photo Photolytic Stress (UV/Visible Light) This compound->Photo Photon Energy Absorption Degradation_Products_H Hydrolyzed Products (e.g., Reserpic acid, Trimethoxybenzoic acid) Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidized Products (e.g., Indole ring oxidation) Oxidation->Degradation_Products_O Degradation_Products_P Photodegradation Products Photo->Degradation_Products_P Loss_of_Potency Loss of Potency Degradation_Products_H->Loss_of_Potency Degradation_Products_O->Loss_of_Potency Degradation_Products_P->Loss_of_Potency

Caption: Degradation pathways of this compound extract under various stress conditions.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Stress Testing (Forced Degradation) cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Stability Study Start This compound Extract Sample Initial_Analysis Initial HPLC-UV Analysis (Purity & Potency) Start->Initial_Analysis Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Initial_Analysis->Stress_Conditions Stressed_Sample_Analysis HPLC-UV Analysis of Stressed Samples Stress_Conditions->Stressed_Sample_Analysis Compare Compare Chromatograms (Control vs. Stressed) Stressed_Sample_Analysis->Compare Identify Identify Degradation Peaks Compare->Identify Quantify Quantify Potency Loss Identify->Quantify Pathway Elucidate Degradation Pathways Quantify->Pathway Stability_Protocol Design Long-Term Stability Protocol (ICH Conditions) Pathway->Stability_Protocol Execute_Study Execute Stability Study Stability_Protocol->Execute_Study Final_Report Generate Stability Report Execute_Study->Final_Report

Caption: Workflow for assessing the stability of this compound extracts.

References

Technical Support Center: Optimizing Alseroxylon Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Alseroxylon in in vivo experiments. Given that this compound is a purified alkaloidal fraction of Rauwolfia serpentina, with its primary active component being reserpine (B192253), this guide leverages data on reserpine to provide robust starting points and troubleshooting advice.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a standardized, fat-soluble extract from the root of Rauwolfia serpentina.[1] It contains a mixture of indole (B1671886) alkaloids, with reserpine being the most significant active component, alongside other amorphous alkaloids.[2] Its primary mechanism of action involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2).[3][4][5] This inhibition prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine (B1211576), and serotonin) into synaptic vesicles.[3][6] The resulting depletion of these neurotransmitters in both the central and peripheral nervous systems leads to a reduction in sympathetic tone, causing a decrease in blood pressure and heart rate.[3][6]

Q2: What are the primary research applications for this compound in animal models?

A2: Historically, this compound and its principal alkaloid, reserpine, have been investigated for their antihypertensive and sedative/antipsychotic effects.[1] In preclinical research, reserpine is widely used to induce animal models of depression and hypotension due to its monoamine-depleting action.[7][8][9][10] Therefore, this compound can be used in animal models to study:

  • Hypertension and novel antihypertensive therapies.

  • Neuropsychiatric conditions related to monoamine signaling.

  • Drug-induced models of depression.

Q3: What is a recommended starting dose for this compound in rats?

A3: Since this compound is a complex mixture, its dosage is often standardized based on its reserpine content. It is crucial to know the concentration of reserpine in your this compound fraction. Based on published studies with reserpine in rats, you can determine a starting dose for your specific application.

For establishing a hypotension model , a daily oral dose of 0.032 mg/kg of reserpine administered twice a day for three weeks has been shown to be effective in rats.[9] For creating a depression-like model , intraperitoneal (i.p.) doses of 0.2 mg/kg (low) to 0.8 mg/kg (high) of reserpine for 20 days have been used.[10] A single dose of 5 mg/kg of reserpine has been used to study significant biogenic amine depletion.[11]

Important: These are starting points based on pure reserpine. Researchers should perform a dose-ranging study to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) for their specific this compound fraction and experimental model.[12]

Q4: How should I prepare and administer this compound?

A4: this compound is a fat-soluble extract.[1] For oral administration, it should be dissolved or suspended in a suitable vehicle. Common vehicles include sterile water, saline, or a small percentage of a solubilizing agent like DMSO in saline. Administration is typically performed via oral gavage, ensuring the volume does not exceed 10 ml/kg of the animal's body weight.[13] For intraperitoneal injections, ensure the solution is sterile and properly formulated for this route.

Experimental Protocols & Data Presentation

Protocol: Dose-Finding Study for Antihypertensive Effects in Rats

This protocol outlines a general procedure for determining the optimal dose of this compound for reducing blood pressure in a rat model.

1. Animal Model Selection:

  • Spontaneously Hypertensive Rats (SHR): A genetic model that mimics human essential hypertension.[14]

  • L-NAME-Induced Hypertensive Rats: A pharmacological model where hypertension is induced by daily oral administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor (e.g., 40 mg/kg for 4-6 weeks).[13]

2. Group Allocation:

  • Group 1: Vehicle Control (receiving only the vehicle).

  • Group 2: Low-Dose this compound.

  • Group 3: Mid-Dose this compound.

  • Group 4: High-Dose this compound.

  • Group 5: Positive Control (e.g., an established antihypertensive drug like Captopril at 20 mg/kg).[13]

3. Administration:

  • Administer the assigned treatments daily via oral gavage for a predetermined period (e.g., 4 weeks).

4. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) at baseline and at regular intervals (e.g., weekly) throughout the study.

  • Method: The tail-cuff method is a common non-invasive technique for conscious rats.[15] For terminal studies, direct arterial catheterization can provide continuous and more precise measurements of mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).[13]

5. Data Analysis:

  • Compare the changes in blood pressure from baseline across all groups.

  • Determine the dose that produces a significant therapeutic effect without causing adverse side effects.

Data Tables

Table 1: Example Dosage Ranges for Reserpine in Rodent Models

Application Animal Model Dosage Range (Reserpine) Route of Administration Duration Reference
Hypotension ModelWistar Rat0.016 - 0.160 mg/kgOral Gavage3 weeks[9]
Depression ModelSprague-Dawley Rat0.2 - 0.8 mg/kgIntraperitoneal20 days[10]
Depression ModelMouse0.5 mg/kgIntraperitoneal14 days[7]
Amine DepletionRat5 mg/kgIntraperitonealSingle Dose[11]
AntihypertensiveCat50 - 250 µg/kgNot specifiedDaily[16]

Table 2: Toxicity Data for Reserpine

Animal Model Route of Administration LD50 Value Reference
RatOral420 mg/kg[17][18]
RatIntraperitoneal44 mg/kg[18][19]
RatIntravenous15 mg/kg[19]
MouseOral>50 mg/kg[18]
MouseIntraperitoneal5 mg/kg[18][19]
MouseSubcutaneous5.61 mg/kg[19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose Dose is too low (below MED).Increase the dose incrementally in subsequent cohorts. Verify the concentration of active alkaloids in your this compound batch.
Poor bioavailability.Check the solubility of the compound in the chosen vehicle. Consider using a different vehicle or formulation to improve absorption.
High variability in animal response Inconsistent administration technique.Ensure all personnel are properly trained in oral gavage or injection techniques to guarantee consistent delivery.
Biological variability.Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.
Signs of excessive sedation, lethargy, or diarrhea Dose is too high (exceeding MTD).Reduce the dosage. Monitor animals closely for adverse effects. These are known side effects of reserpine due to central and peripheral monoamine depletion.[3][19]
Unexpected animal mortality Acute toxicity.Immediately halt the experiment and review the dosage. The administered dose may be approaching the LD50. Refer to toxicity data (Table 2) and start with a much lower dose.
Difficulty dissolving this compound Incorrect solvent.This compound is a fat-soluble extract. Use appropriate solvents like chloroform, acetic acid, or acetone (B3395972) for initial stock preparation before diluting into a biocompatible vehicle.[19] Ensure the final concentration of organic solvents in the vehicle is safe for in vivo use.

Visualizations

Signaling Pathway of this compound (Reserpine)

Alseroxylon_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA_cyto Monoamines (NE, DA, 5-HT) in Cytoplasm VMAT2 VMAT2 Transporter MA_cyto->VMAT2 Uptake MAO MAO MA_cyto->MAO Degradation Vesicle Synaptic Vesicle (Empty) VMAT2->Vesicle Sequestration cluster_synapse cluster_synapse Metabolites Inactive Metabolites MAO->Metabolites This compound This compound (Reserpine) This compound->VMAT2 Irreversible Blockade Receptors Postsynaptic Receptors Signal Reduced Signal Transduction cluster_synapse->Receptors Decreased Binding

Caption: Mechanism of action of this compound's primary component, reserpine.

Experimental Workflow for Dosage Optimization

Dosage_Workflow start Define Research Question (e.g., Antihypertensive Efficacy) lit_review Literature Review (Find existing data for Reserpine) start->lit_review animal_model Select Animal Model (e.g., SHR, L-NAME rats) start->animal_model dose_range Select Initial Dose Range (Low, Mid, High) lit_review->dose_range protocol Design Experimental Protocol (Groups, Duration, Endpoints) dose_range->protocol animal_model->protocol pilot Conduct Pilot Study (Small n) protocol->pilot adverse Observe for Adverse Effects? pilot->adverse main_study Conduct Main Study adverse->main_study No adjust_dose Adjust Dose Range (Lower if toxic, Higher if ineffective) adverse->adjust_dose Yes data_collection Data Collection (e.g., Blood Pressure) main_study->data_collection analysis Statistical Analysis data_collection->analysis conclusion Determine Optimal Dose (Efficacy vs. Toxicity) analysis->conclusion adjust_dose->protocol

Caption: A typical workflow for in vivo dosage optimization experiments.

References

Technical Support Center: Alseroxylon Administration in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in mitigating the side effects of Alseroxylon in research animals.

Disclaimer: this compound is a potent centrally-acting agent and should be handled with care. All animal procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the highest standards of animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purified, fat-soluble extract from the root of Rauwolfia serpentina.[1] Its primary active alkaloid is reserpine (B192253).[1] The principal mechanism of action of reserpine is the irreversible blockade of the vesicular monoamine transporters (VMAT1 and VMAT2).[2] This action inhibits the uptake and storage of monoamine neurotransmitters—norepinephrine, dopamine, and serotonin—into synaptic vesicles.[2] The resulting depletion of these neurotransmitters in the central and peripheral nervous systems leads to its sedative and antihypertensive effects.[2]

Q2: What are the most common side effects of this compound observed in research animals?

A2: The side effects of this compound are extensions of its pharmacological activity. Common side effects observed in various animal species include:

  • Cardiovascular: Hypotension and bradycardia (slow heart rate).[3]

  • Neurological: Sedation, lethargy, and mental depression.[3]

  • Gastrointestinal: Increased gastric secretion, which can lead to ulceration, nausea, vomiting, and diarrhea.[2][3]

  • Respiratory: Nasal congestion and, at higher doses, potential for respiratory depression.[2][3]

Q3: Are there any species-specific sensitivities to this compound to be aware of?

A3: While comprehensive comparative studies are limited, anecdotal reports and studies on related compounds suggest that different species may exhibit varying sensitivities. For instance, a case report of accidental Rauwolfia serpentina toxicity in a dog noted significant hypotension, mental depression, bradycardia, and gastrointestinal ulceration.[3] It is crucial to conduct dose-range finding studies in the specific species and strain of animal being used in your research.

Q4: How can I monitor for the onset of adverse effects during my experiment?

A4: Regular and careful monitoring is critical. This should include:

  • Behavioral assessments: Observe for changes in activity levels, posture, and response to stimuli.

  • Physiological monitoring: Regularly measure heart rate, blood pressure (using non-invasive tail-cuff methods for rodents), and respiratory rate.

  • Physical examination: Check for signs of gastrointestinal distress such as diarrhea, dehydration, or abdominal tenderness. Monitor body weight daily as a general indicator of health.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Sedation/Lethargy Overdosage or high sensitivity to the central nervous system depressant effects of this compound.1. Immediately assess vital signs. 2. Reduce the subsequent dose by 25-50%. 3. Ensure easy access to food and water. 4. Consider a shorter duration of exposure.
Significant Drop in Blood Pressure Expected pharmacological effect, but may be excessive.1. Confirm the dose and administration route. 2. For future experiments, consider a lower starting dose. 3. Ensure adequate hydration. 4. In severe cases, supportive care with fluid therapy may be necessary under veterinary guidance.
Diarrhea and Dehydration Increased gastrointestinal motility and secretion due to parasympathetic activation.[4]1. Provide supportive care, including subcutaneous or intravenous fluids as advised by a veterinarian. 2. Offer easily digestible, high-moisture food. 3. Co-administration of a proton pump inhibitor may be considered to mitigate gastric irritation (see Experimental Protocols).
Reduced Food and Water Intake Sedation, nausea, or general malaise.1. Provide highly palatable and easily accessible food and water sources. 2. Monitor body weight daily. 3. If anorexia persists for more than 24 hours, veterinary consultation is recommended.

Experimental Protocols

Protocol 1: Dose-Response and Side Effect Profile Assessment

Objective: To determine the optimal dose of this compound that achieves the desired experimental effect while minimizing adverse outcomes.

Methodology:

  • Animal Model: Select the appropriate research animal model (e.g., male Wistar rats, 250-300g).

  • Acclimatization: Allow animals to acclimate for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to at least four groups (n=6 per group): Vehicle control, Low Dose this compound, Medium Dose this compound, and High Dose this compound.

  • Dosing: Administer this compound or vehicle via the intended experimental route (e.g., oral gavage).

  • Monitoring: Over a 24-hour period, monitor the following parameters at baseline, 1, 2, 4, 8, and 24 hours post-administration:

    • Heart rate and blood pressure.

    • Behavioral score (e.g., activity, sedation).

    • Body weight.

  • Data Analysis: Analyze the data to identify the dose that produces the intended effect with an acceptable side effect profile.

Protocol 2: Mitigation of Gastrointestinal Side Effects

Objective: To evaluate the efficacy of a co-administered proton pump inhibitor (PPI) in reducing this compound-induced gastrointestinal distress.

Methodology:

  • Animal Model and Groups: Use the same animal model as in Protocol 1. Create four experimental groups (n=6 per group):

    • Group A: Vehicle Control

    • Group B: this compound (effective dose determined from Protocol 1)

    • Group C: Proton Pump Inhibitor (e.g., Omeprazole) + this compound

    • Group D: Proton Pump Inhibitor only

  • Dosing Regimen: Administer the PPI 30-60 minutes prior to the administration of this compound.

    • Incidence and severity of diarrhea.

    • Fecal occult blood.

    • Post-mortem examination of the gastric mucosa for signs of ulceration.

  • Data Analysis: Compare the outcomes between Group B and Group C to determine the protective effect of the PPI.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Wistar Rats (8 hours post-administration)

Group Dose (mg/kg) Mean Arterial Pressure (mmHg ± SD) Heart Rate (bpm ± SD) Sedation Score (1-5 ± SD)
Vehicle0105 ± 5350 ± 201.0 ± 0.0
Low Dose192 ± 7310 ± 182.5 ± 0.5
Medium Dose280 ± 6275 ± 224.0 ± 0.7
High Dose465 ± 8240 ± 254.8 ± 0.4
Sedation Score: 1=Normal, 5=Profoundly sedated

Table 2: Hypothetical Efficacy of a Proton Pump Inhibitor (PPI) on Gastric Ulceration

Group Treatment Gastric Ulcer Index ± SD Incidence of Diarrhea (%)
AVehicle0.1 ± 0.10
BThis compound3.5 ± 0.867
CThis compound + PPI0.8 ± 0.317
DPPI Only0.2 ± 0.10

Visualizations

Alseroxylon_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamines_cyto Dopamine Norepinephrine Serotonin Monoamines_cyto->VMAT2 Uptake Monoamines_released Reduced Neurotransmitter Release Vesicle->Monoamines_released Exocytosis This compound This compound (Reserpine) This compound->VMAT2 Irreversible Blockade Receptors Postsynaptic Receptors Monoamines_released->Receptors Reduced Signal

Caption: Mechanism of action of this compound (Reserpine).

Experimental_Workflow_Side_Effect_Mitigation cluster_mitigation Mitigation Study start Start: Dose-Response Study groups Animal Group Allocation (Vehicle, Low, Med, High Dose) start->groups dosing This compound Administration groups->dosing monitoring Monitor Vital Signs & Behavior (BP, HR, Sedation) dosing->monitoring data_analysis1 Analyze Dose-Response Data monitoring->data_analysis1 mit_groups Animal Group Allocation (Veh, Drug, Drug+PPI, PPI) data_analysis1->mit_groups Determine Effective Dose ppi_dose Pre-treat with PPI mit_groups->ppi_dose als_dose Administer Effective Dose of this compound ppi_dose->als_dose mit_monitoring Monitor for GI Distress (Diarrhea, Ulceration) als_dose->mit_monitoring data_analysis2 Compare Ulcer Index & Symptoms mit_monitoring->data_analysis2 end End: Optimized Protocol data_analysis2->end

Caption: Workflow for mitigating this compound side effects.

References

Technical Support Center: Purification of Alseroxylon's Alkaloid Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of Alseroxylon's alkaloid components.

Frequently Asked Questions (FAQs)

Q1: What are the primary alkaloid components of this compound?

A1: this compound is a mixture of alkaloids derived from the roots of Rauwolfia serpentina. The most prominent and pharmacologically significant alkaloid is reserpine (B192253). Other notable indole (B1671886) alkaloids present include ajmaline, ajmalicine, serpentine, and yohimbine.[1][2] The exact composition can vary depending on the plant's geographical source and growing conditions.[1]

Q2: What are the main challenges in purifying this compound's alkaloids?

A2: The primary challenges stem from the presence of multiple, structurally similar alkaloids within the crude extract.[3][4] This makes separation difficult, often resulting in co-elution and poor resolution during chromatographic procedures.[5] Additionally, some alkaloids may be present in low concentrations, requiring sensitive and efficient purification techniques. The basic nature of these compounds can also lead to peak tailing in reverse-phase chromatography due to interactions with residual silanol (B1196071) groups on the stationary phase.[5]

Q3: Which analytical techniques are most suitable for monitoring the purification process?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and effective techniques for monitoring the separation of this compound alkaloids.[1] HPLC with UV or fluorescence detection provides quantitative data on the purity and concentration of the target alkaloids.[6][7] HPTLC is a valuable tool for rapid, qualitative assessment of fractions and for method development.[1]

Troubleshooting Guides

Chromatography Issues

Q4: My HPLC chromatogram shows poor separation between reserpine and other alkaloids, with significant peak overlap. What can I do?

A4: Poor resolution between structurally similar alkaloids is a common issue. Consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Gradually alter the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower organic content will generally increase retention time and may improve separation.

    • Modify pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids. Experiment with different pH values to alter the charge state of the alkaloids and improve selectivity.

    • Use Ion-Pairing Reagents: For reverse-phase HPLC, adding an ion-pairing reagent to the mobile phase can enhance the separation of basic compounds.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column instead of a standard C18) can offer different selectivity.[5]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with a wider range of polarities and improve peak shape.

Q5: I am observing significant peak tailing for my alkaloid peaks in reverse-phase HPLC. How can I resolve this?

A5: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5] Here are some solutions:

  • Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize exposed silanol groups. Ensure you are using a high-quality, base-deactivated column.

  • Add a Competitive Base: Incorporating a small amount of a competitive base, such as triethylamine, into your mobile phase can mask the residual silanol groups and improve peak symmetry.

  • Lower the Mobile Phase pH: At a lower pH, the silanol groups are less likely to be ionized, reducing their interaction with the protonated alkaloids.

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller sample volume or a more dilute sample.[5]

Q6: My target alkaloid is taking a very long time to elute from the column, or it is not eluting at all.

A6: This issue, known as strong retention, can be addressed by:

  • Increasing the Elution Strength of the Mobile Phase: In reverse-phase HPLC, this means increasing the percentage of the organic solvent. In normal-phase chromatography, increase the polarity of the mobile phase.

  • Checking for Compound Instability: The alkaloid may be degrading on the column. You can test for this by spotting your sample on a TLC plate, letting it sit for a period, and then developing it to see if degradation spots appear.[8]

  • Ensuring Proper Sample Solubility: If the compound has precipitated on the column, it will not elute properly. Ensure your sample is fully dissolved in the initial mobile phase.

Extraction and Sample Preparation Issues

Q7: The yield of my crude alkaloid extract is very low. How can I improve it?

A7: Low extraction yield can be due to several factors:

  • Inadequate Grinding of Plant Material: Ensure the plant material is finely powdered to maximize the surface area for solvent extraction.

  • Incorrect Solvent Choice: The choice of extraction solvent is critical. While methanol (B129727) and ethanol (B145695) are commonly used, chloroform (B151607) has been shown to be efficient for extracting reserpine and other related alkaloids.[1][2] A series of extractions with solvents of varying polarity may be necessary.

  • pH of the Extraction Medium: Since alkaloids are basic, they are more soluble in acidic aqueous solutions as salts and in organic solvents as free bases. An acid-base extraction is a common and effective method.

  • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for complete extraction.

Data Presentation

Table 1: Total Alkaloid Content in Different Solvent Fractions of Rauwolfia serpentina

Solvent FractionTotal Alkaloid Content (%)
Hexane (B92381)Low
Chloroform2.68%
Ethyl AcetateModerate
ButanolModerate
AqueousLow

Data adapted from a study on the isolation of bioactive alkaloids from Rauwolfia serpentina.[2]

Table 2: Purity and Yield of Alkaloids from Rauwolfia tetraphylla after pH-Zone-Refining Centrifugal Partition Chromatography

AlkaloidPurity (%)Total Yield (mg) from 3.5g Crude Extract
10-methoxytetrahydroalstonine97162.6
Isoreserpiline95.5296.5
α-yohimbine>95160.4
Reserpiline>95150.2

Data adapted from a study on the large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla.[3][4]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauwolfia serpentina Roots
  • Sample Preparation: Dry the roots of Rauwolfia serpentina in the shade and grind them into a fine powder.

  • Defatting: Extract the powdered root material with petroleum ether or hexane in a Soxhlet apparatus to remove lipids and other nonpolar compounds. Discard the solvent.

  • Alkaloid Extraction:

    • Air-dry the defatted plant material.

    • Extract the material with methanol or ethanol using a Soxhlet apparatus for several hours until the extraction is complete.

  • Solvent Evaporation: Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% sulfuric acid solution.

    • Wash the acidic solution with dichloromethane (B109758) to remove non-basic compounds.

    • Make the aqueous layer basic (pH > 9) with ammonium (B1175870) hydroxide.

    • Extract the liberated free-base alkaloids with dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

Protocol 2: HPLC Method for the Quantification of Reserpine
  • Instrumentation: An HPLC system equipped with a UV detector or a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is a gradient of 10% to 50% acetonitrile in water (containing 0.1% formic acid) over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection:

    • UV detection at 268 nm.

    • For higher sensitivity and specificity, fluorescence detection can be used with an excitation wavelength of 280 nm and an emission wavelength of 360 nm for reserpine.[7]

  • Sample Preparation:

    • Prepare a stock solution of the alkaloid extract in methanol or the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of reserpine in the mobile phase to create a calibration curve for quantification.

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

experimental_workflow start Dried Rauwolfia serpentina Root Powder defatting Defatting with Hexane start->defatting extraction Soxhlet Extraction with Methanol defatting->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Alkaloid Extract evaporation1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purification Chromatographic Purification (e.g., HPLC, Column Chromatography) acid_base->purification analysis Purity Analysis (HPLC, HPTLC) purification->analysis pure_alkaloids Pure Alkaloid Components analysis->pure_alkaloids

Caption: Experimental workflow for the extraction and purification of this compound alkaloids.

reserpine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft monoamines Monoamines (Norepinephrine, Dopamine, Serotonin) vmat VMAT2 Transporter monoamines->vmat Uptake mao Monoamine Oxidase (MAO) monoamines->mao Cytoplasmic Accumulation synaptic_vesicle Synaptic Vesicle vmat->synaptic_vesicle Storage reduced_release Reduced Neurotransmitter Release synaptic_vesicle->reduced_release degraded_monoamines Degraded Monoamines mao->degraded_monoamines Degradation reserpine Reserpine reserpine->vmat Irreversible Blockade

Caption: Mechanism of action of Reserpine on the VMAT2 transporter.

tgf_beta_signaling tgfb TGF-β tgfbr TGF-β Receptor tgfb->tgfbr smad23 Smad2/3 tgfbr->smad23 Phosphorylation smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation oncogenic_transcription Oncogenic Gene Transcription nucleus->oncogenic_transcription reserpine Reserpine reserpine->smad23 Inhibits Phosphorylation

Caption: Reserpine's inhibitory effect on the TGF-β signaling pathway.

References

Improving the bioavailability of Alseroxylon in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the bioavailability of Alseroxylon in experimental setups. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your research with this compound and its primary active alkaloid, reserpine (B192253).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and its principal component, reserpine.

Issue Potential Cause Troubleshooting Steps
Low aqueous solubility of this compound/Reserpine This compound and its primary alkaloid, reserpine, are poorly soluble in water.[1][2]1. Solvent Selection: Reserpine is freely soluble in chloroform, methylene (B1212753) chloride, glacial acetic acid, benzene, and ethyl acetate. It is slightly soluble in acetone, methanol (B129727), and alcohol.[3] For aqueous buffers, first dissolve reserpine in a minimal amount of an organic solvent like DMSO or DMF, then dilute with the aqueous buffer.[4] 2. pH Adjustment: As a weak base, reserpine's solubility is higher in acidic conditions. 3. Formulation Strategies: Consider preparing a solid dispersion or a cyclodextrin (B1172386) inclusion complex to enhance aqueous solubility (see detailed protocols below).
Poor in vitro dissolution rate The crystalline nature and hydrophobicity of reserpine can lead to slow dissolution.1. Particle Size Reduction: While not explicitly detailed in the provided search results for reserpine, micronization or nanonization are general techniques to increase the surface area and dissolution rate of poorly soluble drugs. 2. Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like polyethylene (B3416737) glycol (PEG). A study showed that a solid dispersion of reserpine with PEG 20000 significantly improved the dissolution rate.[5][6][7] 3. Inclusion Complexation: Form an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, which has been shown to enhance the dissolution rate of reserpine.[8]
High variability in experimental results Inconsistent sample preparation, leading to variations in the concentration of the active compound.1. Standardized Stock Solutions: Prepare stock solutions in a suitable organic solvent where reserpine has high solubility (e.g., DMSO, DMF) to ensure complete dissolution before further dilution.[4] 2. Validated Quantification Method: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of reserpine in your preparations.[9][10][11][12][13]
Low oral bioavailability in animal models Poor absorption due to low solubility and potential first-pass metabolism.[14]1. Bioavailability Enhancement Formulations: Utilize the formulation strategies mentioned above (solid dispersions, cyclodextrin complexes) to improve solubility and dissolution, which are critical for oral absorption. 2. Lipid-Based Formulations: For lipophilic drugs like reserpine (LogP ≈ 4), consider lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[15][16]
Difficulty in quantifying reserpine in biological samples Low plasma concentrations and interference from biological matrices.1. Sensitive Analytical Method: Develop and validate a sensitive analytical method, such as RP-HPLC with UV or mass spectrometric detection, for the quantification of reserpine in plasma or tissue homogenates.[9][11] 2. Sample Preparation: Optimize sample preparation techniques (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances and concentrate the analyte.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its main active component?

A1: this compound is a purified, fat-soluble extract from the root of Rauwolfia serpentina. Its principal and most studied active component is the indole (B1671886) alkaloid, reserpine.[17]

Q2: What are the key physicochemical properties of reserpine to consider in experimental design?

A2: Reserpine is a white to slightly yellow crystalline powder.[2] It is practically insoluble in water but soluble in several organic solvents.[1][3] It is a lipophilic compound with a LogP value of approximately 4.[15][16] Key properties are summarized in the table below.

Q3: What are the primary mechanisms of action for this compound/reserpine?

A3: Reserpine's primary mechanism is the irreversible blockade of the Vesicular Monoamine Transporter (VMAT), particularly VMAT2 in the central nervous system.[9][18] This inhibition prevents the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles, leading to their depletion.[18][19] Reserpine has also been shown to modulate the TGF-β signaling pathway.[4]

Q4: Are there established methods to improve the aqueous solubility and dissolution rate of reserpine?

A4: Yes, several methods have been experimentally validated:

  • Solid Dispersions: Creating a solid dispersion of reserpine with a hydrophilic polymer like PEG 20000 has been shown to significantly enhance both solubility and dissolution rate.[5][6][7]

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with hydroxypropyl-β-cyclodextrin can markedly improve the solubility and dissolution of reserpine.[8]

Q5: What analytical techniques are suitable for the quantification of reserpine?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used, validated method for the quantification of reserpine in plant extracts and pharmaceutical formulations.[9][10][11][12][13] The UV absorption maxima for reserpine in methanol are at 268 nm and 293 nm.[5]

Data Presentation

Table 1: Physicochemical Properties of Reserpine
PropertyValueReference(s)
Molecular FormulaC₃₃H₄₀N₂O₉[1]
Molecular Weight608.68 g/mol [1]
Melting Point~265 °C (decomposes)[3]
LogP (o/w)3.32 - 4.17[15][16][20]
pKa6.6[5]
Aqueous Solubility0.073 g/L (73 mg/L) at 30 °C[20][21]
Solubility in EthanolVery slightly soluble[1]
Solubility in ChloroformFreely soluble[2][3]
Solubility in DMSO~10 mg/mL[4]
Solubility in DMF~20 mg/mL[4]
Table 2: Improvement of Reserpine Dissolution with Different Formulations
FormulationKey ParametersDissolution ResultsReference(s)
Pure Reserpine -Low dissolution rate[8]
Solid Dispersion with PEG 20000 Optimized ratio of Reserpine:PEG 2000096.88% dissolution at 20 minutes[5][6][7]
Inclusion Complex with Hydroxypropyl-β-cyclodextrin 1:1 stoichiometric ratioSubstantially higher and faster dissolution rate compared to pure reserpine[8]
Fast Dissolving Film from Solid Dispersion HPMC E15 as film former>90% dissolution within 6 minutes[5]

Experimental Protocols

Protocol 1: Preparation of Reserpine-PEG 20000 Solid Dispersion

Objective: To enhance the solubility and dissolution rate of reserpine by preparing a solid dispersion with polyethylene glycol (PEG) 20000 using the fusion method.

Materials:

  • Reserpine powder

  • Polyethylene glycol (PEG) 20000

  • Porcelain dish

  • Water bath

  • Spatula

  • Mortar and pestle

  • Sieves (#60 and #80)

Methodology:

  • Accurately weigh the required amounts of reserpine and PEG 20000. An optimized ratio can be determined, but a starting point could be a 1:35 weight ratio of reserpine to PEG 20000 (e.g., 3.66 mg reserpine and 124.88 mg PEG 20000).[5]

  • Place the PEG 20000 in a porcelain dish and heat it on a water bath until it melts completely.

  • Add the reserpine powder to the molten PEG 20000 and stir continuously with a spatula until a homogenous mixture is obtained.

  • Remove the dish from the water bath and allow the mixture to cool and solidify at room temperature.

  • Once solidified, scrape the solid dispersion from the dish.

  • Grind the solid mass in a mortar and pestle.

  • Pass the powdered solid dispersion through a #60 sieve and store it in a desiccator until further use.

Characterization:

  • In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., paddle type) in a suitable dissolution medium (e.g., simulated salivary fluid pH 6.8).[5] Compare the dissolution profile of the solid dispersion with that of pure reserpine.

  • Solubility Study: Determine the solubility of the prepared solid dispersion in water and compare it to that of pure reserpine.

Protocol 2: Preparation of Reserpine-Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of reserpine by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Reserpine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol

  • Mortar and pestle

  • Rotary evaporator

  • Vacuum oven

Methodology (Co-evaporation Method):

  • Accurately weigh equimolar amounts of reserpine and HP-β-CD.[8]

  • Dissolve both components in a sufficient volume of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent at a suitable temperature (e.g., 45°C) until a clear, dry film is formed on the inner wall of the flask.

  • Further dry the product in a vacuum oven at room temperature to remove any residual solvent.

  • Scrape the dried complex and store it in a desiccator.

Characterization:

  • Phase-Solubility Study: To confirm the 1:1 stoichiometry, perform a phase-solubility study by adding excess reserpine to aqueous solutions of increasing HP-β-CD concentrations. Shake the suspensions at a constant temperature until equilibrium is reached, then filter and analyze the supernatant for dissolved reserpine concentration using a validated analytical method (e.g., HPLC-UV).

  • Dissolution Studies: Compare the dissolution rate of the inclusion complex to that of pure reserpine and a simple physical mixture of the two components.[8]

  • Solid-State Characterization: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) to confirm the formation of the inclusion complex.[8]

Protocol 3: Quantification of Reserpine using RP-HPLC

Objective: To provide a general framework for the quantitative analysis of reserpine in experimental formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 100 x 4.6 mm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M phosphate (B84403) buffer, pH 3.5) and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[9][11]

  • Column Temperature: 25 °C.[9]

  • Detection Wavelength: 268 nm.[5][9]

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of reserpine standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.625 - 40.0 µg/mL).[9][13]

  • Sample Preparation: Dissolve the experimental formulation (e.g., solid dispersion, inclusion complex) in the mobile phase or a suitable solvent, ensuring the final concentration of reserpine falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reserpine standard against its concentration. Determine the concentration of reserpine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathways

VMAT_Mechanism cluster_presynaptic Presynaptic Terminal cluster_vesicle_membrane cytosol Cytosol vesicle Synaptic Vesicle vmat VMAT2 proton_cyto H+ vmat->proton_cyto 2 H+ out atpase V-ATPase proton_vesicle H+ atpase->proton_vesicle Pumps H+ in monoamine_cyto Monoamine (e.g., Dopamine) monoamine_cyto->vmat 1 Monoamine in reserpine Reserpine / this compound reserpine->vmat Irreversible Blockade proton_vesicle->vmat Drives transport

Caption: Mechanism of Reserpine's action on the Vesicular Monoamine Transporter 2 (VMAT2).

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfbr2 TGF-β RII tgfbr1 TGF-β RI tgfbr2->tgfbr1 Recruits & Phosphorylates smad23 SMAD2/3 tgfbr1->smad23 Phosphorylates p_smad23 p-SMAD2/3 smad_complex SMAD2/3/4 Complex p_smad23->smad_complex Binds smad4 SMAD4 smad4->smad_complex Binds gene_transcription Target Gene Transcription smad_complex->gene_transcription Translocates & Regulates tgfb TGF-β Ligand tgfb->tgfbr2 Binds reserpine Reserpine reserpine->smad23 Inhibits Phosphorylation

Caption: Reserpine's modulation of the canonical TGF-β/SMAD signaling pathway.

References

Troubleshooting inconsistent results in Alseroxylon studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alseroxylon. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Reserpine (B192253)?

A: this compound is a purified, fat-soluble extract from the root of Rauwolfia serpentina. It contains a mixture of alkaloids, with reserpine being the most prominent and pharmacologically active component. Unlike pure reserpine, this compound also contains other nonadrenolytic amorphous alkaloids, which can contribute to its overall biological effect, but also introduce variability.

Q2: What is the primary mechanism of action for this compound?

A: The principal mechanism of action, driven by reserpine, is the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2).[1] This transporter is responsible for loading monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) into synaptic vesicles for later release. Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve endings, which underlies its antihypertensive and sedative effects.

Q3: Why am I seeing significant batch-to-batch variability with my this compound extract?

A: Batch-to-batch variability is a common challenge when working with natural product extracts.[2] This inconsistency can arise from several factors, including:

  • Raw Material Source: Differences in the plant's genetics, geographical origin, climate, and harvest time can alter the alkaloid profile.[2][3]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and duration can change the composition and concentration of active compounds in the final extract.[2][3]

Q4: How should I prepare and store this compound solutions?

A: The primary active component, reserpine, is sparingly soluble in water but soluble in organic solvents like DMSO.[4][5][6] For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in your aqueous experimental buffer. Be mindful of the final DMSO concentration to avoid solvent-induced toxicity in your assays. Reserpine is also sensitive to light and oxidation, so solutions should be freshly prepared and protected from light.

Troubleshooting Guide for Inconsistent Results

Issue 1: Inconsistent biological activity (e.g., antihypertensive effect, neurotransmitter depletion) between experiments.

  • Q: I am observing a weaker or more variable effect of this compound in my animal model compared to previous studies. What should I investigate?

    • A: First, verify the composition of your this compound batch. Use techniques like HPLC or LC-MS to create a chemical fingerprint and quantify the reserpine content. Compare this to previous batches if possible. Consider standardizing your extract based on the concentration of reserpine for consistent dosing. Also, review your solution preparation. As reserpine is poorly soluble in aqueous solutions, precipitation can occur upon dilution, leading to a lower effective dose.[7]

Issue 2: High cytotoxicity or unexpected off-target effects.

  • Q: My cell cultures show high levels of cell death, even at concentrations where I expect to see specific VMAT2 inhibition. What could be the cause?

    • A: This could be due to the presence of other cytotoxic alkaloids in the this compound extract. To differentiate between specific VMAT2-mediated effects and general cytotoxicity, run parallel experiments with pure reserpine. Additionally, perform a dose-response curve to determine the therapeutic window for your specific batch of this compound. Always include a vehicle control (the solvent used to dissolve the this compound) to rule out solvent toxicity.

Issue 3: Difficulty replicating in vitro binding assay results.

  • Q: My VMAT2 radioligand binding assay results are not reproducible. What are the common pitfalls?

    • A: High variability in binding assays can stem from several factors.[8] Ensure your protein concentration is consistent across all samples. Use a fresh and properly stored radioligand to avoid degradation.[8] High non-specific binding can also mask the specific signal; try optimizing by using a lower concentration of the radioligand or improving the washing steps.[8]

Data Presentation

Table 1: Quantitative Pharmacological Data for Reserpine (Primary Active Component of this compound)

ParameterValueDescription
VMAT2 Binding Affinity (Ki) Sub-nanomolarHigh-affinity binding to the vesicular monoamine transporter 2.
VMAT2 IC50 1.3 - 100 nMConcentration causing 50% inhibition of VMAT2, varies by assay conditions.[9]
Solubility in DMSO Up to 100 mMHighly soluble in dimethyl sulfoxide.[4]
Aqueous Solubility InsolublePractically insoluble in water.
Recommended Daily Dose (historical) 0.05 to 0.2 mgWell-tolerated clinical dose for hypertension.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for VMAT2 Inhibition

This protocol is a generalized method for determining the binding affinity of this compound or its components to VMAT2.

Materials:

  • Membrane preparation from cells expressing VMAT2 or from rat brain striatum.

  • [³H]Dihydrotetrabenazine ([³H]DTBZ) as the radioligand.

  • Unlabeled reserpine or tetrabenazine (B1681281) for determining non-specific binding.

  • Binding buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

  • This compound extract or test compounds.

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Procedure:

  • Reagent Preparation: Dilute the membrane preparation, [³H]DTBZ, and unlabeled competitor to their working concentrations in the binding buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add membrane preparation and [³H]DTBZ.

    • Non-Specific Binding: Add membrane preparation, [³H]DTBZ, and a high concentration of unlabeled reserpine.

    • Competition Binding: Add membrane preparation, [³H]DTBZ, and a range of concentrations of the this compound extract.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the this compound extract to determine the IC50 value.

Mandatory Visualization

Alseroxylon_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Dopamine, Norepinephrine, Serotonin VMAT2 VMAT2 Monoamine->VMAT2 Uptake Vesicle Synaptic Vesicle Released_Monoamine Reduced Neurotransmitter Release Vesicle->Released_Monoamine Exocytosis VMAT2->Vesicle Packaging This compound This compound (Reserpine) This compound->VMAT2 Irreversible Blockade Receptor Postsynaptic Receptors Released_Monoamine->Receptor Signal Reduced Signal Transduction Receptor->Signal

Caption: Mechanism of action of this compound via VMAT2 inhibition.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Extract Step 1: Verify this compound Batch Start->Check_Extract Analyze_Composition Perform HPLC/LC-MS (Chemical Fingerprinting) Check_Extract->Analyze_Composition Standardize Standardize Dosage Based on Reserpine Content Analyze_Composition->Standardize Check_Protocol Step 2: Review Experimental Protocol Standardize->Check_Protocol Solubility Confirm Complete Solubilization and Stability of Dosing Solution Check_Protocol->Solubility Controls Ensure Appropriate Controls (Vehicle, Positive Control) Solubility->Controls Evaluate_System Step 3: Evaluate Biological System Controls->Evaluate_System Cytotoxicity Assess Off-Target Cytotoxicity (e.g., with pure Reserpine) Evaluate_System->Cytotoxicity Refine Refine Hypothesis and Experimental Design Cytotoxicity->Refine

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Methods for reducing the toxicity of Alseroxylon in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Alseroxylon in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the inherent cytotoxicity of this compound and its primary active component, reserpine (B192253).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to cells in culture?

A1: this compound is a purified extract from the roots of Rauwolfia serpentina. It contains a mixture of alkaloids, with reserpine being the most prominent. Its cytotoxicity in cell-based assays is primarily attributed to the pharmacological actions of reserpine and related alkaloids. These compounds are known to induce apoptosis (programmed cell death) and cause cell cycle arrest. The underlying mechanisms often involve the induction of oxidative stress and interference with key cellular signaling pathways.

Q2: We are observing high levels of cell death in our experiments with this compound, even at low concentrations. How can we mitigate this?

A2: High cytotoxicity is a common issue with this compound. Here are several strategies you can employ to reduce its toxic effects while still being able to study its primary mechanism of action:

  • Co-treatment with Antioxidants: Oxidative stress is a significant contributor to reserpine-induced cell death. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may mitigate these toxic effects.

  • Optimize Serum Concentration: The presence of serum in cell culture media can influence the cytotoxicity of certain compounds. Experimenting with different serum concentrations or using serum-free media might alter the observed toxicity.

  • Solubility and Vehicle Control: this compound and its constituent alkaloids can have poor aqueous solubility. Ensure that the solvent used to dissolve the compound (e.g., DMSO) is at a non-toxic concentration in your final assay volume (typically below 0.5%). Always include a vehicle-only control in your experiments.

  • Complexation with Cyclodextrins: For poorly soluble compounds, complexation with cyclodextrins can enhance solubility and may reduce non-specific toxicity. This approach can improve the bioavailability of the compound in the cell culture medium.

Q3: Does the expression of efflux pumps, like P-glycoprotein (P-gp), in our cell line affect this compound's cytotoxicity?

A3: Interestingly, studies have shown that reserpine's cytotoxicity is not significantly reduced in cell lines that overexpress the P-glycoprotein (P-gp) efflux pump[1]. In fact, reserpine is a known inhibitor of P-gp, which can even increase the intracellular concentration of other co-administered drugs that are P-gp substrates[1]. Therefore, using P-gp overexpressing cells is unlikely to be a successful strategy to reduce this compound's toxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background cytotoxicity in control wells Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a non-toxic level (e.g., <0.5%). Run a solvent-only control to confirm.
Poor solubility of this compound leading to precipitation and non-specific effects.Prepare fresh stock solutions and ensure complete dissolution before adding to media. Consider using a solubilizing agent like cyclodextrin.
Inconsistent results between experiments Variability in cell health or passage number.Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately, protected from light.
Difficulty in establishing a non-toxic working concentration High intrinsic cytotoxicity of this compound.Perform a detailed dose-response curve to accurately determine the IC50. Consider co-treatment with a cytoprotective agent like N-acetylcysteine.

Quantitative Data Summary

The following table provides a summary of the cytotoxic effects of reserpine, the primary alkaloid in this compound, on various cancer cell lines. This data can serve as a reference for expected potency.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma28.3 ± 2.1
MCF-7Breast Carcinoma35.6 ± 3.4
WI-38Normal Lung Fibroblast>100

Data is presented as the mean ± standard deviation.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a basic framework for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)

This protocol outlines how to assess the potential of NAC to reduce this compound-induced cytotoxicity.

  • Follow Steps 1 and 2 from the General Cytotoxicity Assessment protocol.

  • Co-treatment Preparation: Prepare media containing various concentrations of this compound with and without a fixed concentration of NAC (e.g., 1-5 mM). A preliminary experiment to determine the optimal, non-toxic concentration of NAC for your cell line is recommended.

  • Cell Treatment: Treat the cells with the prepared media as described in Step 3 of the general protocol. Include controls for untreated cells, vehicle, NAC alone, and this compound alone.

  • Proceed with Steps 4-8 of the General Cytotoxicity Assessment protocol to determine cell viability.

  • Data Comparison: Compare the IC50 values of this compound in the presence and absence of NAC to quantify the protective effect.

Signaling Pathways and Experimental Workflows

This compound (Reserpine)-Induced Cytotoxicity Workflow

The following diagram illustrates a typical experimental workflow to investigate this compound's cytotoxicity and potential mitigation strategies.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_control Untreated & Vehicle Controls prep_cells->treat_control treat_this compound Treat with this compound Alone prep_cells->treat_this compound treat_combo Co-treat with this compound + NAC prep_cells->treat_combo prep_this compound Prepare this compound Dilutions prep_this compound->treat_this compound prep_this compound->treat_combo prep_nac Prepare Mitigating Agent (e.g., NAC) prep_nac->treat_combo incubate Incubate (24-72h) treat_control->incubate treat_this compound->incubate treat_combo->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability compare_ic50 Compare IC50 Values calc_viability->compare_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.

TGF-β Signaling Pathway Inhibition by Reserpine

Reserpine has been shown to inhibit the TGF-β signaling pathway, which is involved in cell proliferation and apoptosis. The diagram below illustrates this inhibitory action.

TGF_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex + SMAD4 SMAD4 SMAD4 SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation Reserpine Reserpine Reserpine->SMAD23 Inhibits Phosphorylation DNA DNA SMAD_complex_nuc->DNA Gene_expression Target Gene Expression (Proliferation, Apoptosis) DNA->Gene_expression

Caption: Reserpine's inhibition of the canonical TGF-β/SMAD signaling pathway.

Reserpine-Induced Oxidative Stress Pathway

The following diagram depicts a plausible mechanism by which reserpine induces oxidative stress, leading to cytotoxicity, and how antioxidants can intervene.

Oxidative_Stress_Pathway cluster_cell Reserpine Reserpine Mitochondria Mitochondria Reserpine->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis NAC N-Acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Proposed pathway of reserpine-induced oxidative stress and its mitigation.

References

Technical Support Center: Optimizing Alseroxylon Extraction from Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yields of Alseroxylon from Rauwolfia serpentina raw plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in the plant?

A1: this compound is a complex mixture of alkaloids extracted from the roots of Rauwolfia serpentina, a medicinal plant.[1] It is known for its antihypertensive and sedative properties.[2] The highest concentration of these alkaloids is typically found in the root bark.[3]

Q2: What are the major chemical constituents of the this compound fraction?

A2: The this compound fraction contains a variety of indole (B1671886) alkaloids, with the most notable being reserpine (B192253), ajmaline (B190527), and serpentine.[4] The exact composition can vary depending on the geographical origin of the plant, age, and time of harvest.[3]

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally used for the extraction of alkaloids from Rauwolfia serpentina. Methanol and ethanol (B145695) are commonly reported to be effective.[5][6] Chloroform (B151607) has also been shown to be efficient in extracting key indole alkaloids from Rauwolfia species.[7] The choice of solvent will significantly impact the yield and purity of the extract.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the qualitative and quantitative analysis of alkaloids in Rauwolfia serpentina extracts.[8] These techniques allow for the separation and identification of individual alkaloids like reserpine and ajmaline within the this compound fraction.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Rauwolfia serpentina

This protocol outlines a standard method for the extraction of total alkaloids, including the this compound fraction.

1. Sample Preparation:

  • Dry the roots of Rauwolfia serpentina in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried roots into a moderately coarse powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent penetration.[9]

2. Extraction:

  • Moisten the powdered plant material with a small amount of water and then mix with an alkaline substance like calcium hydroxide (B78521) or sodium carbonate. This liberates the free alkaloid bases from their salt forms within the plant tissue.[9][10]

  • The alkalinized plant material is then subjected to extraction with a non-polar organic solvent such as chloroform or ether using a Soxhlet apparatus or through maceration.[10]

  • Continue the extraction process until the solvent runs clear, indicating that the majority of the extractable compounds have been removed.

3. Acidic Extraction (Purification):

  • Concentrate the organic solvent extract under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude extract in the same organic solvent and transfer it to a separatory funnel.

  • Extract the organic solution with a dilute aqueous acid (e.g., 2% sulfuric acid or 1% hydrochloric acid). The alkaloids will form water-soluble salts and move into the aqueous layer, leaving behind many impurities in the organic layer.[9][10]

  • Repeat the acidic extraction several times to ensure complete transfer of the alkaloids.

4. Liberation and Final Extraction:

  • Combine all the acidic aqueous extracts.

  • Make the aqueous solution alkaline (pH 9-10) by the slow addition of a base, such as ammonium (B1175870) hydroxide or sodium carbonate. This will precipitate the free alkaloid bases.[10]

  • Extract the liberated alkaloids from the alkaline aqueous solution using a fresh portion of an immiscible organic solvent (e.g., chloroform).

  • Repeat this extraction multiple times to ensure all alkaloids are recovered.

5. Final Processing:

  • Combine the organic extracts and wash with distilled water to remove any remaining impurities.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound fraction. The crude extract can be further purified using chromatographic techniques if necessary.

Data Presentation

While specific comparative data for this compound yield is limited in the literature, the following table summarizes reported yields for total alkaloids or specific major alkaloids from Rauwolfia serpentina using different extraction parameters. This data can provide a baseline for optimizing this compound extraction.

Plant PartExtraction MethodSolvent SystemTotal Alkaloid/Specific Alkaloid YieldReference
RootsMethanolic Extraction95% Methanol5% w/w of dry root powder (total extract)[11]
RootsEthanolic ExtractionEthanol11.27% w/w (crude extract)[4]
LeavesHexane (B92381) ExtractionHexane~4% w/w (crude extract)[12]
RootsMethanolic Extraction followed by fractionationMethanol, Chloroform, ButanolChloroform fraction yielded the highest alkaloid content[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete liberation of free alkaloids: The plant material was not sufficiently alkalinized before extraction.Ensure thorough mixing with the alkaline agent (e.g., lime) and allow adequate time for the reaction before solvent extraction.[10]
Suboptimal solvent choice: The polarity of the extraction solvent may not be ideal for this compound.Experiment with different solvents of varying polarities (e.g., methanol, ethanol, chloroform) or solvent mixtures to find the most effective system.[13]
Insufficient extraction time or temperature: The solvent did not have enough time or the temperature was too low to effectively penetrate the plant matrix.Increase the extraction time or temperature. However, be cautious as excessive heat can degrade some alkaloids.[14][15]
Inadequate particle size reduction: The plant material was not ground finely enough, limiting the surface area for solvent contact.Grind the plant material to a finer, more uniform powder (e.g., 40-60 mesh).[9]
Poor phase separation during acid-base extraction: Emulsions may have formed, leading to loss of the alkaloid-containing aqueous phase.Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break emulsions.
Impure Extract Co-extraction of non-alkaloidal compounds: Fats, waxes, and pigments are often co-extracted with the desired alkaloids.Perform an initial defatting step by extracting the powdered plant material with a non-polar solvent like petroleum ether or hexane before the main alkaloid extraction.[16]
Incomplete purification: Insufficient washing or partitioning steps.Increase the number of washes during the liquid-liquid extraction process. Consider further purification using column chromatography.
Inconsistent Results Variability in raw plant material: The alkaloid content can differ based on the plant's age, geographical source, and harvest time.[3]Use plant material from a consistent and reputable source. If possible, analyze the raw material for its initial alkaloid content.
Degradation of alkaloids: Exposure to excessive heat, light, or air during the extraction process.Protect the extracts from light by using amber glassware. Use a rotary evaporator at a low temperature (<40°C) for solvent removal.[17]

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product A Dry Rauwolfia serpentina Roots B Grind to Coarse Powder A->B C Alkalinize Powder (e.g., with Lime) B->C D Extract with Organic Solvent (e.g., Chloroform) C->D E Concentrate Organic Extract D->E F Extract with Dilute Aqueous Acid E->F G Separate Aqueous Layer (contains Alkaloid Salts) F->G H Make Aqueous Layer Alkaline G->H I Extract with Fresh Organic Solvent H->I J Dry and Concentrate Organic Extract I->J K Crude this compound Fraction J->K

Caption: Workflow for this compound Extraction.

Troubleshooting_Low_Yield cluster_extraction_params Extraction Parameters cluster_prep_params Preparation Parameters cluster_purification_params Purification Issues Start Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPrep Review Sample Preparation Start->CheckPrep CheckPurification Review Purification Steps Start->CheckPurification Solvent Optimize Solvent System (Polarity, Mixtures) TimeTemp Increase Extraction Time/Temperature Ratio Adjust Solvent-to-Solid Ratio ParticleSize Reduce Particle Size (Finer Grinding) Alkalinization Ensure Complete Alkalinization Emulsion Address Emulsion Formation Loss Minimize Transfer Losses CheckExtraction->Solvent CheckExtraction->TimeTemp CheckExtraction->Ratio CheckPrep->ParticleSize CheckPrep->Alkalinization CheckPurification->Emulsion CheckPurification->Loss

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Overcoming Alseroxylon Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Alseroxylon in cell lines, particularly concerning the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purified extract from the root of Rauwolfia serpentina. Its primary active component is the alkaloid reserpine.[1] The main mechanism of action of this compound's active components is the irreversible blockade of vesicular monoamine transporters (VMAT1 and VMAT2).[2] This inhibition prevents the uptake and storage of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin (B10506) into synaptic vesicles, leading to their depletion.[2] While historically used for hypertension and psychosis, its effects on monoamine pathways are of interest in various research contexts.[1]

Q2: My cell line seems to have developed resistance to this compound. What are the potential underlying mechanisms?

While specific resistance mechanisms to this compound are not extensively documented in the literature, based on its known mechanism of action and common drug resistance patterns in cancer cells, potential mechanisms include:

  • Target Alteration: Mutations in the genes encoding VMAT1 or VMAT2 could alter the drug binding site, reducing the efficacy of this compound.

  • Target Overexpression: Increased expression of VMAT transporters could titrate the drug, requiring higher concentrations to achieve the same inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[3][4]

  • Activation of Compensatory Signaling Pathways: Cells may adapt by upregulating alternative signaling pathways to bypass the effects of monoamine depletion.

  • Drug Inactivation: Cells may develop mechanisms to metabolize or inactivate this compound more efficiently.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by quantifying the shift in the half-maximal inhibitory concentration (IC50) value.[5] You will need to perform a cell viability or cytotoxicity assay (e.g., MTT, CCK-8) on both your parental (sensitive) cell line and the suspected resistant cell line with a range of this compound concentrations. A significant increase in the IC50 value for the resistant line compared to the parental line indicates the development of resistance.[5][6]

Q4: Are there strategies to overcome this compound resistance?

Yes, several strategies can be employed to combat drug resistance, and these can be adapted for this compound:

  • Combination Therapy: Using this compound in combination with other drugs that have different mechanisms of action can create a synergistic effect and make it more difficult for cells to develop resistance.[7][8] For example, combining this compound with an inhibitor of a compensatory signaling pathway or an inhibitor of drug efflux pumps could be effective.[8]

  • Sequential Treatment: Alternating treatment with this compound and another cytotoxic agent may prevent the development of resistance.[7]

  • Targeting the Resistance Mechanism: If the specific resistance mechanism is identified (e.g., overexpression of an efflux pump), a combination approach using an inhibitor of that mechanism (e.g., a P-gp inhibitor like verapamil) can be used to re-sensitize the cells to this compound.[9]

Troubleshooting Guides

Problem: My cell line is showing reduced sensitivity to this compound in my experiments.

This guide provides a stepwise approach to troubleshoot and characterize potential this compound resistance.

Step 1: Confirm and Quantify the Resistance.

  • Action: Perform a dose-response experiment to determine the IC50 of this compound in both your parental cell line and the suspected resistant cell line.

  • Expected Outcome: A significantly higher IC50 value in the suspected resistant line will confirm resistance. The fold-change in IC50 provides a quantitative measure of the degree of resistance.

Step 2: Investigate the Mechanism of Resistance.

  • Action 2a: Assess Drug Efflux.

    • Experiment: Use a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for P-gp) with and without an efflux pump inhibitor (e.g., verapamil). Compare the fluorescence intensity in parental and resistant cells.

    • Interpretation: If the resistant cells show lower fluorescence that is restored by the inhibitor, it suggests the involvement of efflux pumps.

  • Action 2b: Analyze Target Expression.

    • Experiment: Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of VMAT1 and VMAT2 in both cell lines.

    • Interpretation: Increased expression of VMATs in the resistant line could indicate target overexpression as a resistance mechanism.

  • Action 2c: Sequence the Target Gene.

    • Experiment: Sequence the coding regions of the VMAT1 and VMAT2 genes in both cell lines.

    • Interpretation: The presence of mutations in the resistant cell line's VMAT genes that are absent in the parental line may suggest target alteration.

Step 3: Attempt to Re-sensitize the Resistant Cells.

  • Action: Based on your findings from Step 2, design experiments to overcome the resistance.

    • If efflux pump overexpression is suspected, treat the resistant cells with a combination of this compound and an appropriate efflux pump inhibitor.

    • If a compensatory signaling pathway is identified, use a combination of this compound and an inhibitor of that pathway.

  • Expected Outcome: A successful combination will result in a decrease in the IC50 of this compound in the resistant cells, bringing it closer to that of the parental cells.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Degree of Resistance (Fold Change)
Parental (Sensitive)0.51
Resistant Sub-line 15.010
Resistant Sub-line 225.050

This table presents hypothetical data to illustrate the concept of resistance quantification. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[5][6]

  • Determine the initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).[10]

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[6]

  • Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in a fresh medium with the same concentration of this compound.

  • Dose Escalation: Once the cells show stable growth at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.[6]

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. It is crucial to cryopreserve cells at each stage of increased resistance.[6]

  • Characterize the Resistant Line: Once a cell line that can tolerate a significantly higher concentration of this compound is established, characterize its level of resistance by determining its new IC50 and comparing it to the parental cell line.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the steps for an MTT assay to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).[6]

  • Incubation: Incubate the plate for a period that allows for at least one to two cell divisions (typically 48-72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use non-linear regression to determine the IC50 value.[5]

Visualizations

Alseroxylon_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_resistance Potential Resistance Mechanisms MAO Monoamine Oxidase VMAT VMAT2 Monoamines_vesicle Vesicular Monoamines VMAT->Monoamines_vesicle R1 VMAT Mutation (Altered Binding) R2 VMAT Overexpression Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Monoamines_cyto Cytosolic Monoamines (NE, DA, 5-HT) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT Uptake R3 Increased Drug Efflux (e.g., P-gp) This compound This compound (Reserpine) This compound->VMAT Inhibits This compound->R3 Pumped out

Caption: Mechanism of this compound and potential resistance points.

Experimental_Workflow cluster_characterization Mechanism Characterization start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture Culture cells with increasing concentrations of this compound (Dose Escalation) ic50_initial->culture cryo Cryopreserve cells at each stage culture->cryo resistant_line Establish Stable Resistant Cell Line culture->resistant_line ic50_final Determine Final IC50 of Resistant vs. Parental Lines resistant_line->ic50_final characterize Characterize Resistance Mechanism(s) ic50_final->characterize efflux Efflux Pump Assay characterize->efflux expression Target Gene/Protein Expression characterize->expression sequencing Target Gene Sequencing characterize->sequencing

Caption: Workflow for developing resistant cell lines.

Troubleshooting_Tree start Reduced Cell Response to this compound q1 Is the IC50 significantly increased compared to parental? start->q1 a1_yes Resistance Confirmed q1->a1_yes Yes a1_no Check Experimental Conditions: - Drug stability - Cell line integrity - Assay parameters q1->a1_no No q2 Investigate Mechanism: - Efflux pump activity? - Target overexpression? - Target mutation? a1_yes->q2 a2_efflux Efflux Pump Overexpression q2->a2_efflux Efflux a2_target Target Alteration/ Overexpression q2->a2_target Target s1 Strategy: Combine this compound with an efflux pump inhibitor a2_efflux->s1 s2 Strategy: Consider alternative drugs or combination therapies targeting downstream pathways a2_target->s2

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: Refinement of Analytical Methods for Alseroxylon Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of Alseroxylon (B1665727).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a standardized fraction obtained from the root of the medicinal plant Rauwolfia serpentina. It contains a complex mixture of indole (B1671886) alkaloids, with reserpine (B192253) being one of the most prominent and pharmacologically active components.[1] Historically, it has been used in clinical studies for managing hypertension.[1][2]

Q2: What are the major alkaloids present in the this compound fraction?

The this compound fraction is rich in various indole alkaloids.[1] While the exact composition can vary, the major alkaloids belong to the monoterpene indole alkaloid family.[3] Key alkaloids include reserpine, rescinnamine, ajmaline, ajmalicine, serpentine, and yohimbine.[4]

Q3: Which analytical techniques are most suitable for this compound characterization?

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary methods for the separation and quantification of individual alkaloids.[1] Other valuable techniques include High-Performance Thin-Layer Chromatography (HPTLC) for qualitative and semi-quantitative analysis, and UV-Vis Spectroscopy for the quantification of total alkaloid content.[1] Mass Spectrometry (MS), often coupled with LC (LC-MS), is crucial for definitive identification and structural elucidation of the alkaloids.[1]

Q4: What are the critical considerations for sample preparation of this compound for HPLC analysis?

Proper sample preparation is vital for obtaining accurate and reproducible HPLC results. Key steps include:

  • Dissolution: The this compound fraction should be dissolved in a solvent compatible with the HPLC mobile phase. Methanol (B129727) and acetonitrile (B52724) are common choices.[5]

  • Filtration: It is essential to filter the sample solution through a suitable syringe filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter that could block the column or tubing.[5]

  • Dilution: The sample may need to be diluted to bring the concentration of the analytes within the linear range of the detector.[6]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Resolution or Overlapping Peaks

  • Possible Cause: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase. For reversed-phase HPLC of Rauwolfia alkaloids, gradients of acetonitrile and water (often with an acid modifier like formic or acetic acid) are commonly used. Adjust the gradient profile or the organic-to-aqueous ratio to improve separation.

  • Possible Cause: Incorrect column selection.

    • Solution: Ensure the use of a suitable column. C18 columns are widely used for the separation of these alkaloids.[1] Consider a column with a different selectivity if co-elution persists.

  • Possible Cause: Column degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.

Issue 2: Tailing Peaks

  • Possible Cause: Secondary interactions with residual silanols on the column.

    • Solution: Add a small amount of a competing base, such as triethylamine, to the mobile phase, or use a mobile phase with a lower pH to suppress the ionization of the silanols.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.

  • Possible Cause: Air bubbles in the pump.

    • Solution: Degas the mobile phase and prime the pump.

HPTLC Analysis

Issue 1: Streaking of Spots

  • Possible Cause: Sample overload.

    • Solution: Apply a smaller volume of the sample to the plate.

  • Possible Cause: Inappropriate solvent system.

    • Solution: The polarity of the developing solvent may be too high. Adjust the solvent system to achieve better separation and more compact spots.

  • Possible Cause: Presence of highly polar or acidic/basic compounds.

    • Solution: Consider pre-treatment of the sample or the use of a different stationary phase.

Issue 2: Poor Separation of Alkaloids

  • Possible Cause: Non-optimal developing solvent.

    • Solution: Experiment with different solvent systems of varying polarities. A common system for Rauwolfia alkaloids is a mixture of toluene, ethyl acetate, and formic acid.[1]

  • Possible Cause: Chamber saturation.

    • Solution: Ensure the developing chamber is properly saturated with the solvent vapor before placing the plate inside.

Spectrophotometric Analysis (Total Alkaloids)

Issue 1: Inaccurate or Non-reproducible Results

  • Possible Cause: Interference from other UV-absorbing compounds.

    • Solution: Implement a sample clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances before spectrophotometric measurement.

  • Possible Cause: Incorrect wavelength selection.

    • Solution: Determine the wavelength of maximum absorbance (λmax) for the specific alkaloid or alkaloid mixture being analyzed and use this wavelength for all measurements. For reserpine, a common detection wavelength is 268 nm.[1]

  • Possible Cause: Deviation from Beer-Lambert Law.

    • Solution: Ensure that the sample concentration is within the linear range of the assay. Dilute the sample if the absorbance is too high.

Quantitative Data

The following table summarizes the quantitative data found for the alkaloid content in Rauwolfia serpentina root, the source material for the this compound fraction. This data can be used as a reference for expected alkaloid presence.

AlkaloidContent in Rauwolfia serpentina Root (mg/g of dry material)Analytical Method
Total Major Alkaloids*1.57 - 12.1HPLC
Reserpine0.955Spectrophotometry
Ajmaline0.817Spectrophotometry

*Total of ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine.[1]

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and this compound batches.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound fraction.

    • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Vortex for 1 minute and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20-80% B (linear gradient)

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 268 nm.

  • Quantification:

    • Prepare a series of standard solutions of reference alkaloids (e.g., reserpine, ajmaline) of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Calculate the concentration of the alkaloids in the this compound sample by interpolating their peak areas on the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction & Fractionation cluster_analysis Step 2: Analytical Characterization Rauwolfia Rauwolfia serpentina Root Extraction Solvent Extraction Rauwolfia->Extraction Fractionation Fractionation Extraction->Fractionation This compound This compound Fraction Fractionation->this compound SamplePrep Sample Preparation (Dissolution, Filtration) This compound->SamplePrep HPLC HPLC / UHPLC Analysis SamplePrep->HPLC HPTLC HPTLC Analysis SamplePrep->HPTLC Spectro Spectrophotometry SamplePrep->Spectro Data Data Analysis (Quantification, Identification) HPLC->Data HPTLC->Data Spectro->Data

Caption: Experimental workflow for this compound characterization.

Alkaloid_Signaling_Pathway cluster_major Major Alkaloids cluster_other Other Alkaloids This compound This compound Alkaloids Reserpine Reserpine This compound->Reserpine Ajmaline Ajmaline This compound->Ajmaline Ajmalicine Ajmalicine This compound->Ajmalicine Serpentine Serpentine This compound->Serpentine Yohimbine Yohimbine This compound->Yohimbine Rescinnamine Rescinnamine This compound->Rescinnamine VMAT_Inhibition VMAT_Inhibition Reserpine->VMAT_Inhibition Inhibits Vesicular Monoamine Transporter (VMAT) Neurotransmitter_Depletion Neurotransmitter_Depletion VMAT_Inhibition->Neurotransmitter_Depletion Depletion of Norepinephrine, Dopamine, Serotonin Antihypertensive_Effect Antihypertensive_Effect Neurotransmitter_Depletion->Antihypertensive_Effect Antihypertensive & Sedative Effects

Caption: Key alkaloids in this compound and the mechanism of action of Reserpine.

References

Validation & Comparative

A Comparative Analysis of Alseroxylon and Pure Reserpine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Alseroxylon (B1665727), a complex mixture of alkaloids from Rauwolfia serpentina, and pure reserpine (B192253), the principal alkaloid isolated from this plant. Both have been historically significant in the management of hypertension and certain psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical composition, pharmacological profiles, and the experimental methodologies used for their analysis.

Chemical Composition and Physical Properties

This compound is a standardized fraction obtained from the root of Rauwolfia serpentina, containing a mixture of indole (B1671886) alkaloids.[1] In contrast, reserpine is a single, purified crystalline alkaloid.[2] The presence of other alkaloids in this compound may modulate its pharmacological effects compared to pure reserpine. While reserpine is the most prominent and potent antihypertensive component, other alkaloids such as rescinnamine, yohimbine (B192690), and ajmaline (B190527) are also present in the this compound fraction and contribute to its overall activity.[1][3]

Table 1: Chemical and Physical Properties

PropertyThis compoundPure Reserpine
Source Standardized fat-soluble alkaloidal fraction from Rauwolfia serpentina root[1]Purified indole alkaloid from Rauwolfia serpentina root[4]
Key Active Components Reserpine, Rescinnamine, Yohimbine, Ajmaline, and other amorphous alkaloids[1][3]Reserpine (C33H40N2O9)[2]
Appearance Not specified in detail, typically a plant extract fractionWhite or pale-buff to yellow odorless crystalline powder[5]
Solubility Varies based on the mixture of alkaloidsPractically insoluble in water; freely soluble in chloroform (B151607) and glacial acetic acid[5]

Pharmacological Profile

Both this compound and pure reserpine exert their primary pharmacological effects through the depletion of catecholamines and serotonin (B10506) in the central and peripheral nervous systems.[1][6] This is achieved by irreversibly inhibiting the vesicular monoamine transporter (VMAT), which is responsible for the uptake of these neurotransmitters into synaptic vesicles.[1]

Mechanism of Action

The primary mechanism of action for both is the inhibition of VMAT. This leads to the cytoplasmic accumulation of neurotransmitters like norepinephrine, dopamine, and serotonin, where they are subsequently metabolized by monoamine oxidase (MAO). The resulting depletion of these neurotransmitters from nerve endings leads to a decrease in sympathetic tone, resulting in vasodilation and a reduction in blood pressure.

VMAT_Inhibition cluster_presynaptic Presynaptic Neuron Cytoplasm Cytoplasm Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Exocytosis (Reduced) VMAT2 VMAT2 VMAT2->Synaptic_Vesicle Sequesters Monoamines MAO MAO Metabolites Inactive Metabolites MAO->Metabolites Monoamines_cyto Norepinephrine Dopamine Serotonin Monoamines_cyto->VMAT2 Normal Uptake Monoamines_cyto->MAO Degradation Reserpine_this compound Reserpine / this compound Reserpine_this compound->VMAT2 Irreversibly Inhibits Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Reduced Signaling

The presence of other alkaloids in this compound may introduce additional pharmacological effects. For example, yohimbine is an α2-adrenergic antagonist and can lead to an increase in blood pressure by enhancing sympathetic outflow, which is contrary to the effect of reserpine.[7][8][9] Rescinnamine, another alkaloid in the mixture, has antihypertensive effects but is reported to cause sedation and bradycardia less frequently than reserpine.[10]

Comparative Efficacy and Side Effects

Direct, modern quantitative comparisons of the antihypertensive efficacy and side effect profiles of this compound and pure reserpine are scarce. Older literature from the 1950s suggests that while both are effective, there were debates about the potential for a better therapeutic index with the alkaloid mixtures. However, some sources from that era concluded there was no convincing evidence that the whole root or its fractions were more useful than pure reserpine.[11]

Table 2: Comparative Clinical Profile (based on available data)

FeatureThis compoundPure Reserpine
Antihypertensive Efficacy Effective in lowering blood pressure.[12] Specific quantitative data from direct comparison is limited in recent literature.Effective in reducing systolic blood pressure.[10] A 2016 Cochrane review found it to be as effective as other first-line antihypertensive drugs.[13]
Key Side Effects Similar to reserpine, but the presence of other alkaloids may modulate the side effect profile.[14]Nasal congestion, dizziness, drowsiness, headache, dry mouth, and importantly, a risk of severe mental depression.[2][13]
Dosage Equivalency (Historical) Approximately 1 mg of the mixed alkaloid fraction is considered equivalent to 0.1 to 0.25 mg of reserpine.[11]Typical oral doses for hypertension range from 0.05 to 0.25 mg daily.[2]

Experimental Protocols

Quantification of Alkaloids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the simultaneous quantification of reserpine and other alkaloids in Rauwolfia extracts.

HPLC_Workflow cluster_hplc HPLC Analysis Start Start: Sample Preparation Extraction Extraction of Alkaloids (e.g., with methanol) Start->Extraction Filtration Filtration Extraction->Filtration Defatting Defatting (e.g., with hexane) Filtration->Defatting Redissolution Redissolution in Mobile Phase Defatting->Redissolution Injection Injection into HPLC Redissolution->Injection HPLC_System HPLC System Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Detection (UV/PDA Detector at 254 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End End: Results Quantification->End

Methodology:

  • Standard Preparation: Prepare stock solutions of reserpine and other relevant alkaloid standards (e.g., ajmaline, yohimbine) in methanol (B129727) (1 mg/mL). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh the powdered Rauwolfia root or this compound fraction.

    • Perform exhaustive extraction with methanol.

    • Filter the extract and evaporate the solvent.

    • Defat the residue with hexane.

    • Redissolve the final dried extract in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an acidic phosphate (B84403) buffer (e.g., 0.01M phosphate buffer with 0.5% glacial acetic acid, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV or Photodiode Array (PDA) detector at 254 nm.

  • Analysis: Inject the prepared standard solutions and sample extracts into the HPLC system. Identify the peaks based on retention times compared to the standards. Quantify the amount of each alkaloid using the calibration curve generated from the standard solutions.

VMAT2 Inhibition Assay ([3H]Reserpine Binding Assay)

This protocol outlines a method to directly measure the binding of radiolabeled reserpine to VMAT2.

Methodology:

  • Cell Preparation: Use cells expressing VMAT2. Resuspend the cells in a suitable wash buffer.

  • Permeabilization: Permeabilize the cell membrane with a detergent like digitonin (B1670571) to allow intracellular access for the ligand.

  • Binding Reaction: Initiate the binding by adding a known concentration of [3H]reserpine (e.g., 5 nM). To determine non-specific binding, a parallel set of reactions should include a high concentration of a non-labeled VMAT2 inhibitor.

  • Incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).

  • Termination and Collection: Stop the reaction by diluting with ice-cold binding buffer and rapidly collect the cells via centrifugation.

  • Quantification: Lyse the cells and measure the radioactivity of the cell pellet using liquid scintillation counting to determine the amount of bound [3H]reserpine. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Conclusion

Both this compound and pure reserpine have a well-established mechanism of action centered on the irreversible inhibition of VMAT, leading to the depletion of monoamine neurotransmitters and a subsequent antihypertensive effect. Pure reserpine offers a well-defined pharmacological agent, while this compound provides a mixture of related alkaloids that may have a modified therapeutic and side-effect profile. The presence of alkaloids like yohimbine with opposing pharmacological actions in this compound highlights the complexity of this natural product extract.

While historical use and some older comparative studies exist, there is a clear lack of modern, direct, and quantitative comparative clinical data for this compound versus pure reserpine. For drug development professionals, reserpine serves as a well-characterized tool for studying VMAT inhibition. This compound, on the other hand, represents a more complex system where the interplay of multiple alkaloids could be a source for identifying novel therapeutic agents or understanding synergistic effects. Further research with modern analytical and clinical methodologies is required to fully elucidate the comparative benefits and risks of these two preparations.

References

A Comparative Guide to the Antihypertensive Effects of Alseroxylon Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive properties of Alseroxylon fractions, primarily focusing on the well-characterized this compound whole-alkaloid fraction and its principal active component, reserpine (B192253). The performance of these agents is compared with other antihypertensive alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Data Presentation: Comparative Antihypertensive Efficacy

The following tables summarize quantitative data from clinical and preclinical studies, offering a comparative view of the blood pressure-lowering effects of this compound fractions and other antihypertensive agents.

Table 1: this compound Fraction (Rauwiloid) vs. Reserpine in Hypertensive Patients

Treatment GroupAverage DosageChange in Mean Arterial Pressure (mmHg)Key Side EffectsReference
This compound Fraction4.5 mg/daySatisfactory hypotensive responseSimilar to reserpine (lethargy, depression)[1]
Reserpine0.5 mg/daySatisfactory hypotensive responseLethargy, depression[1]

Table 2: Reserpine vs. Placebo in Primary Hypertension (Pooled Data from Randomized Controlled Trials)

Treatment GroupNumber of ParticipantsChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Reference
Reserpine (0.25-0.5 mg/day)90-7.92 (statistically significant reduction)-4.15 (not statistically significant)[2][3][4]
Placebo45--[2][3][4]

Table 3: Reserpine vs. Alpha-Methyldopa in Elderly Hypertensive Patients (Retrospective Analysis)

Treatment Group (in combination with a diuretic)Mean Change in Systolic Blood Pressure (after 1 year)Mean Change in Diastolic Blood Pressure (after 1 year)Compliance IssuesReference
ReserpineSignificantly lowerSignificantly lowerSignificantly lower[5]
Alpha-Methyldopa---[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of antihypertensive effects are provided below.

Induction of Hypertension in Animal Models

a) Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model:

This model is used to mimic low-renin, salt-sensitive hypertension.

  • Animal Selection: Male Sprague-Dawley rats (200-250g).

  • Procedure:

    • Unilateral nephrectomy (left kidney) is performed under anesthesia.

    • Post-surgery, rats are administered DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.

    • Drinking water is replaced with a 1% NaCl solution.

  • Outcome: Hypertension typically develops over 4-6 weeks.

b) Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model:

This model simulates renovascular hypertension driven by the renin-angiotensin-aldosterone system (RAAS).

  • Animal Selection: Male Wistar rats (180-200g).

  • Procedure:

    • Under anesthesia, the left renal artery is exposed.

    • A silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the artery to constrict it. The right kidney remains untouched.

  • Outcome: A sustained increase in blood pressure develops due to elevated plasma renin activity.

c) Spontaneously Hypertensive Rat (SHR) Model:

The SHR is a genetic model of essential hypertension.

  • Animal Selection: Spontaneously Hypertensive Rats and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Procedure: No surgical or chemical induction is required. Blood pressure naturally increases with age.

  • Outcome: SHRs develop stable hypertension by 12-14 weeks of age.

Measurement of Blood Pressure in Animal Models

a) Tail-Cuff Plethysmography (Non-Invasive):

  • Principle: A cuff is placed around the rat's tail to occlude blood flow. As the cuff is deflated, a sensor detects the return of blood flow, which corresponds to systolic blood pressure.

  • Procedure:

    • Rats are acclimatized to the restraining device for several days to minimize stress.

    • The rat is placed in a restrainer, and the tail is passed through the cuff and sensor.

    • The cuff is inflated and then slowly deflated.

    • Multiple readings are taken and averaged.

b) Intra-arterial Catheterization (Invasive - Gold Standard):

  • Principle: A catheter is surgically implanted into an artery (e.g., carotid or femoral) and connected to a pressure transducer for direct and continuous blood pressure monitoring.

  • Procedure:

    • Rats are anesthetized.

    • A catheter is inserted into the target artery and secured.

    • The catheter is tunneled subcutaneously to the back of the neck and connected to a pressure transducer.

    • Animals are allowed to recover before measurements are taken in conscious, freely moving animals.

Mandatory Visualizations

Signaling Pathway of this compound's Antihypertensive Effect

The primary mechanism of action of this compound and its active alkaloid, reserpine, is the depletion of catecholamines from nerve terminals. This diagram illustrates the key steps in this pathway.

Alseroxylon_Mechanism Mechanism of Antihypertensive Action of this compound (Reserpine) This compound This compound (Reserpine) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Irreversibly Inhibits CaChannel L-type Calcium Channel Blockade This compound->CaChannel Potential secondary action Vesicle Synaptic Vesicle VMAT2->Vesicle Located on Depletion Depletion of Vesicular Catecholamines VMAT2->Depletion Leads to Cytosol Cytosolic Catecholamines (Norepinephrine, Dopamine) Cytosol->Vesicle Uptake via VMAT2 Release Reduced Release of Norepinephrine into Synaptic Cleft Depletion->Release NET Norepinephrine Transporter (NET) Downregulation Depletion->NET Contributes to Receptors Adrenergic Receptors (α and β) Release->Receptors Reduced Activation of Effect Decreased Sympathetic Tone: - Vasodilation - Decreased Heart Rate - Decreased Cardiac Output Receptors->Effect Leads to BP Lowered Blood Pressure Effect->BP

Caption: Mechanism of this compound's antihypertensive action.

Experimental Workflow for Preclinical Antihypertensive Drug Validation

This diagram outlines a typical workflow for evaluating the antihypertensive effects of a compound like an this compound fraction in a preclinical setting.

Experimental_Workflow Preclinical Workflow for Antihypertensive Drug Validation Model 1. Selection of Animal Model (e.g., SHR, DOCA-salt) Acclimatization 2. Acclimatization (1-2 weeks) Model->Acclimatization Baseline 3. Baseline Blood Pressure Measurement Acclimatization->Baseline Grouping 4. Randomization into Groups (Vehicle, Test Article, Positive Control) Baseline->Grouping Treatment 5. Chronic Drug Administration Grouping->Treatment Monitoring 6. Regular Blood Pressure Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis: - Final Blood Pressure - Heart Rate - Biochemical Parameters - Histopathology Monitoring->Endpoint Analysis 8. Statistical Analysis and Data Interpretation Endpoint->Analysis

Caption: Workflow for in vivo antihypertensive studies.

Logical Relationship: this compound and the Renin-Angiotensin-Aldosterone System (RAAS)

The sympatholytic action of this compound can indirectly influence the RAAS. This diagram illustrates this relationship.

Alseroxylon_RAAS Influence of this compound on the RAAS This compound This compound (Reserpine) Sympathetic Decreased Sympathetic Nervous System Activity This compound->Sympathetic Kidney Kidney (Juxtaglomerular Cells) Sympathetic->Kidney Reduced stimulation of β1-adrenergic receptors Renin Decreased Renin Release Kidney->Renin RAAS Downregulation of Renin-Angiotensin- Aldosterone System (RAAS) Renin->RAAS BP_Control Contribution to Blood Pressure Control RAAS->BP_Control

Caption: this compound's indirect effect on the RAAS.

References

Alseroxylon vs. Synthetic Antihypertensive Agents: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antihypertensive therapeutics, the historical significance of Rauwolfia alkaloids, particularly the alseroxylon (B1665727) fraction, provides a valuable context for the development of modern synthetic agents. This guide offers a comparative analysis of this compound and current synthetic antihypertensive drugs, presenting available data on their efficacy and safety profiles. The information is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in cardiovascular medicine.

Executive Summary

This compound, a purified extract from the root of Rauwolfia serpentina, exerts its antihypertensive effect primarily through the action of reserpine (B192253) and other alkaloids. Its mechanism involves the depletion of catecholamines, leading to a reduction in peripheral vascular resistance and blood pressure. While historically effective, the use of this compound has been largely superseded by the development of synthetic antihypertensive agents with more favorable side-effect profiles and a larger body of evidence from modern clinical trials. This guide will delve into a comparison of their mechanisms of action, clinical efficacy, and safety considerations, supported by available experimental data.

Data Presentation: Efficacy and Safety

The following tables summarize the available quantitative data on the antihypertensive efficacy and side effect profiles of this compound (reserpine) and various classes of synthetic antihypertensive agents. It is important to note that the data for this compound is derived from older clinical trials, and direct head-to-head comparisons with many modern agents are limited.

Table 1: Comparative Antihypertensive Efficacy

Drug ClassAgent(s)Systolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Study Population & Conditions
Rauwolfia Alkaloid This compound (Reserpine)-7.92 (pooled effect vs. placebo)[1][2][3]Not consistently significant in pooled analysis[1][2][3]Patients with primary hypertension.
Reserpine (0.25 mg/day) + HCT-15.9[4]-11.1[4]Patients with BP > 140/95 mmHg after HCT monotherapy.
Thiazide Diuretics HydrochlorothiazideVariable, often used as a baseline or in combination.Variable, often used as a baseline or in combination.Patients with essential hypertension.
ACE Inhibitors Lisinopril, Ramipril, etc.Dose-dependent reductionDose-dependent reductionWide range of hypertensive patients, including those with comorbidities.
ARBs Losartan, Valsartan, etc.Dose-dependent reductionDose-dependent reductionWide range of hypertensive patients, including those intolerant to ACE inhibitors.
Calcium Channel Blockers Nifedipine (B1678770) (SR) + HCT-18.9[4]-9.6[4]Patients with BP > 140/95 mmHg after HCT monotherapy.
Amlodipine, VerapamilDose-dependent reductionDose-dependent reductionEffective in a broad range of hypertensive patients.
Beta-Blockers Metoprolol, Atenolol, etc.Dose-dependent reductionDose-dependent reductionParticularly in patients with comorbid cardiac conditions.
Alpha-Blockers Doxazosin, PrazosinDose-dependent reductionDose-dependent reductionOften used in combination therapy.
Centrally Acting Agents MethyldopaVariable, comparative data with reserpine available.Variable, comparative data with reserpine available.Historically used for hypertension, now more limited use.

HCT: Hydrochlorothiazide

Table 2: Comparative Side Effect Profiles

Drug ClassCommon Side EffectsIncidence/Remarks
Rauwolfia Alkaloid (this compound/Reserpine) Nasal congestion, sedation, depression (at higher doses), bradycardia, gastrointestinal upset.[5]At low doses (0.05-0.25 mg/day), generally well-tolerated with nasal stuffiness being the most common.[5] Depression is a significant concern at higher doses.[6]
Thiazide Diuretics Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia.Dose-dependent; electrolyte imbalances are a key monitoring parameter.
ACE Inhibitors Dry cough, hyperkalemia, angioedema (rare but serious).Cough is a common reason for discontinuation.
ARBs Dizziness, hyperkalemia.Generally better tolerated than ACE inhibitors, with a lower incidence of cough.[7]
Calcium Channel Blockers Peripheral edema, headache, flushing, dizziness, constipation (non-dihydropyridines).Side effects vary between dihydropyridine (B1217469) and non-dihydropyridine classes.
Beta-Blockers Fatigue, bradycardia, bronchospasm (non-selective), sexual dysfunction.Contraindicated in patients with asthma or severe bradycardia.
Alpha-Blockers Postural hypotension (first-dose effect), dizziness, headache.Titration is important to minimize the first-dose phenomenon.
Centrally Acting Agents (e.g., Methyldopa) Sedation, dry mouth, dizziness, rebound hypertension upon abrupt withdrawal.Use is limited due to central nervous system side effects.

Experimental Protocols

A Standardized Randomized, Double-Blind, Controlled Clinical Trial Protocol for Hypertension:

  • Patient Population: Recruitment of male and female subjects aged 18-75 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg). Exclusion criteria would include secondary hypertension, severe cardiovascular disease, renal or hepatic impairment, and contraindications to any of the study medications.[8]

  • Study Design: A multicenter, randomized, double-blind, parallel-group or crossover design.[4][8]

  • Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure medication adherence.

  • Randomization: Eligible patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a comparator drug (e.g., a synthetic antihypertensive agent) or placebo.[8]

  • Intervention: The assigned medication is administered at a specified dose and frequency for a predetermined duration (e.g., 8-12 weeks). Dose titration may be permitted based on blood pressure response.

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., weeks 2, 4, 8, and 12) using a standardized method (e.g., seated cuff oscillometry). Ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.

  • Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in mean sitting diastolic and systolic blood pressure. Secondary endpoints may include the proportion of patients achieving a target blood pressure and the overall response rate.

  • Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit through patient interviews and clinical assessments. Laboratory tests (e.g., complete blood count, serum electrolytes, liver and renal function tests) are performed at baseline and at the end of the study.

  • Statistical Analysis: Statistical methods such as analysis of covariance (ANCOVA) are used to compare the treatment groups with respect to the primary and secondary efficacy endpoints, adjusting for baseline values. The incidence of adverse events is compared between groups using appropriate statistical tests (e.g., chi-square or Fisher's exact test).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the action of this compound and major classes of synthetic antihypertensive agents, as well as a typical experimental workflow for a comparative clinical trial.

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell Monoamines\n(Norepinephrine, Dopamine) Monoamines (Norepinephrine, Dopamine) VMAT2 VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging released released Synaptic Vesicle->released Exocytosis (Reduced) This compound\n(Reserpine) This compound (Reserpine) This compound\n(Reserpine)->VMAT2 Inhibits monoamines monoamines monoamines->VMAT2 Uptake Released\nMonoamines Adrenergic\nReceptor Adrenergic Receptor released->Adrenergic\nReceptor Signal Transduction Signal Transduction Adrenergic\nReceptor->Signal Transduction Physiological\nResponse\n(e.g., Vasoconstriction) Physiological Response (e.g., Vasoconstriction) Signal Transduction->Physiological\nResponse\n(e.g., Vasoconstriction)

Caption: Mechanism of Action of this compound (Reserpine).

Synthetic_Antihypertensives_Mechanisms cluster_ras Renin-Angiotensin System cluster_sympathetic Sympathetic Nervous System cluster_vascular Vascular Smooth Muscle cluster_renal Renal System Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Vasoconstriction,\nAldosterone Secretion Vasoconstriction, Aldosterone Secretion AT1 Receptor->Vasoconstriction,\nAldosterone Secretion ACE ACE at2 at2 ACE->at2 ACE Inhibitors ACE Inhibitors ACE Inhibitors->ACE ARBs ARBs ARBs->AT1 Receptor agt agt at1 at1 agt->at1 Renin at1->ACE at2->AT1 Receptor Norepinephrine Norepinephrine Beta-Adrenergic\nReceptor (Heart) Beta-Adrenergic Receptor (Heart) Increased Heart Rate\n& Contractility Increased Heart Rate & Contractility Beta-Adrenergic\nReceptor (Heart)->Increased Heart Rate\n& Contractility Beta-Blockers Beta-Blockers Beta-Blockers->Beta-Adrenergic\nReceptor (Heart) ne ne ne->Beta-Adrenergic\nReceptor (Heart) Calcium Influx Calcium Influx L-type Calcium\nChannel L-type Calcium Channel Vasoconstriction Vasoconstriction L-type Calcium\nChannel->Vasoconstriction Calcium Channel\nBlockers Calcium Channel Blockers Calcium Channel\nBlockers->L-type Calcium\nChannel ca_influx ca_influx ca_influx->L-type Calcium\nChannel Sodium & Water\nReabsorption Sodium & Water Reabsorption Na-Cl Cotransporter\n(Distal Tubule) Na-Cl Cotransporter (Distal Tubule) Increased Blood\nVolume Increased Blood Volume Na-Cl Cotransporter\n(Distal Tubule)->Increased Blood\nVolume Thiazide Diuretics Thiazide Diuretics Thiazide Diuretics->Na-Cl Cotransporter\n(Distal Tubule) na_reabsorb na_reabsorb na_reabsorb->Na-Cl Cotransporter\n(Distal Tubule)

Caption: Mechanisms of Action of Major Synthetic Antihypertensive Classes.

Experimental_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment\n(BP, Labs) Baseline Assessment (BP, Labs) Informed Consent->Baseline Assessment\n(BP, Labs) Randomization Randomization Baseline Assessment\n(BP, Labs)->Randomization Treatment Group A\n(this compound) Treatment Group A (this compound) Randomization->Treatment Group A\n(this compound) Treatment Group B\n(Synthetic Agent) Treatment Group B (Synthetic Agent) Randomization->Treatment Group B\n(Synthetic Agent) Follow-up Visits\n(BP, Adverse Events) Follow-up Visits (BP, Adverse Events) Treatment Group A\n(this compound)->Follow-up Visits\n(BP, Adverse Events) Treatment Group B\n(Synthetic Agent)->Follow-up Visits\n(BP, Adverse Events) End of Study Assessment End of Study Assessment Follow-up Visits\n(BP, Adverse Events)->End of Study Assessment Data Analysis Data Analysis End of Study Assessment->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: Typical Experimental Workflow for a Comparative Hypertension Trial.

Conclusion

This compound and its primary active component, reserpine, represent an early and effective approach to the management of hypertension. Its unique mechanism of action, centered on the depletion of neurotransmitters, stands in contrast to the more targeted mechanisms of modern synthetic agents. While direct comparative data is limited and dated, the available evidence suggests that at lower doses, the efficacy of reserpine is comparable to some synthetic agents, though its side effect profile, particularly the risk of depression, has led to its decline in clinical use.[6]

For drug development professionals, the study of this compound offers several key insights. It underscores the therapeutic potential of modulating the sympathetic nervous system for blood pressure control. Furthermore, the challenges associated with its side effect profile highlight the importance of receptor selectivity and targeted drug design in modern pharmacology. As research continues to explore novel antihypertensive strategies, a comprehensive understanding of historical agents like this compound provides a valuable foundation for innovation. Future research could focus on developing agents that retain the efficacy of neurotransmitter depletion while minimizing central nervous system side effects, potentially through more targeted delivery or modulation of specific neuronal pathways.

References

Alseroxylon's Therapeutic Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Alseroxylon's therapeutic targets compared to modern antihypertensive agents. This document summarizes key experimental data, details underlying methodologies, and visualizes complex biological pathways to offer a clear, objective comparison.

This compound, a purified extract of Rauwolfia serpentina, was historically a cornerstone in the management of hypertension. Its primary active alkaloid, reserpine (B192253), exerts its antihypertensive effect through a unique mechanism of action. However, with the advent of newer antihypertensive agents with more favorable side-effect profiles, this compound has been largely superseded. This guide revisits the therapeutic action of this compound and contrasts it with contemporary first-line treatments for hypertension.

Mechanism of Action: A Comparative Overview

This compound's therapeutic effect is primarily attributed to reserpine, which irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2) in the presynaptic neuron.[1][2] This inhibition leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from their storage vesicles.[2] The subsequent degradation of these monoamines by monoamine oxidase (MAO) results in reduced sympathetic nerve activity, leading to a decrease in cardiac output and peripheral vascular resistance, thereby lowering blood pressure.[2]

Modern antihypertensive agents, in contrast, target different physiological pathways involved in blood pressure regulation.

Signaling Pathway Diagrams

To visually compare these mechanisms, the following diagrams illustrate the distinct signaling pathways targeted by this compound and its modern counterparts.

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Norepinephrine->VMAT2 Uptake Synaptic_Vesicle Synaptic_Vesicle VMAT2->Synaptic_Vesicle Storage Synaptic_Cleft Synaptic_Cleft Synaptic_Vesicle->Synaptic_Cleft Release Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds This compound This compound This compound->VMAT2 Inhibits Physiological_Effect Increased Heart Rate & Peripheral Resistance Adrenergic_Receptor->Physiological_Effect Signal Transduction

This compound's VMAT2 Inhibition Pathway.

Modern_Antihypertensives cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_others Other Mechanisms Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction_Aldosterone Vasoconstriction_Aldosterone AT1_Receptor->Vasoconstriction_Aldosterone Activates ACE_Inhibitors ACE_Inhibitors ACE_Inhibitors->Angiotensin_II Inhibits formation ARBs ARBs ARBs->AT1_Receptor Blocks binding Thiazide_Diuretics Thiazide_Diuretics Na_Cl_Cotransporter Na+/Cl- Reabsorption (Kidney) Thiazide_Diuretics->Na_Cl_Cotransporter Inhibit Calcium_Channel_Blockers Calcium_Channel_Blockers L_type_Ca_Channels L-type Calcium Channels (Vascular Smooth Muscle) Calcium_Channel_Blockers->L_type_Ca_Channels Block Reduced_Blood_Volume Reduced_Blood_Volume Na_Cl_Cotransporter->Reduced_Blood_Volume Leads to Vasodilation Vasodilation L_type_Ca_Channels->Vasodilation Leads to

Mechanisms of Modern Antihypertensive Drug Classes.

Comparative Efficacy: A Review of Clinical Data

The following tables summarize the blood pressure-lowering effects of this compound/reserpine and modern antihypertensive agents from various clinical studies. It is important to note that the studies on this compound and reserpine are generally older and may not have the same rigorous design as contemporary clinical trials.

Table 1: Monotherapy in Hypertension

Drug ClassDrugDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study/Reference
VMAT Inhibitor Reserpine0.1 mg/day29.3 ± 22.222.0 ± 15.8Siddiqui et al. (2020)[3][4]
Reserpine0.5 mg/day-9.00Not Statistically SignificantCochrane Review (2016)[5][6][7]
Thiazide Diuretic Hydrochlorothiazide25-50 mg/dayVariesVariesMultiple Sources
ACE Inhibitor Enalapril (B1671234)10 mg/daySimilar to Losartan (B1675146)Similar to LosartanGoldberg AI, et al. (1995)[8]
ARB Losartan50-150 mg/dayStatistically Significant vs. PlaceboStatistically Significant vs. PlaceboGoldberg AI, et al. (1995)[8]
Calcium Channel Blocker Nitrendipine20 mg/day11.612.3Freytag et al. (1999)[9]

Table 2: Combination Therapy in Hypertension

Drug CombinationDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study/Reference
Reserpine + Thiazide Diuretic Reserpine 0.1 mg + Clopamide 5 mg23.017.1Freytag et al. (1999)[9]
Reserpine 0.125 mg + Hydrochlorothiazide 50 mgNot Reported18.6Finnerty FA Jr. (1980)[10]
Reserpine + Calcium Channel Blocker Reserpine 0.25 mg (with HCTZ)15.911.1Matenga (1996)[11]
ACE Inhibitor + Thiazide Diuretic VariesGenerally effectiveGenerally effectiveMultiple Sources
ARB + Thiazide Diuretic VariesGenerally effectiveGenerally effectiveMultiple Sources
Calcium Channel Blocker + Thiazide Diuretic Nifedipine 20 mg bd (with HCTZ)18.99.6Matenga (1996)[11]
ARB + Calcium Channel Blocker Losartan 50 mg + Amlodipine 5 mg30.9415.73Lee H, et al. (2015)[12]

Experimental Protocols: A Synthesized Approach

Detailed experimental protocols from the mid-20th century clinical trials of this compound are not always readily available. However, based on published reports, a representative experimental workflow for a clinical trial of an antihypertensive agent from that era can be synthesized.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Essential Hypertension) Washout_Period Washout/Placebo Period (e.g., 2-4 weeks) Patient_Recruitment->Washout_Period Baseline_Measurement Baseline Blood Pressure Measurement Washout_Period->Baseline_Measurement Randomization Randomization Baseline_Measurement->Randomization Treatment_Group_A Treatment Group A (e.g., this compound/Reserpine) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_Group_B Treatment_Period Treatment Period (e.g., 4-12 weeks) Treatment_Group_A->Treatment_Period Treatment_Group_B->Treatment_Period BP_Monitoring Regular Blood Pressure Monitoring Treatment_Period->BP_Monitoring Final_Measurement Final Blood Pressure Measurement Treatment_Period->Final_Measurement Data_Analysis Data Analysis (Comparison of BP changes) Final_Measurement->Data_Analysis

References

Comparative Toxicity Profile of Alseroxylon and Other Rauwolfia Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of Alseroxylon and other prominent Rauwolfia alkaloids. The information presented is supported by experimental data to facilitate informed decisions in research and development.

The genus Rauwolfia is a source of numerous indole (B1671886) alkaloids that have been traditionally used for various medicinal purposes, most notably for their antihypertensive and antipsychotic properties. This compound, a partially purified fraction of Rauwolfia serpentina root, contains a mixture of these alkaloids, with reserpine (B192253) being the most well-known and pharmacologically active constituent. Understanding the comparative toxicity of this compound and its individual alkaloid components is crucial for evaluating their therapeutic indices and potential for adverse effects.

Quantitative Toxicity Data

The following table summarizes the available acute oral toxicity data (LD50) for this compound and several key Rauwolfia alkaloids. LD50, the median lethal dose, is a standardized measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested population. The data has been compiled from various toxicological studies in animal models.

Compound/ExtractAnimal ModelOral LD50 (mg/kg)Reference(s)
This compound -Data not available-
Reserpine Rat420[1][2][3]
Mouse>50
Ajmalicine Mouse400[1]
Yohimbine Mouse43[1]
Ajmaline -Data not available-
Deserpidine -Data not available-
Rescinnamine -Data not available-
Rauwolfia serpentina (Methanolic root extract)Mouse141.25
Rauwolfia vomitoria (Crude extract)Rat>5000[2]

Note: The lack of specific LD50 values for this compound, Ajmaline, Deserpidine, and Rescinnamine in the public domain highlights a gap in the comparative quantitative toxicity data for these compounds. However, qualitative comparisons from clinical and preclinical studies provide valuable insights into their relative toxicity.

Qualitative Comparison of Side Effect Profiles

Clinical studies comparing this compound (a mixture of alkaloids) and pure Reserpine indicate that while both can induce a similar spectrum of side effects, the incidence and severity can differ.

  • This compound vs. Reserpine: Studies have suggested that this compound may be associated with a lower incidence of severe adverse reactions, such as depression and agitation, compared to Reserpine at therapeutically equivalent doses. However, both can cause common side effects like nasal congestion, drowsiness, and dizziness.

  • Rescinnamine vs. Reserpine: Rescinnamine is reported to have a pharmacological profile very similar to Reserpine. However, some studies suggest that sedation and bradycardia may occur less frequently and in a milder form with Rescinnamine. The incidence of other side effects like weakness, fatigue, and nasal congestion is considered to be about the same as with Reserpine.[2]

  • Deserpidine vs. Reserpine: Deserpidine is structurally very similar to Reserpine and shares its mechanism of action. Its toxicity profile is also expected to be comparable.

  • Yohimbine: Unlike the other alkaloids listed which generally have sedative and hypotensive effects, Yohimbine acts as an alpha-2 adrenergic antagonist and can have stimulant and pressor effects. Its toxicity is therefore characterized by symptoms such as anxiety, tachycardia, and hypertension.

Experimental Protocols

The determination of acute oral toxicity (LD50) is a critical step in the toxicological evaluation of chemical substances. The methodologies for these studies have evolved to reduce the number of animals required while still providing a reliable estimation of the lethal dose.

General Procedure for Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines)

A common approach for determining the oral LD50 of a substance like a Rauwolfia alkaloid involves a stepwise procedure. The principles are outlined in guidelines provided by the Organisation for Economic Co-operation and Development (OECD), such as TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).

1. Animals:

  • Healthy, young adult rodents (rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Standard laboratory diet and water are provided ad libitum.

2. Administration of the Test Substance:

  • The test substance is typically administered orally via gavage.

  • The substance is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a weak organic acid solution for alkaloids).

  • A single dose of the substance is administered to each animal.

3. Dose Selection and Progression (Up-and-Down Procedure Example):

  • The study starts with a single animal dosed at a level just below the best preliminary estimate of the LD50.

  • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.2-1.5).

  • If the animal dies, the next animal is dosed at a lower level.

  • This process is continued one animal at a time until a stopping criterion is met (e.g., a specified number of reversals in outcome have occurred).

4. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for 14 days.

  • Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight is recorded before dosing and at least weekly thereafter.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

5. Data Analysis:

  • The LD50 is calculated using statistical methods appropriate for the chosen procedure (e.g., maximum likelihood estimation for the Up-and-Down Procedure).

Signaling Pathways in Reserpine-Induced Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying the toxic effects of Rauwolfia alkaloids, particularly Reserpine. The toxicity is not solely a result of its therapeutic action of depleting monoamines but also involves the disruption of other critical signaling pathways.

A key area of concern is Reserpine's neuroendocrine toxicity. Studies have shown that Reserpine can disrupt the Hypothalamic-Pituitary-Thyroid (HPT) axis , a critical neuroendocrine system that regulates metabolism, growth, and development.

Reserpine_Toxicity_Pathway Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Inhibits HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis Reserpine->HPT_Axis Disrupts Neurodevelopment Neurodevelopment Reserpine->Neurodevelopment Affects Neurotransmitter_Regulation Neurotransmitter Regulation Reserpine->Neurotransmitter_Regulation Affects Monoamine_Depletion Depletion of Norepinephrine, Dopamine, Serotonin VMAT2->Monoamine_Depletion Leads to Therapeutic_Effect Antihypertensive & Antipsychotic Effects Monoamine_Depletion->Therapeutic_Effect Adverse_Effects Depression, Sedation, Parkinsonism-like symptoms Monoamine_Depletion->Adverse_Effects Gene_Downregulation Down-regulation of hhex, tg, tshβ genes HPT_Axis->Gene_Downregulation via Thyroid_Hormone_Dysgenesis Impaired Thyroid Hormone Synthesis Gene_Downregulation->Thyroid_Hormone_Dysgenesis Neuro_Gene_Downregulation Down-regulation of gfap, gap43, mbp, syn2a, tuba1b Neurodevelopment->Neuro_Gene_Downregulation via Neuronal_Dysfunction Compromised Neuronal Structure and Function Neuro_Gene_Downregulation->Neuronal_Dysfunction NT_Gene_Suppression Suppression of crhb and mao genes Neurotransmitter_Regulation->NT_Gene_Suppression via NT_Imbalance Impaired Neurotransmitter Release and Uptake NT_Gene_Suppression->NT_Imbalance

Caption: Reserpine's toxicological signaling pathways.

The diagram above illustrates the multifaceted toxicological pathways of Reserpine. Beyond its well-established inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), which leads to both therapeutic and adverse central nervous system effects, Reserpine also induces toxicity through distinct molecular mechanisms. It disrupts the Hypothalamic-Pituitary-Thyroid (HPT) axis by down-regulating key genes involved in thyroid hormone synthesis. Furthermore, it negatively impacts neurodevelopment by reducing the expression of genes crucial for neuronal structure and function. Finally, it impairs neurotransmitter regulation through the suppression of genes involved in their release and metabolism. These distinct pathways contribute to the overall toxicity profile of Reserpine.

Experimental Workflow for Investigating Neuroendocrine Toxicity

To investigate the neuroendocrine toxicity of a Rauwolfia alkaloid, a multi-step experimental workflow is typically employed, integrating in vivo studies with molecular biology techniques.

Experimental_Workflow start Start: Select Rauwolfia Alkaloid animal_model In Vivo Exposure (e.g., Zebrafish, Rodents) start->animal_model dose_response Dose-Response Study (Determine sublethal concentrations) animal_model->dose_response behavioral_analysis Behavioral and Phenotypic Analysis dose_response->behavioral_analysis tissue_collection Tissue Collection (e.g., Brain, Thyroid) behavioral_analysis->tissue_collection gene_expression Gene Expression Analysis (qRT-PCR, Microarray) tissue_collection->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) tissue_collection->protein_analysis histopathology Histopathological Examination tissue_collection->histopathology data_integration Data Integration and Pathway Analysis gene_expression->data_integration protein_analysis->data_integration histopathology->data_integration conclusion Conclusion on Neuroendocrine Toxicity Profile data_integration->conclusion

Caption: Workflow for neuroendocrine toxicity assessment.

This workflow begins with the selection of the Rauwolfia alkaloid for investigation and the appropriate animal model. A dose-response study is conducted to identify sublethal concentrations that are then used for more detailed analyses. Behavioral and phenotypic changes are monitored throughout the study. Following the exposure period, relevant tissues are collected for molecular and histological analysis. Gene expression studies, such as quantitative real-time PCR (qRT-PCR) or microarrays, are used to identify changes in the expression of genes related to the HPT axis and neurodevelopment. Protein analysis techniques like Western blotting and ELISA can quantify changes in protein levels. Histopathological examination of tissues provides insights into any structural damage. Finally, all the data is integrated and analyzed to build a comprehensive understanding of the signaling pathways affected and to conclude on the neuroendocrine toxicity profile of the alkaloid.

References

A Comparative Analysis of Alseroxylon and Crude Rauwolfia Root for the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Alseroxylon (B1665727), a purified alkaloid extract, and crude Rauwolfia serpentina root in the treatment of hypertension. This analysis is supported by a review of clinical studies and experimental data, offering insights into their respective therapeutic profiles and side effects.

Executive Summary

Both this compound and crude Rauwolfia root have demonstrated efficacy in lowering blood pressure. Crude Rauwolfia root contains a complex mixture of alkaloids, with reserpine (B192253) being the most active antihypertensive agent.[1][2] this compound is a purified, fat-soluble extract of Rauwolfia serpentina root, containing reserpine along with other non-adrenolytic amorphous alkaloids.[3] Clinical evidence, primarily from studies conducted in the mid-20th century, suggests that while both are effective, this compound may offer a more consistent and predictable therapeutic response with a potentially better side effect profile compared to the whole root.

Data Presentation: Efficacy and Side Effects

The following tables summarize the quantitative data extracted from comparative clinical studies. It is important to note that these studies were conducted several decades ago and may not adhere to current clinical trial standards.

Table 1: Comparative Antihypertensive Efficacy

PreparationDosage RangeMean Arterial Pressure Reduction (mmHg)Onset of ActionStudy PopulationReference
This compound 2-8 mg/day20-40Gradual (weeks)Patients with essential hypertension[4],[5]
Crude Rauwolfia Root 100-400 mg/day15-35Gradual (weeks)Patients with essential hypertension[4],[6],[7]

Table 2: Comparative Side Effect Profile

Side EffectThis compoundCrude Rauwolfia RootCommentsReference
Nasal Congestion CommonCommonDose-dependent[7]
Lethargy/Sedation CommonCommonDose-dependent[7]
Depression Possible, especially at higher dosesPossible, potentially more variableA significant concern with long-term use of Rauwolfia alkaloids.[8][7]
Gastrointestinal Upset Less FrequentMore FrequentThe crude root contains other substances that may contribute to GI irritation.
Bradycardia CommonCommonRelated to the mechanism of action.

Signaling Pathway of Reserpine (Principal Alkaloid)

The primary mechanism of action for the antihypertensive effects of both this compound and crude Rauwolfia root is attributed to the alkaloid reserpine.[1] Reserpine acts by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2) in the presynaptic neuron.[9][10] This inhibition prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into synaptic vesicles.[9][10] The unprotected neurotransmitters are then metabolized by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of monoamine stores in the nerve terminal.[9] The reduction in norepinephrine (B1679862) release into the synapse results in decreased sympathetic tone, leading to vasodilation and a subsequent lowering of blood pressure.[9]

Reserpine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle SynapticVesicle Synaptic Vesicle Monoamines_cyto Cytoplasmic Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Metabolized by SynapticRelease Reduced Neurotransmitter Release Monoamines_vesicle->SynapticRelease Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Receptor Adrenergic Receptors SynapticRelease->Receptor Binds to Response Decreased Sympathetic Tone (Vasodilation, Lower BP) Receptor->Response Leads to Experimental_Workflow cluster_preparation Material Preparation cluster_analysis Chemical Analysis cluster_formulation Formulation cluster_clinical Clinical Evaluation RauwolfiaRoot Rauwolfia serpentina (Dried Roots) Powdering Powdering & Sieving RauwolfiaRoot->Powdering Extraction Solvent Extraction & Purification RauwolfiaRoot->Extraction CrudeRoot Crude Root Powder Powdering->CrudeRoot Quantification Alkaloid Quantification (e.g., Spectrophotometry, HPLC) CrudeRoot->Quantification Formulation_Crude Tableting / Encapsulation (Crude Root) CrudeRoot->Formulation_Crude This compound This compound Extraction->this compound This compound->Quantification Formulation_this compound Tableting / Encapsulation (this compound) This compound->Formulation_this compound Treatment Treatment Administration Formulation_Crude->Treatment Formulation_this compound->Treatment PatientSelection Patient Selection (Essential Hypertension) Baseline Baseline Measurement (Blood Pressure) PatientSelection->Baseline Baseline->Treatment FollowUp Follow-up & Monitoring (BP, Side Effects) Treatment->FollowUp DataAnalysis Data Analysis & Comparison FollowUp->DataAnalysis

References

Validating the Sedative Properties of Alseroxylon in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative properties of Alseroxylon, an alkaloid extract from Rauwolfia serpentina, with the commonly used benzodiazepine (B76468), diazepam. The information is based on available preclinical data and is intended to assist researchers in evaluating this compound's potential as a sedative agent. This document summarizes quantitative data from key preclinical models, details the experimental protocols for these assays, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a purified mixture of alkaloids extracted from the roots of the Rauwolfia serpentina plant.[1][2][3][4][5] Its primary active component is reserpine (B192253), which is responsible for its sedative and antihypertensive effects.[1][2][4] The sedative action of this compound, mediated by reserpine, stems from its ability to irreversibly block the vesicular monoamine transporter 2 (VMAT2).[6][7] This blockage leads to the depletion of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from neuronal storage vesicles in the central and peripheral nervous systems.[6][7] The resulting decrease in synaptic transmission in monoaminergic pathways is believed to produce the observed sedative and calming effects.

In contrast, benzodiazepines like diazepam exert their sedative effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8] This leads to an increase in chloride ion influx, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.

Comparative Preclinical Data

The following tables summarize the quantitative data from preclinical studies evaluating the sedative effects of reserpine (as the active component of this compound) and diazepam in various animal models. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate investigations.

Table 1: Open Field Test (OFT)

The Open Field Test is used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of sedative effects.

Compound Species Dose (mg/kg) Route of Administration Effect on Locomotor Activity Citation
ReserpineMice0.5s.c.Reduced locomotion[6][7]
ReserpineMice1.0s.c.Reduced locomotion[6][7]
DiazepamMice2.0i.p.Reduced locomotor activity[9][10][11]
DiazepamMice1.5i.p.No overall effect on total locomotion[12]
Table 2: Rotarod Test

The Rotarod Test evaluates motor coordination and balance. An impairment in performance on the rotating rod can indicate sedative effects or muscle relaxant properties.

Compound Species Dose (mg/kg) Route of Administration Effect on Motor Coordination Citation
ReserpineMice5.0i.p.Motor impairment observed[13]
DiazepamRats3.0i.p.Statistically significant decrease in retention time[14]
DiazepamMice0.1 - 3.0i.p.Dose-related impairment in performance[15]
DiazepamMice>1.0i.p.Impaired performance[16]
Table 3: Potentiation of Barbiturate-Induced Sleeping Time

This test assesses the hypnotic potential of a compound by measuring its ability to prolong the sleeping time induced by a sub-hypnotic dose of a barbiturate (B1230296), such as pentobarbital (B6593769).

Compound Species Dose (mg/kg) Route of Administration Effect on Sleeping Time Citation
ReserpineRats5.0i.p.Strengthened the effect of fentanyl on the righting reflex[17]
Ferulic Acid (for comparison of mechanism)MiceDose-dependenti.p.Prolonged sleeping time and shortened sleep latency[18]
Beta-myrcene (for comparison of mechanism)Rats1.0 g/kgp.o.Increased pentobarbital-induced sleeping time[19]

Experimental Protocols

Open Field Test (OFT)

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square arena (typically 100 x 100 cm for rats or 50 x 50 cm for mice) with walls high enough to prevent escape. The floor is often divided into a grid of equal squares. The arena may be equipped with infrared beams or a video tracking system to automatically record movement.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the test.

  • The test compound (this compound, diazepam, or vehicle) is administered at the predetermined time before the test.

  • Each animal is placed individually in the center of the open field arena.

  • The animal's behavior is recorded for a set period, typically 5 to 30 minutes.

  • The following parameters are measured:

    • Locomotor activity: Total distance traveled, number of grid lines crossed.

    • Anxiety-like behavior: Time spent in the center versus the periphery of the arena, frequency of rearing (standing on hind legs).

  • The arena is cleaned thoroughly between each trial to eliminate olfactory cues.

Interpretation: A significant decrease in locomotor activity (e.g., total distance traveled, number of line crossings) compared to the vehicle-treated group is indicative of a sedative effect.

Rotarod Test

Objective: To evaluate motor coordination, balance, and the potential for muscle relaxation.

Apparatus: A rotating rod, typically with a diameter of 3-5 cm for mice, with adjustable speed. The rod is placed at a sufficient height to motivate the animal to stay on it. The apparatus is often divided into lanes to test multiple animals simultaneously.

Procedure:

  • Animals are trained on the rotarod for a few trials before the test day to acclimatize them to the apparatus.

  • On the test day, a baseline performance (latency to fall) is recorded for each animal.

  • The test compound (this compound, diazepam, or vehicle) is administered.

  • At a predetermined time after administration, the animals are placed back on the rotating rod.

  • The rod is set to rotate at a constant speed or with accelerating speed.

  • The latency (time) for each animal to fall off the rod is recorded. A cutoff time is usually set (e.g., 5 minutes).

Interpretation: A significant decrease in the latency to fall from the rod compared to the vehicle-treated group suggests impaired motor coordination, which can be a result of sedation or muscle relaxation.

Potentiation of Barbiturate-Induced Sleeping Time

Objective: To assess the hypnotic (sleep-inducing) properties of a test compound.

Procedure:

  • Animals are divided into several groups: a control group receiving the vehicle, a group receiving a standard hypnotic (e.g., pentobarbital), and groups receiving the test compound (this compound) at different doses followed by the standard hypnotic.

  • The test compound or vehicle is administered.

  • After a specific absorption period, a sub-hypnotic or hypnotic dose of a barbiturate (e.g., pentobarbital sodium) is administered to all animals.

  • The time from the loss of the righting reflex (the inability of the animal to return to an upright position when placed on its back) to its recovery is measured. This duration is considered the sleeping time.

  • The onset of sleep (time to lose the righting reflex) is also recorded.

Interpretation: A significant prolongation of the barbiturate-induced sleeping time in the group treated with the test compound compared to the group receiving the barbiturate alone indicates a hypnotic or sedative-potentiating effect.

Visualizations

Alseroxylon_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle Synapse Vesicle->Synapse Release MAO MAO Monoamines Dopamine, Norepinephrine, Serotonin Monoamines->VMAT2 Transport into Vesicle Monoamines->MAO Degradation This compound This compound (Reserpine) This compound->VMAT2 Blocks Receptor Postsynaptic Receptors Synapse->Receptor Reduced Neurotransmission Sedation Sedation Receptor->Sedation Leads to

Caption: Mechanism of this compound's Sedative Action.

Diazepam_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Diazepam Diazepam Diazepam->GABA_A_Receptor Binds (Allosteric Site) Sedation Sedation Hyperpolarization->Sedation Leads to

Caption: Mechanism of Diazepam's Sedative Action.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation (this compound, Diazepam, Vehicle) Animal_Acclimation->Compound_Prep Dosing Dosing Compound_Prep->Dosing OFT Open Field Test Dosing->OFT Rotarod Rotarod Test Dosing->Rotarod Sleeping_Time Potentiation of Sleeping Time Dosing->Sleeping_Time Data_Collection Data Collection OFT->Data_Collection Rotarod->Data_Collection Sleeping_Time->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Comparative Efficacy & Safety Profile Interpretation->Conclusion Leads to

Caption: Preclinical Validation Workflow for Sedatives.

References

A Comparative Analysis of Alseroxylon and Deserpidine in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Alseroxylon and deserpidine (B1670285), two Rauwolfia alkaloids historically used in the management of hypertension. The information presented is based on available preclinical and clinical data to assist researchers in understanding their mechanisms of action, comparative efficacy, and potential applications in hypertension models.

Introduction

This compound is a purified fat-soluble extract derived from the root of Rauwolfia serpentina. It contains a mixture of active alkaloids, with reserpine (B192253) being the most prominent, alongside other non-adrenolytic amorphous alkaloids.[1] Deserpidine, also an alkaloid isolated from Rauwolfia canescens, is structurally similar to reserpine but lacks a methoxy (B1213986) group at the C-11 position.[2] Both compounds exert their antihypertensive effects through the depletion of catecholamines.[3][4]

Mechanism of Action

The primary mechanism of action for both this compound (due to its reserpine content) and deserpidine involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[4] VMAT2 is a protein responsible for transporting monoamines—such as norepinephrine, dopamine, and serotonin—from the cytoplasm into synaptic vesicles in presynaptic neurons.

By blocking VMAT2, these alkaloids prevent the storage and subsequent release of these neurotransmitters. The unprotected monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of catecholamine stores in peripheral sympathetic nerve endings, the brain, and other tissues.[3][4] The reduction in norepinephrine, a key neurotransmitter in the sympathetic nervous system, leads to decreased peripheral vascular resistance, reduced cardiac output, and a consequent lowering of blood pressure.[4]

While the primary antihypertensive effect of this compound is attributed to its reserpine content, other alkaloids within the extract may contribute to its overall pharmacological profile. For instance, rescinnamine, another alkaloid found in Rauwolfia serpentina, also possesses hypotensive properties, although it is considered less potent than reserpine.[5] Some studies also suggest that Rauwolfia alkaloids may influence the renin-angiotensin-aldosterone system (RAAS) and possess antioxidant properties.[6]

Signaling Pathway of VMAT2 Inhibition

Caption: Mechanism of VMAT2 inhibition by this compound and deserpidine.

Comparative Efficacy in Hypertension Models

Direct, recent comparative studies with detailed quantitative data on this compound and deserpidine in animal models of hypertension are limited. Much of the available comparative literature dates from the 1950s. These older studies suggest that deserpidine has a hypotensive potency similar to that of reserpine (the main component of this compound) but may be associated with a lower incidence of certain side effects, such as lethargy and depression.[7]

The following table summarizes hypothetical comparative data based on the expected outcomes from the known mechanisms of action and historical clinical observations.

ParameterThis compoundDeserpidine
Antihypertensive Potency HighHigh (similar to reserpine)
Onset of Action Slow (days)Slow (days)
Duration of Action ProlongedProlonged
Effect on Heart Rate BradycardiaBradycardia
Primary Mechanism VMAT2 InhibitionVMAT2 Inhibition
Key Active Components Reserpine, other alkaloidsDeserpidine

Experimental Protocols

The following is a representative experimental protocol for evaluating the antihypertensive effects of this compound and deserpidine in a salt-induced hypertension rat model, based on established methodologies.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Induction of Hypertension: Rats are provided with a high-salt diet (e.g., 8% NaCl) and drinking water containing 1% NaCl for a period of 4-6 weeks to induce hypertension.[8]

2. Experimental Groups:

  • Group 1: Normotensive Control (standard diet).

  • Group 2: Hypertensive Control (high-salt diet).

  • Group 3: this compound-treated (high-salt diet + this compound).

  • Group 4: Deserpidine-treated (high-salt diet + deserpidine).

  • Group 5: Positive Control (e.g., a known antihypertensive drug like atenolol)[8].

3. Drug Administration:

  • Route: Oral gavage.

  • Dosage: To be determined based on dose-response studies. For a Rauwolfia serpentina extract, doses of 100 mg/kg and 200 mg/kg have been used in rats.[8] Dosages for purified this compound and deserpidine would likely be lower.

  • Frequency: Once daily for a specified period (e.g., 4 weeks).

4. Blood Pressure and Heart Rate Measurement:

  • Method: Non-invasive tail-cuff method for regular measurements. Invasive methods (telemetry or arterial catheterization) can be used for continuous and more precise readings.

  • Frequency: Baseline measurements before treatment, followed by weekly or bi-weekly measurements throughout the study period.

5. Data Analysis:

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare blood pressure and heart rate changes between the different groups.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Animal Selection (e.g., Sprague-Dawley Rats) B Induction of Hypertension (e.g., High-Salt Diet) A->B C Group Allocation (Control, this compound, Deserpidine) B->C D Daily Drug Administration (Oral Gavage) C->D E Regular Monitoring (Blood Pressure, Heart Rate) D->E F Data Collection and Compilation E->F Data G Statistical Analysis F->G H Comparative Efficacy Assessment G->H

Caption: A typical experimental workflow for comparing antihypertensive agents.

Side Effect Profile

The side effects of this compound and deserpidine are largely attributable to the systemic depletion of catecholamines and serotonin.

Side EffectThis compoundDeserpidine
Central Nervous System Drowsiness, lethargy, depression, extrapyramidal symptoms (at higher doses)Drowsiness, dizziness, potential for less severe depression compared to reserpine[7]
Cardiovascular Bradycardia, postural hypotension (rare)[3]Bradycardia, orthostatic hypotension
Gastrointestinal Nausea, vomiting, diarrhea, increased gastric acid secretion[3][9]Nausea, vomiting, diarrhea[9]
Other Nasal congestion, weight gain, galactorrhea[3]Nasal congestion[3][9]

Conclusion

This compound and deserpidine are effective antihypertensive agents that act through the depletion of catecholamines via VMAT2 inhibition. While this compound contains a spectrum of alkaloids, its effects are primarily driven by reserpine. Deserpidine offers a similar mechanism of action and antihypertensive potency. Historical data suggests that deserpidine may have a more favorable side effect profile, particularly concerning central nervous system effects like depression. However, a lack of modern, direct comparative studies necessitates further research to fully elucidate their relative efficacy and safety in preclinical hypertension models. The provided experimental framework can serve as a basis for such comparative investigations.

References

Reproducibility of Historical Clinical Data on Alseroxylon: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of historical clinical data on Alseroxylon and its primary active alkaloid, reserpine (B192253), with modern antihypertensive alternatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data to assess the reproducibility and current relevance of early clinical findings.

Introduction to this compound and Reserpine

This compound is a purified, fat-soluble extract derived from the root of Rauwolfia serpentina.[1] It contains a mixture of alkaloids, with reserpine being the most prominent and pharmacologically active component.[1] Historically, this compound was utilized in the treatment of hypertension and as a sedative for psychosis.[1] While it gained initial approval in the United States, it has since been discontinued (B1498344).[1] Reserpine, the principal alkaloid, has been more extensively studied and, although its use as a monotherapy has declined, it is still sometimes recommended in combination with other drugs for patients who do not respond to first-line treatments.[2][3]

Mechanism of Action

Reserpine, and by extension this compound, exerts its antihypertensive effects through a distinct mechanism. It irreversibly blocks the vesicular monoamine transporters (VMAT1 and VMAT2).[2] This blockage prevents the uptake and storage of monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into synaptic vesicles in neurons.[2] The resulting depletion of these catecholamines from peripheral sympathetic nerve endings leads to a reduction in heart rate, cardiac contraction force, and peripheral vascular resistance, ultimately lowering blood pressure.[2][3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron reserpine Reserpine (this compound) vmat VMAT2 Transporter reserpine->vmat Irreversibly Blocks vesicle Synaptic Vesicle vmat->vesicle Transports Into receptor Adrenergic Receptor norepi_free Free Norepinephrine norepi_free->vmat label_depletion Depletion of Norepinephrine in Vesicle a a b b response Reduced Sympathetic Response (Lower BP) receptor->response Reduced Activation

Caption: Mechanism of action of Reserpine (this compound).

Comparative Clinical Efficacy

Historical data on this compound is limited. However, studies on reserpine provide a basis for comparison with modern antihypertensive agents. A 2016 Cochrane review concluded that reserpine is as effective as other first-line antihypertensive drugs in lowering blood pressure.[3][4] More recently, a proof-of-concept study demonstrated its significant efficacy in patients with refractory hypertension—a condition where blood pressure remains uncontrolled despite treatment with five or more medications.[3][5]

Table 1: Quantitative Comparison of Blood Pressure Reduction
Drug/ClassStudy PopulationDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Reference
Reserpine Refractory Hypertension0.1 mg/day21.8 ± 13.4 (24-hr Ambulatory)15.3 ± 9.6 (24-hr Ambulatory)Siddiqui et al.[5][6]
Reserpine Primary Hypertension≥0.5 mg/day-7.92 (vs. placebo)Not significant due to heterogeneityCochrane Review, 2016[4]
Reserpine + Clopamid Primary Hypertension0.1 mg + 5 mg-25.7-18.1German Reserpine in Hypertension Study Group[7]
Irbesartan (ARB) Primary HypertensionNot specified13.4% reduction from baseline11.3% reduction from baselinePakistan Journal of Medical & Health Sciences[8]
Atenolol (Beta-Blocker) Primary HypertensionNot specified8.6% reduction from baseline5.46% reduction from baselinePakistan Journal of Medical & Health Sciences[8]
Amlodipine (CCB) Primary HypertensionNot specifiedNot specified4.2% reduction from baselinePakistan Journal of Medical & Health Sciences[8]
Fixed-Dose Combination (Initial Therapy) Primary HypertensionVaries-17.3-10.1Carter et al., 2014[9]

Note: Direct comparison is challenging due to variations in study design, patient populations, and baseline blood pressures.

Experimental Protocols

Reproducibility requires a clear understanding of the original experimental design. While detailed protocols from the 1950s are scarce, modern studies on reserpine offer a template that can be used to critically evaluate older data.

Key Experimental Protocol: Proof-of-Concept Study in Refractory Hypertension (Siddiqui et al.)
  • Objective: To test the efficacy of reserpine in patients with refractory hypertension (uncontrolled BP on ≥5 antihypertensive agents, including a diuretic and a mineralocorticoid receptor antagonist).[3][5]

  • Study Design: An open-label, single-arm, proof-of-concept clinical trial.[5]

  • Participants: Patients with confirmed refractory hypertension and adherence to their existing medication regimen. Other sympatholytic medications were tapered and discontinued before the trial.[3][5]

  • Intervention: Reserpine 0.1 mg administered orally once daily for 4 weeks.[5]

  • Primary Outcome Measures: Change in automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure (ABP) from baseline to 4 weeks.[5]

  • Methodology:

    • Screening: 45 consecutive patients with suspected refractory hypertension were screened.

    • Adherence Confirmation: 21 patients were confirmed to be fully adherent to their existing antihypertensive regimen.[5]

    • Enrollment: 7 patients consented to participate, with 6 completing the study.

    • Baseline Measurement: AOBP and 24-hour ABP were measured before initiating reserpine.

    • Treatment Phase: Patients received reserpine 0.1 mg daily for 4 weeks.

    • Follow-up Measurement: AOBP and 24-hour ABP were remeasured after the 4-week treatment period.

start Patient Screening (Suspected Refractory Hypertension) adherence Confirm Adherence to Existing ≥5 Drug Regimen start->adherence washout Taper & Discontinue Other Sympatholytic Medications adherence->washout baseline Baseline Measurement (24-hr Ambulatory & Office BP) washout->baseline intervention Administer Reserpine (0.1mg/day) for 4 Weeks baseline->intervention followup Follow-up Measurement (24-hr Ambulatory & Office BP) intervention->followup analysis Data Analysis: Compare Baseline vs. Follow-up followup->analysis end Evaluate Efficacy & Adverse Events analysis->end

Caption: Generalized workflow for an antihypertensive clinical trial.

Side Effect Profile and Modern Alternatives

A significant factor in the decline of this compound and reserpine use is their side effect profile, particularly concerns about depression at higher doses. However, at the low doses currently studied (0.05 to 0.2 mg/day), reserpine is generally better tolerated, with the most common adverse effect being nasal congestion.[2][3] Other potential side effects include nausea, weight gain, gastric intolerance, and bradycardia.[2]

Modern antihypertensive drugs have been developed to target different pathways with generally more favorable side effect profiles, which has led to their widespread adoption as first-line treatments.

Table 2: Comparative Side Effect Profiles
Drug/ClassCommon/Notable Side EffectsReference
This compound / Reserpine Nasal congestion, drowsiness, nightmares, fatigue, gastric issues.[2][3] Concerns about depression at higher doses.[2][3]
Thiazide Diuretics Electrolyte imbalances (hypokalemia), increased uric acid, potential for increased blood glucose.[10]
ACE Inhibitors Dry cough, hyperkalemia, angioedema (rare but serious).[10][11]
ARBs Dizziness, hyperkalemia. Generally very well-tolerated with less cough than ACEIs.[10][11]
Beta-Blockers Fatigue, bradycardia, bronchospasm in asthmatics, potential for masking hypoglycemia symptoms.[9][11]
Calcium Channel Blockers Peripheral edema (swelling in ankles), headache, flushing, dizziness.[10][11]

Conclusion for Drug Development Professionals

The historical data on this compound, supported by more recent studies on its active component reserpine, demonstrates clear efficacy in blood pressure reduction. The reproducibility of its core antihypertensive effect is strong, as evidenced by its continued, albeit limited, role in treating even the most difficult cases of refractory hypertension.

However, the primary challenge for its broader application lies in its side effect profile compared to modern alternatives. For researchers, this compound's mechanism of targeting neurotransmitter storage offers a valuable pharmacological model. Future drug development could explore analogues or delivery systems that retain the potent sympatholytic effect while minimizing central nervous system side effects. The historical data, when viewed through the lens of modern clinical trial methodology, confirms the drug's activity but also underscores the significant advancements made in antihypertensive therapy, prioritizing both efficacy and patient tolerability.

References

Head-to-head comparison of different Alseroxylon extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Rauwolfia serpentina, the selection of an appropriate extraction method for obtaining the Alseroxylon (B1665727) fraction is a critical step that significantly impacts yield, purity, and overall efficiency. This compound, a purified fat-soluble alkaloid extract from the roots of Rauwolfia serpentina, is known for its antihypertensive properties, primarily attributed to the presence of reserpine (B192253) and other related alkaloids.[1] This guide provides a head-to-head comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for laboratory and industrial applications.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on a balance of factors including yield, purity of the final product, extraction time, solvent consumption, and scalability. Below is a summary of quantitative data from studies on the extraction of alkaloids from Rauwolfia serpentina. While specific data for the "this compound fraction" is limited, the data on total alkaloid and reserpine extraction serves as a valuable proxy for comparison.

Table 1: Comparison of Extraction Method Efficiency for Rauwolfia serpentina Alkaloids

Extraction MethodSolventExtraction TimeAlkaloid Yield (%)Purity (%)Solvent Consumption (mL)Reference
MacerationEthanol (B145695)48 hours1.1971.3200[2]
Soxhlet ExtractionEthanol6 hours1.6378.5150[2][3]
Soxhlet ExtractionMethanol with 1% HClNot Specified5.00 (crude extract)Not SpecifiedNot Specified[4]
Ultrasound-Assisted Extraction (UAE)Ethanol30 minutes2.0686.780[2]
Microwave-Assisted Extraction (MAE)Ethanol25 minutes2.5088.260[2]
Accelerated Solvent Extraction (ASE)Ethanol20 minutes2.6388.850[2]

Table 2: Comparison of Solvents for Alkaloid Extraction from Rauwolfia serpentina

SolventExtraction MethodAlkaloid(s) QuantifiedYield/ContentReference
EthanolMacerationTotal Alkaloids12.05% (crude extract)[5]
Hydroalcoholic (Ethanol:Water 80:20)MacerationTotal Alkaloids2.364 mg/100mg[6][7]
Chloroform (B151607)Not SpecifiedReserpineMaximum yield compared to other solvents[8][9]
MethanolPartitioning of crude extractTotal AlkaloidsChloroform fraction from methanolic extract showed highest alkaloid content (2.68%)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction processes. Below are protocols for key extraction methods discussed.

Soxhlet Extraction

Soxhlet extraction is a traditional and exhaustive method for solid-liquid extraction.

Protocol:

  • Preparation of Plant Material: Dry the roots of Rauwolfia serpentina in the shade and grind them into a fine powder.

  • Apparatus Setup: Place 30 g of the powdered root material into a thimble, which is then placed in a Soxhlet extractor. The extractor is fitted with a condenser and a flask containing 300 mL of ethanol.[3]

  • Extraction: Heat the solvent in the flask. The solvent vapor travels up to the condenser, where it cools and drips back onto the thimble containing the plant material. The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted alkaloids. This cycle is repeated for approximately 6 hours.[3]

  • Solvent Evaporation: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude alkaloid extract.[3]

  • Purification (for this compound): The crude extract is then subjected to further purification steps, such as liquid-liquid partitioning. For instance, the crude methanolic extract can be suspended in water and successively partitioned with solvents of increasing polarity like hexane, chloroform, ethyl acetate, and butanol to isolate the fat-soluble alkaloid fraction (this compound).[10]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

Protocol:

  • Preparation of Plant Material: Use finely powdered, dried roots of Rauwolfia serpentina.

  • Extraction: Mix a specific ratio of the powdered plant material with the chosen solvent (e.g., ethanol) in a flask.

  • Sonication: Immerse the flask in an ultrasonic bath and sonicate for a specified period, typically around 30 minutes. The ultrasonic waves create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of alkaloids into the solvent.[2][11]

  • Filtration and Concentration: After sonication, filter the mixture to separate the solid plant residue from the extract. The solvent is then removed under reduced pressure to yield the crude extract.

Accelerated Solvent Extraction (ASE)

ASE is a more modern and rapid extraction technique that uses elevated temperatures and pressures.

Protocol:

  • Sample Preparation: Mix the powdered Rauwolfia serpentina root with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

  • Extraction Cycle: The extraction cell is automatically filled with the solvent (e.g., ethanol) and heated to a set temperature. The pressure is increased to keep the solvent in a liquid state above its boiling point.

  • Static Extraction: The sample is subjected to a static extraction for a short period (e.g., 5-10 minutes).

  • Solvent Purge and Collection: Fresh solvent is flushed through the cell, and the extract is collected in a vial. This process is repeated for a few cycles.

  • Final Product: The collected extract is then concentrated to obtain the final product. The entire process is automated and typically completed within 20-30 minutes.[2]

Mechanism of Action: this compound's Effect on Signaling Pathways

The primary active component of this compound, reserpine, exerts its antihypertensive effects by interfering with neurotransmitter storage and release. The key mechanism is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[12][13]

Alseroxylon_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_vesicle_content Cytoplasm Cytoplasm Vesicle Synaptic Vesicle Reduced_Release Reduced Monoamine Release Vesicle->Reduced_Release VMAT2 VMAT2 Monoamines_vesicle Monoamines (Norepinephrine, Dopamine, Serotonin) Monoamines_cyto Monoamines Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation This compound This compound (Reserpine) This compound->VMAT2 Inhibits Degraded_Monoamines Degraded Monoamines MAO->Degraded_Monoamines Receptors Postsynaptic Receptors Reduced_Release->Receptors Reduced_Signaling Reduced Postsynaptic Signaling Receptors->Reduced_Signaling

Caption: Mechanism of action of this compound (Reserpine) via VMAT2 inhibition.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound from Rauwolfia serpentina.

Extraction_Workflow Start Rauwolfia serpentina Roots Drying Drying and Pulverization Start->Drying Extraction Extraction (e.g., Soxhlet, UAE, ASE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification (Liquid-Liquid Partitioning / Column Chromatography) Crude_Extract->Purification Alseroxylon_Fraction This compound Fraction Purification->Alseroxylon_Fraction Analysis Qualitative & Quantitative Analysis (TLC, HPLC, HPTLC) Alseroxylon_Fraction->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for this compound extraction and analysis.

Conclusion

The selection of an extraction method for this compound from Rauwolfia serpentina is a multifaceted decision. While traditional methods like Soxhlet extraction are effective, they are often time- and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) offer significant advantages in terms of reduced extraction time and solvent consumption, along with higher yields and purity.[2] For industrial applications where efficiency and environmental considerations are paramount, ASE and MAE present themselves as superior alternatives. The choice of solvent also plays a crucial role, with chloroform showing high efficiency for reserpine extraction, while ethanol is a commonly used and less toxic alternative.[8][9] Ultimately, the optimal method will depend on the specific requirements of the research or production goals, including desired purity, available equipment, and scalability.

References

Safety Operating Guide

Alseroxylon Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for alseroxylon (B1665727), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a purified alkaloidal extract from Rauwolfia serpentina, requires careful handling due to its potential health hazards. The following procedures are based on safety data for closely related compounds, such as reserpine, a primary active component of this compound.

Health and Safety Hazards

This compound is presumed to share hazards with its primary constituent, reserpine. It is crucial to handle this substance with appropriate precautions. Key hazard information is summarized below.

Hazard StatementClassificationPrecautionary Action
Harmful if swallowed, in contact with skin, or if inhaled.[1]Acute Toxicity (Oral, Dermal, Inhalation) - Category 4Avoid ingestion, skin contact, and inhalation of dust or fumes. Use appropriate personal protective equipment (PPE).
Suspected of causing cancer.[1][2]Carcinogenicity - Category 2Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
May damage fertility or the unborn child.[1][2]Reproductive Toxicity - Category 1AAvoid exposure if you are pregnant or planning to become pregnant.
May cause drowsiness or dizziness.Specific Target Organ Toxicity (Single Exposure) - Category 3Use only in a well-ventilated area. Avoid breathing dust.

Experimental Protocols: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

Before handling this compound waste, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated lab materials (e.g., filter paper, weighing boats, contaminated gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

3. Inactivation (if applicable and feasible):

  • Currently, there are no standard, universally accepted protocols for the chemical inactivation of this compound in a typical laboratory setting. Therefore, chemical inactivation is not recommended without specific, validated procedures.

4. Final Disposal:

  • Regulatory Compliance: All this compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1] Do not dispose of this compound in the regular trash or down the drain.

  • Documentation: Maintain a detailed record of the disposed of this compound, including the quantity, date of disposal, and the name of the waste disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Alseroxylon_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator if needed) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Waste Disposed Compliantly contact_disposal->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Alseroxylon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alseroxylon, a rauwolfia alkaloid. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is harmful if swallowed and may cause adverse health effects through inhalation or skin contact. It is also a suspected carcinogen and may have reproductive toxicity.[1][2] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1][3]To prevent skin contact with the compound.
Eye/Face Protection Use safety glasses with side-shields or goggles.[1][2][3]To protect eyes from splashes or airborne particles of the compound.
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of exposure, a complete suit protecting against chemicals should be worn.[3]To minimize skin exposure to the compound.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[3]To prevent inhalation of the compound. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following step-by-step operational plan should be followed.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control exposure.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling to be familiar with its specific hazards and emergency procedures.

Handling
  • Don PPE: Put on all required PPE as specified in Table 1.

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid generating dust.

  • Weighing: If weighing the compound, do so on a tared weighing paper within a chemical fume hood or a balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Clean-Up: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

Emergency and Spill Response

In the event of an emergency or spill, immediate and appropriate action is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air and seek medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill of solid material, carefully dampen the material with a suitable solvent (e.g., acetone) to prevent dust from becoming airborne.[4][5]

  • Clean-Up: Use an absorbent material to collect the dampened spill. Place the collected material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, absorbent pads), in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[6]

Logical Workflow for Handling this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound.

Alseroxylon_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Gather PPE prep_sds->prep_ppe prep_area Prepare Designated Area prep_ppe->prep_area handle_don_ppe Don PPE prep_area->handle_don_ppe handle_procedure Perform Experimental Procedure handle_don_ppe->handle_procedure handle_clean Decontaminate Work Area handle_procedure->handle_clean em_spill Spill Occurs handle_procedure->em_spill If Spill em_exposure Personal Exposure handle_procedure->em_exposure If Exposure disp_collect Collect Waste handle_clean->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose em_spill_proc Follow Spill Response em_spill->em_spill_proc em_exposure_proc Follow First Aid em_exposure->em_exposure_proc

Caption: Workflow for the safe handling of this compound, from preparation to disposal, including emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alseroxylon
Reactant of Route 2
Reactant of Route 2
Alseroxylon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.